Product packaging for Gadolinium oxalate(Cat. No.:CAS No. 867-64-1)

Gadolinium oxalate

Cat. No.: B1222893
CAS No.: 867-64-1
M. Wt: 578.6 g/mol
InChI Key: SQORATIMOBOFKR-UHFFFAOYSA-H
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Description

Gadolinium oxalate, also known as this compound, is a useful research compound. Its molecular formula is C6Gd2O12 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Gd2O12 B1222893 Gadolinium oxalate CAS No. 867-64-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

gadolinium(3+);oxalate
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InChI

InChI=1S/3C2H2O4.2Gd/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
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InChI Key

SQORATIMOBOFKR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Gd2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-64-1, 22992-15-0
Record name Gadolinium oxalate
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Record name Gadolinium oxalate
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Record name Gadolinium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di-
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Record name Tris[oxalato(2-)]digadolinium
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Record name Gadolinium(III) oxalate hydrate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Thermal Decomposition of Gadolinium Oxalate Decahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of gadolinium oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O). Gadolinium-based compounds are of significant interest, particularly in the development of contrast agents for magnetic resonance imaging (MRI). The synthesis of high-purity gadolinium oxide (Gd₂O₃), often produced via the thermal decomposition of a this compound precursor, is a critical step in the manufacturing of these agents. A thorough understanding of the decomposition pathway, including intermediate products and transition temperatures, is essential for controlling the physicochemical properties of the final oxide product.

This document outlines the stepwise thermal degradation of this compound decahydrate, presenting quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Detailed experimental protocols for both the synthesis of the precursor material and its subsequent thermal analysis are provided to ensure reproducibility. Furthermore, visual representations of the decomposition pathway and experimental workflow are included to facilitate a clear understanding of the process.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process that can be quantitatively analyzed using thermogravimetric analysis. The process involves an initial dehydration phase, followed by the decomposition of the anhydrous oxalate to form an intermediate oxycarbonate, and finally, the formation of gadolinium oxide. The following table summarizes the key stages of this decomposition, including the relevant temperature ranges and a comparison of theoretical and experimental mass loss percentages.

Decomposition StageTemperature Range (°C)Intermediate/Final ProductTheoretical Mass Loss (%)Experimental Mass Loss (%)
Dehydration (interstitial water)25 - 100Gd₂(C₂O₄)₃·6H₂O1.5%~1.5%
Dehydration (coordinated water)100 - 360Gd₂(C₂O₄)₃15.5%~15.3%
Decomposition to Oxycarbonate360 - 575Gd₂O₂(CO₃)31.0%~31.0%
Decomposition to Oxide575 - 750Gd₂O₃4.8% (from oxycarbonate)Not specified

Note: The experimental mass loss values are approximate and can vary depending on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Reproducibility of thermal analysis data is highly dependent on consistent experimental procedures. This section details the protocols for the synthesis of the this compound decahydrate precursor and its subsequent thermal analysis.

Synthesis of this compound Decahydrate (Precipitation Method)

This protocol describes a common method for synthesizing this compound decahydrate.

Materials and Equipment:

  • Gadolinium chloride (GdCl₃) or Gadolinium nitrate (Gd(NO₃)₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare a solution of a gadolinium salt (e.g., 0.1 M GdCl₃) by dissolving the salt in deionized water.

  • Prepare a stoichiometric excess solution of oxalic acid (e.g., 0.2 M H₂C₂O₄) in deionized water.

  • Gently heat the gadolinium salt solution to approximately 60-80°C with continuous stirring.[1]

  • Slowly add the oxalic acid solution to the heated gadolinium salt solution. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture for a period of time (e.g., 1-2 hours) to ensure complete precipitation and to allow for particle growth.

  • Allow the precipitate to settle, then separate it from the supernatant by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents and by-products. A final wash with a dilute oxalic acid solution (e.g., 2% by weight) can help remove trace impurities.[1]

  • Dry the collected this compound decahydrate precipitate in a drying oven at a low temperature (e.g., 50-60°C) to a constant weight.

Thermogravimetric Analysis (TGA)

This protocol outlines the parameters for the thermal analysis of the synthesized this compound decahydrate.

Instrumentation:

  • A calibrated thermogravimetric analyzer (TGA) coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound decahydrate powder into a TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions. For studying the decomposition in an oxidative environment, dry air can be used.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of approximately 25-30°C.

      • Heat the sample at a constant linear heating rate (e.g., 10 °C/min) up to a final temperature of approximately 900-1000°C. This temperature is sufficient to ensure the complete conversion to gadolinium oxide.

  • Data Acquisition: Record the sample mass (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the temperature ranges and percentage mass loss for each decomposition step. The DTA/DSC curve can be used to identify whether the transitions are endothermic or exothermic.

Visualizing the Process

To further clarify the thermal decomposition of this compound decahydrate, the following diagrams illustrate the decomposition pathway and the general experimental workflow.

Thermal Decomposition Pathway of this compound Decahydrate cluster_0 Dehydration cluster_1 Decomposition A Gd₂(C₂O₄)₃·10H₂O (this compound Decahydrate) B Gd₂(C₂O₄)₃ (Anhydrous this compound) A->B 25-360°C - 10H₂O C Gd₂O₂(CO₃) (Gadolinium Oxycarbonate) B->C 360-575°C - 2CO - 2CO₂ D Gd₂O₃ (Gadolinium Oxide) C->D 575-750°C - CO₂

Caption: Stepwise thermal decomposition of this compound decahydrate.

Experimental Workflow for Thermal Analysis cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_characterization Further Characterization (Optional) s1 Prepare Gd³⁺ Salt and Oxalic Acid Solutions s2 Precipitation Reaction (Heating and Stirring) s1->s2 s3 Filtration and Washing s2->s3 s4 Drying of Precipitate s3->s4 a1 Sample Preparation (Weighing into Crucible) s4->a1 Characterization a2 TGA/DTA Measurement (Controlled Heating and Atmosphere) a1->a2 a3 Data Acquisition (Mass Loss and Heat Flow vs. Temp) a2->a3 a4 Data Analysis a3->a4 c1 XRD Analysis of Residue a4->c1 c2 SEM/TEM Imaging of Morphology

Caption: General workflow for synthesis and thermal characterization.

Conclusion

The thermal decomposition of this compound decahydrate proceeds in a well-defined, stepwise manner, which can be reliably characterized by thermogravimetric and differential thermal analysis. The process initiates with the loss of water molecules in two stages, followed by the decomposition of the anhydrous oxalate to form a stable gadolinium oxycarbonate intermediate, and finally yields gadolinium oxide at higher temperatures.[2] The precise control over this decomposition process, guided by the quantitative data and protocols presented herein, is paramount for producing gadolinium oxide with the desired purity, particle size, and morphology for advanced applications, including the synthesis of MRI contrast agents.

References

An In-depth Technical Guide to the Solubility of Gadolinium Oxalate in Nitric Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gadolinium oxalate in nitric acid solutions. The information contained herein is intended to support research, development, and process optimization in fields where the dissolution of gadolinium salts is a critical step, such as in nuclear fuel reprocessing and the development of gadolinium-based therapeutic or diagnostic agents.

Executive Summary

This compound (Gd₂(C₂O₄)₃), a sparingly soluble salt, plays a significant role in various chemical processes, including the separation of lanthanides and actinides.[1][2] Its solubility in acidic solutions, particularly nitric acid (HNO₃), is a key parameter for controlling its precipitation and dissolution. This guide summarizes the quantitative solubility data of this compound in nitric acid, provides a detailed experimental protocol for its determination, and illustrates the underlying chemical principles and experimental workflows through diagrams. The data indicates a significant increase in this compound solubility with increasing nitric acid concentration.[3][4][5]

Quantitative Solubility Data

The solubility of this compound in nitric acid is influenced by the concentrations of both nitric acid and oxalic acid, as well as the temperature. The following tables summarize the available quantitative data, providing a clear comparison of solubility under different conditions.

Table 1: Solubility of Gadolinium (Gd) in Nitric and Oxalic Acid Solutions at 25°C [3][5][6]

Nitric Acid (HNO₃) Concentration (M)Oxalic Acid (H₂C₂O₄) Concentration (M)Gadolinium (Gd) Solubility (g/L)
40.152.5
40.250.8
60.1511
60.257
8-10-Exceeds solubility at 6 M

Table 2: Solubility of Gadolinium (Gd) in Nitric and Oxalic Acid Solutions at 10°C [3][5]

Nitric Acid (HNO₃) Concentration (M)Oxalic Acid (H₂C₂O₄) Concentration (M)Gadolinium (Gd) Solubility (g/L)
40.151.5
60.1510

Chemical Principles of Dissolution

The dissolution of this compound in nitric acid is governed by a set of chemical equilibria. This compound itself has a low solubility product. In the presence of a strong acid like nitric acid, the oxalate ions (C₂O₄²⁻) are protonated to form bisoxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of oxalate ions by the acid shifts the this compound solubility equilibrium to the right, favoring the dissolution of the solid.

DissolutionEquilibria Gd2Ox3_solid Gd₂(C₂O₄)₃ (s) Gd3_aq 2Gd³⁺ (aq) Gd2Ox3_solid->Gd3_aq Ksp Ox_aq 3C₂O₄²⁻ (aq) HC2O4_aq HC₂O₄⁻ (aq) Ox_aq->HC2O4_aq H_ion H⁺ (from HNO₃) H2Ox_aq H₂C₂O₄ (aq) H_ion->H2Ox_aq Protonation H_ion->HC2O4_aq Protonation HC2O4_aq->H2Ox_aq

Caption: Chemical equilibria in this compound dissolution.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed methodology for the determination of this compound solubility in nitric acid solutions, based on the established "shake-flask" method.

4.1 Materials and Reagents

  • Gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O)

  • Nitric acid (HNO₃), analytical grade, various concentrations (e.g., 4 M, 6 M, 8 M, 10 M)

  • Oxalic acid (H₂C₂O₄), analytical grade

  • Deionized water

  • Polyethylene bottles with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.22 µm pore size)

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for gadolinium analysis.

4.2 Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

ExperimentalWorkflow A 1. Sample Preparation (Gd₂(C₂O₄)₃, HNO₃, H₂C₂O₄ in bottle) B 2. Equilibration (Shaking at constant temperature) A->B C 3. Solid-Liquid Separation (Centrifugation/Filtration) B->C D 4. Supernatant Sampling & Dilution C->D E 5. Gd³⁺ Concentration Analysis (ICP-AES/MS) D->E F 6. Data Calculation (Solubility in g/L) E->F

Caption: Experimental workflow for solubility determination.

4.3 Step-by-Step Procedure

  • Preparation of Solutions: Prepare stock solutions of nitric acid and oxalic acid of the desired concentrations.

  • Sample Preparation: In a series of polyethylene bottles, add an excess amount of this compound solid to a known volume of the nitric acid/oxalic acid solution. The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Equilibration: Seal the bottles and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 10°C or 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the optimal time should be determined by preliminary kinetic studies.

  • Solid-Liquid Separation: After equilibration, remove the bottles and allow the solid to settle. To separate the supernatant from the undissolved solid, either centrifuge the samples at a high speed (e.g., 5000 rpm for 10 minutes) or filter the solution using a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.

  • Sampling and Analysis: Carefully extract a known volume of the clear supernatant. The supernatant may need to be diluted with a known volume of deionized water or a dilute nitric acid solution to bring the gadolinium concentration within the linear range of the analytical instrument. Analyze the concentration of gadolinium in the diluted supernatant using ICP-AES or ICP-MS.

  • Data Calculation: Calculate the solubility of gadolinium in grams per liter (g/L) using the measured concentration and the dilution factor.

Conclusion

The solubility of this compound is highly dependent on the nitric acid concentration, with higher acidity leading to increased solubility. This technical guide provides the essential data, a detailed experimental protocol, and a conceptual understanding of the dissolution process. The information presented is vital for professionals working on processes involving the dissolution of this compound, enabling better control and optimization of these systems.

References

Gadolinium Oxalate as a Precursor for High-Purity Gadolinium Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of gadolinium(III) oxide (Gd₂O₃) nanoparticles using gadolinium(III) oxalate (Gd₂(C₂O₄)₃) as a precursor. This method is renowned for its ability to produce high-purity, crystalline Gd₂O₃ with controllable physicochemical properties, making it highly suitable for advanced applications, particularly in the development of next-generation MRI contrast agents and drug delivery platforms. This document outlines the critical synthesis parameters, provides detailed experimental protocols, and summarizes the impact of these parameters on the final product's characteristics.

Introduction

Gadolinium(III) oxide (Gd₂O₃) nanoparticles are of significant interest in the biomedical field due to their strong paramagnetic properties, which are leveraged in magnetic resonance imaging (MRI) as T1-positive contrast agents. The oxalate precursor route is a robust and reliable bottom-up synthesis method that involves two primary stages: the precipitation of gadolinium oxalate hydrate from a gadolinium salt solution, followed by the thermal decomposition (calcination) of the oxalate precursor to yield gadolinium oxide. This process allows for precise control over particle size, morphology, and crystallinity, which are critical determinants of the nanoparticles' performance in biomedical applications.

Synthesis Pathway and Mechanism

The synthesis begins with the precipitation of this compound hydrate (Gd₂(C₂O₄)₃·10H₂O) by reacting a soluble gadolinium salt (e.g., gadolinium nitrate or chloride) with oxalic acid or an oxalate salt (e.g., ammonium oxalate). The resulting precipitate is then isolated, washed, and dried.

The subsequent and most critical step is the thermal decomposition of the this compound precursor. Thermogravimetric analysis (TGA) reveals that the decomposition of this compound hydrate to gadolinium oxide occurs in distinct stages. The process begins with dehydration, followed by the decomposition of the anhydrous oxalate into a stable intermediate, gadolinium dioxycarbonate (Gd₂O₂CO₃).[1] Further heating leads to the decomposition of this intermediate into the final cubic phase Gd₂O₃.[1] The complete conversion to pure, stable cubic Gd₂O₃ is typically achieved at temperatures of 640°C or higher.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of gadolinium oxide from a this compound precursor.

Protocol 1: Synthesis of this compound Precursor

This protocol details the co-precipitation method to synthesize this compound.

  • Preparation of Solutions:

    • Prepare an aqueous solution of a gadolinium(III) salt, such as gadolinium(III) nitrate (Gd(NO₃)₃·6H₂O), at a concentration of 0.1 M.

    • Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄) at a concentration of 0.15 M.

  • Precipitation:

    • Heat the gadolinium(III) salt solution to 40°C in a reaction vessel equipped with a magnetic stirrer.[2]

    • Slowly add the oxalate solution to the gadolinium salt solution dropwise while maintaining vigorous stirring. An immediate white precipitate of this compound will form.

    • Continue stirring the mixture at 40°C for a duration of 1 hour to ensure complete precipitation and aging of the precipitate.[2]

  • Separation and Washing:

    • Separate the precipitate from the solution by vacuum filtration or centrifugation.

    • Wash the collected precipitate several times with deionized water to remove any unreacted ions.

    • Perform a final wash with ethanol to facilitate drying.

  • Drying:

    • Dry the washed this compound precipitate in an oven at 80-100°C for 12 hours or until a constant weight is achieved. The resulting fine white powder is the this compound hydrate precursor.

Protocol 2: Thermal Decomposition (Calcination) to Gadolinium Oxide

This protocol describes the conversion of the this compound precursor into gadolinium oxide.

  • Preparation:

    • Place a weighed amount of the dried this compound powder into a ceramic or quartz crucible.

  • Calcination:

    • Place the crucible in a programmable muffle furnace.

    • Heat the sample in an air atmosphere from room temperature to 650°C at a ramping rate of 5°C/minute.

    • Hold the temperature at 650°C for 4 hours to ensure complete decomposition and formation of the crystalline oxide phase.[2]

  • Cooling and Collection:

    • Allow the furnace to cool down naturally to room temperature.

    • Carefully remove the crucible and collect the resulting white gadolinium oxide (Gd₂O₃) powder.

Protocol 3: Physicochemical Characterization
  • X-Ray Diffraction (XRD):

    • Analyze the crystal structure, phase purity, and average crystallite size of the calcined Gd₂O₃ powder using an X-ray diffractometer with Cu Kα radiation. Use the Scherrer equation to estimate the crystallite size from the peak broadening of the most intense diffraction peak.

  • Electron Microscopy (SEM/TEM):

    • Examine the morphology, particle size, and extent of agglomeration of the Gd₂O₃ nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[2]

  • Thermal Analysis (TGA/DTA):

    • Characterize the decomposition pathway of the this compound precursor by performing Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) from room temperature to 1000°C in an air or nitrogen atmosphere.[1]

  • Surface Area Analysis:

    • Measure the specific surface area of the final Gd₂O₃ powder using the Brunauer–Emmett–Teller (BET) method from nitrogen adsorption-desorption isotherms.[2]

Data Presentation: Influence of Synthesis Parameters

The properties of the final Gd₂O₃ nanoparticles are highly dependent on the synthesis conditions. The tables below summarize the quantitative impact of key parameters.

Table 1: Effect of Precipitation & Calcination on Gd₂O₃ Properties

Precipitation Temp. (°C)Precipitation Time (h)Calcination Temp. (°C)Calcination Time (h)Average Crystallite Size (nm)Specific Surface Area (m²/g)MorphologyReference
401650416.549.16Uniform Spherules[2]
--575--23.4-[1]
--850-950----[3]

Table 2: General Impact of Synthesis Parameters on Gd₂O₃ Nanoparticle Characteristics

ParameterEffect on PropertiesObservationReference
Precipitation Temperature AgglomerationIncreasing temperature leads to an increased extent of agglomeration.[2]
Precipitation Duration AgglomerationIncreasing duration leads to an increased extent of agglomeration.[2]
Calcination Temperature Crystallite Size & Grain GrowthHigher temperatures promote accelerated grain growth and result in a larger average crystallite size. Pure cubic phase is obtained at ≥640°C.[1][2]
Calcination Duration Crystallite Size & Grain GrowthLonger holding times at the calcination temperature lead to increased crystallite size.[2]

Visualizing the Process and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical connections between synthesis variables and material properties.

G cluster_prep Precursor Preparation cluster_synthesis Synthesis & Processing cluster_product Final Product & Characterization Gd_Solution Gd(NO₃)₃ Solution Precipitation Precipitation (40°C, 1h) Gd_Solution->Precipitation Oxalate_Solution Oxalic Acid Solution Oxalate_Solution->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (80-100°C) Filtration->Drying Gd_Oxalate Gd₂(C₂O₄)₃ Precursor Drying->Gd_Oxalate Calcination Calcination (650°C, 4h) Gd_Oxide Gd₂O₃ Nanoparticles Calcination->Gd_Oxide Gd_Oxalate->Calcination Characterization Characterization (XRD, SEM, TEM, BET) Gd_Oxide->Characterization

Caption: Experimental workflow for Gd₂O₃ synthesis.

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties P_Temp Precipitation Temperature Agglomeration Agglomeration P_Temp->Agglomeration Increases P_Time Precipitation Duration P_Time->Agglomeration Increases C_Temp Calcination Temperature Crystallinity Crystallinity C_Temp->Crystallinity Improves Grain_Size Crystallite / Grain Size C_Temp->Grain_Size Increases Surface_Area Specific Surface Area C_Temp->Surface_Area Decreases C_Time Calcination Duration C_Time->Grain_Size Increases

References

In-Depth Technical Guide to the Physical and Chemical Properties of Gadolinium(III) Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of gadolinium(III) oxalate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the characteristics and implications of this compound, particularly in the context of gadolinium-based contrast agents (GBCAs) used in Magnetic Resonance Imaging (MRI).

Core Physical and Chemical Properties

Gadolinium(III) oxalate, with the chemical formula Gd₂(C₂O₄)₃, is a white crystalline solid. It is most commonly encountered as a decahydrate (Gd₂(C₂O₄)₃·10H₂O). This compound is of significant interest due to its extremely low solubility in water and its role as a precursor in the synthesis of gadolinium oxide.

Quantitative Physical and Chemical Data

The key quantitative properties of gadolinium(III) oxalate and its decahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of Gadolinium(III) Oxalate and its Decahydrate

PropertyGadolinium(III) Oxalate (Anhydrous)Gadolinium(III) Oxalate Decahydrate
Chemical Formula Gd₂(C₂O₄)₃Gd₂(C₂O₄)₃·10H₂O
Molar Mass 578.55 g/mol [1]758.70 g/mol
Appearance White crystalline powderColorless crystals[1]
Crystal System -Monoclinic[2]

Table 2: Solubility Data

SolventTemperatureSolubility of Gd₂(C₂O₄)₃·10H₂O
Water25 °C0.55 mg/L[2]
4 M HNO₃ + 0.15 M H₂C₂O₄25 °C2.5 g/L (as Gd)[3]
4 M HNO₃ + 0.25 M H₂C₂O₄25 °C0.8 g/L (as Gd)[3]
6 M HNO₃ + 0.15 M H₂C₂O₄25 °C11 g/L (as Gd)[3]
6 M HNO₃ + 0.25 M H₂C₂O₄25 °C7 g/L (as Gd)[3]
4 M HNO₃ + 0.15 M H₂C₂O₄10 °C1.5 g/L (as Gd)[3]
6 M HNO₃ + 0.15 M H₂C₂O₄10 °C10 g/L (as Gd)[3]

Table 3: Thermal Decomposition of Gadolinium(III) Oxalate Decahydrate

Temperature Range (°C)Decomposition StepProduct(s)
~110-250DehydrationGd₂(C₂O₄)₃ (Anhydrous) + 10H₂O
~350-500Decomposition of OxalateGd₂(CO₃)₃
>600Final DecompositionGd₂O₃ + 3CO + 3CO₂

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of gadolinium(III) oxalate, providing a foundation for reproducible research.

Synthesis of Gadolinium(III) Oxalate Decahydrate

This protocol describes the precipitation method for synthesizing gadolinium(III) oxalate decahydrate.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a calculated amount of gadolinium(III) nitrate hexahydrate in deionized water to create a 0.1 M solution.

    • Dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water to create a 0.15 M solution (a 1.5 molar ratio of oxalate to gadolinium).

  • Precipitation:

    • Gently heat the gadolinium(III) nitrate solution to approximately 60-80°C while stirring.

    • Slowly add the oxalic acid solution dropwise to the heated gadolinium nitrate solution with continuous stirring. A white precipitate of gadolinium(III) oxalate decahydrate will form immediately.

  • Digestion and Filtration:

    • Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for crystal growth and improved filterability (digestion).

    • Allow the precipitate to cool to room temperature.

    • Separate the precipitate from the solution by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Wash the precipitate with ethanol to facilitate drying.

    • Dry the final product in a desiccator over a suitable drying agent or in a low-temperature oven (e.g., 40-50°C) to a constant weight.

Characterization Techniques

Objective: To study the thermal decomposition of gadolinium(III) oxalate decahydrate.

Instrumentation: A simultaneous TGA/DSC instrument.

Experimental Conditions:

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: Ambient to 1000 °C

Data Analysis: The TGA curve will show mass loss as a function of temperature, indicating the different stages of decomposition. The DSC curve will show endothermic or exothermic peaks corresponding to these transitions.

Objective: To determine the crystal structure and phase purity of the synthesized gadolinium(III) oxalate.

Instrumentation: A powder X-ray diffractometer.

Experimental Conditions:

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Scan Range (2θ): 10-80°

  • Scan Speed: 1-2°/min

  • Sample Preparation: The dried powder is finely ground and mounted on a sample holder.

Data Analysis: The resulting diffraction pattern is compared with standard diffraction data from databases (e.g., JCPDS-ICDD) to identify the crystalline phases. The positions and intensities of the peaks can be used to determine the lattice parameters and space group.

Objective: To identify the functional groups present in gadolinium(III) oxalate.

Instrumentation: An FTIR spectrometer.

Experimental Conditions:

  • Spectral Range: 4000-400 cm⁻¹

  • Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹

Data Analysis: The positions of the absorption bands are correlated with the vibrational frequencies of specific chemical bonds, such as C=O, C-O, O-H (from water of hydration), and Gd-O.

Relevance to Drug Development: Formation from GBCAs

A critical area of research for drug development professionals is the in vivo stability of gadolinium-based contrast agents (GBCAs). Recent studies have shown that endogenous molecules, such as oxalic acid, can lead to the dechelation of gadolinium from some GBCA ligands, resulting in the formation of insoluble gadolinium oxalate nanoparticles.[4][5][6][7] This process is considered a potential mechanism for gadolinium retention and toxicity in the body.[8]

The following diagram illustrates the proposed pathway for the formation of this compound from GBCAs.

GBCADecomposition cluster_0 In Vivo Environment cluster_1 Dechelation and Precipitation GBCA Gadolinium-Based Contrast Agent (GBCA) Dechelation Dechelation of Gd³⁺ GBCA->Dechelation Interaction OxalicAcid Endogenous Oxalic Acid OxalicAcid->Dechelation pH Physiological pH (e.g., lysosomal) pH->Dechelation Influences Precipitation Precipitation Dechelation->Precipitation Free Gd³⁺ GdOxalate This compound Nanoparticles Precipitation->GdOxalate

Caption: Formation of this compound nanoparticles from GBCAs.

This guide provides a foundational understanding of the physical and chemical properties of gadolinium(III) oxalate, along with practical experimental protocols and its significant implications in the context of drug development and MRI safety. The provided data and methodologies are intended to support further research and development in this important field.

References

Formation of Gadolinium Oxalate from MRI Contrast Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium-based contrast agents (GBCAs) are indispensable tools in magnetic resonance imaging (MRI). However, growing evidence indicates that the gadolinium ion (Gd³⁺) can dissociate from its chelating ligand in vivo, leading to the formation of insoluble deposits, including gadolinium oxalate. This technical guide provides an in-depth analysis of the mechanisms underlying the formation of this compound from GBCAs, focusing on the critical interplay of thermodynamic and kinetic stability, the role of endogenous substances, and the analytical methodologies used to study these processes. Detailed experimental protocols and consolidated quantitative data are presented to support researchers in this field.

Introduction

The safety of GBCAs is intrinsically linked to the stability of the gadolinium-ligand complex. The release of free Gd³⁺ is a primary concern due to its toxicity, which includes interference with biological processes, particularly those involving calcium.[1] The formation of insoluble gadolinium salts, such as this compound, in tissues is a significant consequence of Gd³⁺ release and is implicated in gadolinium deposition.[2][3] This guide will explore the chemical pathways leading to this compound formation, from the initial dechelation of the GBCA to the precipitation of this compound nanoparticles.

Dechelation of Gadolinium-Based Contrast Agents

The liberation of Gd³⁺ from its chelate is the initial and rate-determining step in the formation of this compound. This process, known as dechelation, is governed by the thermodynamic and kinetic stability of the GBCA.

Thermodynamic and Kinetic Stability

Thermodynamic stability, quantified by the thermodynamic stability constant (log Ktherm), indicates the affinity of the ligand for the Gd³⁺ ion at equilibrium. A higher log Ktherm value suggests a more stable complex. Kinetic stability, on the other hand, refers to the rate at which the complex dissociates. It is often described by the dissociation half-life (t½). Macrocyclic GBCAs generally exhibit greater thermodynamic and kinetic stability compared to their linear counterparts.[4][5]

Table 1: Thermodynamic and Kinetic Stability of Selected GBCAs [6][7][8]

GBCA (Trade Name)Chelate StructureThermodynamic Stability (log Ktherm)Conditional Stability Constant (log Kcond at pH 7.4)Dissociation Half-life (t½) at pH 1.2, 37°C
Gadodiamide (Omniscan®)Linear, Non-ionic16.613.9< 5 seconds
Gadopentetate dimeglumine (Magnevist®)Linear, Ionic22.118.0< 5 seconds
Gadoterate meglumine (Dotarem®)Macrocyclic, Ionic25.619.34 ± 0.5 days
Gadobutrol (Gadavist®/Gadovist®)Macrocyclic, Non-ionic23.818.818 hours
Mechanisms of Dechelation

Several mechanisms contribute to the in vivo dissociation of GBCAs:

  • Transmetallation: Endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), can compete with Gd³⁺ for the chelating ligand, leading to the displacement and release of free Gd³⁺.[9]

  • Proton-Assisted Dissociation: Acidic environments, such as those found in lysosomes (pH ~4.5-5.0), can promote the protonation of the ligand, leading to the release of Gd³⁺.[2][4]

The following diagram illustrates the primary pathways of GBCA dechelation.

G GBCA Gadolinium-Based Contrast Agent (GBCA) Free_Gd Free Gd³⁺ GBCA->Free_Gd Transmetallation GBCA->Free_Gd Proton-Assisted Dissociation Protonated_Ligand Protonated Ligand Chelat_Endogenous Chelat_Endogenous Endogenous_Ions Endogenous Ions (Zn²⁺, Cu²⁺, Ca²⁺) Endogenous_Ions->Free_Gd Acidic_pH Acidic pH (e.g., Lysosomes) Acidic_pH->Free_Gd Chelated_Endogenous Endogenous Ion-Chelate Complex

Caption: GBCA Dechelation Pathways.

Formation and Precipitation of this compound

Once released, free Gd³⁺ can react with endogenous anions. Oxalate (C₂O₄²⁻), a dicarboxylic acid anion present in biological systems, readily reacts with Gd³⁺ to form this compound (Gd₂(C₂O₄)₃).

Solubility of this compound

This compound is a sparingly soluble salt. Its solubility product constant (Ksp) is reported to be 4.25 x 10⁻³²[10]. This low solubility indicates a strong thermodynamic driving force for its precipitation from aqueous solutions, including biological fluids. The solubility of this compound is influenced by pH, with increased solubility in acidic conditions.[11]

Table 2: Solubility of this compound

PropertyValueReference
Solubility Product (Ksp)4.25 x 10⁻³²[10]
Solubility in Water (25°C)0.55 mg/L[12]
Nanoparticle Formation

Recent studies have demonstrated that the reaction between certain GBCAs and oxalic acid can lead to the formation of this compound nanoparticles.[2][3] This process has been observed in vitro for both linear (gadodiamide) and macrocyclic (gadoterate meglumine) agents, albeit at different rates. The formation of these nanoparticles is a critical aspect of gadolinium deposition, as their small size may facilitate cellular uptake and tissue retention.

The following diagram illustrates the formation of this compound from a GBCA.

G GBCA GBCA Free_Gd Free Gd³⁺ GBCA->Free_Gd Dechelation Gd_Oxalate This compound (Gd₂(C₂O₄)₃) Free_Gd->Gd_Oxalate Oxalic_Acid Oxalic Acid (C₂H₂O₄) Oxalic_Acid->Gd_Oxalate Nanoparticles This compound Nanoparticles Gd_Oxalate->Nanoparticles Precipitation

Caption: this compound Formation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formation of this compound from GBCAs.

In Vitro Decomposition of GBCAs by Oxalic Acid

This protocol is adapted from studies investigating the interaction of gadodiamide and gadoterate meglumine with oxalic acid.[2][13]

Objective: To monitor the decomposition of a GBCA in the presence of oxalic acid and observe the formation of this compound precipitate.

Materials:

  • Gadodiamide (Omniscan®) or Gadoterate meglumine (Dotarem®) solution

  • Oxalic acid solution (e.g., 100 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA) solution (optional, to simulate physiological protein concentrations)

  • Spectrophotometer or nephelometer

  • Centrifuge

  • Transmission Electron Microscope (TEM)

Procedure:

  • Prepare a reaction mixture by combining the GBCA solution, oxalic acid solution, and PBS in a cuvette or microcentrifuge tube. Final concentrations should be physiologically relevant (e.g., 1-10 mM GBCA, 1-10 mM oxalic acid).

  • If investigating the effect of protein, add BSA to the reaction mixture.

  • Immediately place the cuvette in a spectrophotometer or nephelometer and monitor the change in absorbance or turbidity over time at a suitable wavelength (e.g., 600 nm) to track the formation of a precipitate.

  • At selected time points, withdraw aliquots of the reaction mixture and centrifuge to pellet any precipitate.

  • Carefully remove the supernatant for analysis of free Gd³⁺ and remaining intact GBCA (see Protocol 4.2).

  • Wash the pellet with deionized water and prepare for TEM analysis to confirm the morphology and size of the this compound nanoparticles.

Quantification of Free and Chelated Gadolinium by HPLC-ICP-MS

This protocol outlines a general method for the separation and quantification of intact GBCA and free Gd³⁺ in biological matrices, based on established techniques.[9][14][15]

Objective: To determine the concentration of intact GBCA and free (dechelated) gadolinium in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) C18 column

Reagents:

  • Mobile phase (e.g., ammonium acetate buffer, pH 7.4)

  • Gadolinium standard solutions for calibration

  • Internal standard (e.g., a non-naturally occurring isotope of a different element)

Procedure:

  • Sample Preparation:

    • For serum or plasma samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant.

    • For tissue homogenates, perform an appropriate extraction procedure (e.g., with a mild buffer) to isolate soluble gadolinium species.

  • Chromatographic Separation:

    • Inject the prepared sample onto the HPLC column.

    • Use an isocratic or gradient elution with the mobile phase to separate the intact GBCA from free Gd³⁺. In SEC, separation is based on size. In RP-HPLC, separation is based on polarity.

  • ICP-MS Detection:

    • The eluent from the HPLC is directly introduced into the ICP-MS.

    • Monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd) to detect and quantify the eluting species.

  • Quantification:

    • Generate a calibration curve using known concentrations of the intact GBCA and a gadolinium salt standard (for free Gd³⁺).

    • Calculate the concentrations of intact GBCA and free Gd³⁺ in the sample based on the peak areas from the chromatogram and the calibration curve.

The following diagram depicts a typical experimental workflow for studying GBCA stability and gadolinium speciation.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Serum, Tissue) Extraction Extraction / Protein Precipitation Biological_Matrix->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (SEC or RP) Filtration->HPLC ICPMS ICP-MS Detection HPLC->ICPMS Data_Analysis Data Analysis ICPMS->Data_Analysis Results Results Data_Analysis->Results

References

An In-depth Technical Guide to the Infrared Spectroscopy of Gadolinium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of gadolinium oxalate, a compound of interest in materials science and potentially as an intermediate in the preparation of gadolinium-based pharmaceuticals and contrast agents. This document details the synthesis of this compound, the methodology for acquiring its infrared spectrum, and an analysis of its key spectral features.

Introduction

This compound (Gd₂(C₂O₄)₃), typically in its hydrated form (Gd₂(C₂O₄)₃·10H₂O), is an inorganic compound that plays a role in the separation and preparation of gadolinium and its derivatives.[1] Infrared spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its chemical structure, the coordination of the oxalate ligand to the gadolinium ion, and the presence of water of hydration. This guide will serve as a practical resource for researchers working with this compound.

Experimental Protocols

Synthesis of this compound Decahydrate (Gd₂(C₂O₄)₃·10H₂O)

A common and effective method for the synthesis of this compound is through precipitation from an aqueous solution. The following protocol is a synthesized procedure based on established methods.[2]

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)

Procedure:

  • Preparation of Gadolinium Solution: Prepare an aqueous solution of gadolinium(III) nitrate by dissolving a known quantity in deionized water.

  • Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid.

  • Precipitation: Heat the gadolinium nitrate solution to approximately 80°C with constant stirring.[2] Slowly add the oxalic acid solution to the heated gadolinium nitrate solution. A white precipitate of this compound will form immediately.[2] For the recovery of gadolinium from complex solutions, the pH can be adjusted to around 0.5 with HCl before the addition of oxalic acid.

  • Digestion: Continue stirring the mixture at an elevated temperature for a period to allow the precipitate to digest, which can improve its filterability.

  • Filtration and Washing: Separate the precipitate from the solution by vacuum filtration. Wash the collected this compound precipitate several times with deionized water to remove any unreacted reagents and byproducts. A final wash with a dilute (e.g., 2% by weight) oxalic acid solution can be performed to remove trace impurities.[2]

  • Drying: Dry the purified this compound precipitate in a desiccator or a drying oven at a low temperature (e.g., 50°C) to a constant weight. The resulting product is typically the decahydrate form.

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Precipitation cluster_purification Purification Gd_sol Gadolinium(III) Nitrate Solution Mixing Mixing and Heating (approx. 80°C) Gd_sol->Mixing Oxalic_sol Oxalic Acid Solution Oxalic_sol->Mixing Precipitate This compound Precipitate Formation Mixing->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying (approx. 50°C) Washing->Drying Product Pure this compound Decahydrate Drying->Product

Caption: Workflow for the synthesis of this compound decahydrate.

Infrared Spectroscopy Analysis

The infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are suitable techniques for analyzing solid powder samples.

Instrumentation and Sample Preparation:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR region (typically 4000-400 cm⁻¹).

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or a Diffuse Reflectance (DRIFTS) accessory.

  • Sample Preparation (ATR): A small amount of the dried this compound powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (DRIFTS): The this compound sample is finely ground and mixed with a non-absorbing matrix, such as potassium bromide (KBr), at a ratio of approximately 1:100 (sample:KBr). The mixture is then placed in the sample cup of the DRIFTS accessory.

Data Acquisition:

  • Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr matrix is collected.

  • Sample Spectrum: The sample is placed in the spectrometer, and the sample spectrum is recorded.

  • Data Processing: The final spectrum is typically presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Experimental Workflow for FTIR Analysis:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound Powder Prep Place on ATR Crystal or Mix with KBr (DRIFTS) Sample->Prep Background Collect Background Spectrum Prep->Background Before Sample Sample_spec Collect Sample Spectrum Prep->Sample_spec Subtraction Background Subtraction Background->Subtraction Sample_spec->Subtraction Final_Spectrum Final IR Spectrum (Absorbance vs. Wavenumber) Subtraction->Final_Spectrum

Caption: General workflow for acquiring the FTIR spectrum of this compound.

Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrational modes of the oxalate anion, the water of hydration, and the gadolinium-oxygen bonds.

Quantitative Data: IR Peak Assignments

The following table summarizes the key infrared absorption bands for a Gd(III)-Oxalate complex. The exact positions of the peaks can vary slightly depending on the hydration state and the specific crystalline structure.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3440 (broad)ν(O-H)Stretching vibrations of the water molecules of hydration. The broadness indicates hydrogen bonding.
~1659 (weak)δ(H-O-H)Bending vibration of the water molecules of hydration.
~1628νₐₛ(C=O)Asymmetric stretching vibration of the carboxylate groups of the oxalate ligand. This is a strong and characteristic band for oxalates.
~1486νₛ(C=O) + ν(C-C)Symmetric stretching of the carboxylate groups, often coupled with the C-C stretching vibration.
~1315νₛ(C=O) + δ(O-C=O)Symmetric stretching of the carboxylate groups, coupled with the O-C=O bending (scissoring) mode.
~925ν(C-C) + ν(C-O)Stretching vibrations of the carbon-carbon and carbon-oxygen single bonds.
~863δ(O-C=O) + ν(Gd-O)O-C=O bending (wagging or rocking) mode, potentially coupled with the gadolinium-oxygen stretching vibration.
~560ν(Gd-O) + Ring deformationGadolinium-oxygen stretching vibrations and deformation of the chelate ring formed by the oxalate ligand.
~478ν(Gd-O)Stretching vibrations of the gadolinium-oxygen bonds. Vibrations of the Gd(III)-Oxygen bonds are generally located in the 720-400 cm⁻¹ range.[3]

Note: The assignments are based on data from studies on Gd(III)-oxalate complexes and general knowledge of metal oxalate vibrational spectroscopy. The exact peak positions and their interpretations can be influenced by the coordination environment of the gadolinium ion.

Interpretation of the Spectrum
  • Water of Hydration: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a clear indication of the presence of water of hydration. The broadness of this peak is due to the extensive hydrogen bonding network within the crystal lattice. A weaker band around 1650 cm⁻¹ corresponds to the H-O-H bending vibration.

  • Oxalate Ligand Coordination: The positions of the asymmetric and symmetric carboxylate stretching vibrations (νₐₛ(C=O) and νₛ(C=O)) are sensitive to the coordination mode of the oxalate ligand. The large separation between these two bands in this compound is indicative of a bidentate or bridging coordination of the oxalate to the gadolinium ion.

  • Gadolinium-Oxygen Bonds: The lower frequency region of the spectrum (below 800 cm⁻¹) contains bands associated with the vibrations of the gadolinium-oxygen bonds. These bands are direct evidence of the coordination of the oxalate ligand and water molecules to the gadolinium center.

Logical Relationships in Spectral Interpretation

The interpretation of the infrared spectrum of this compound involves a logical progression from identifying characteristic functional groups to deducing structural information.

Interpretation_Logic cluster_data Spectral Data cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation IR_Spectrum Infrared Spectrum of This compound Water_Bands Broad band at ~3440 cm⁻¹ and peak at ~1659 cm⁻¹ IR_Spectrum->Water_Bands Oxalate_Bands Strong bands at ~1628 cm⁻¹ and ~1315 cm⁻¹ IR_Spectrum->Oxalate_Bands Low_Freq_Bands Bands below 800 cm⁻¹ IR_Spectrum->Low_Freq_Bands Hydration Presence of Water of Hydration Water_Bands->Hydration Coordination Bidentate/Bridging Oxalate Coordination Oxalate_Bands->Coordination Gd_O_Bonding Gadolinium-Oxygen Bonding Low_Freq_Bands->Gd_O_Bonding Conclusion Confirmation of this compound Decahydrate Structure Hydration->Conclusion Coordination->Conclusion Gd_O_Bonding->Conclusion

Caption: Logical flow from spectral data to structural interpretation.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. This guide has provided detailed experimental protocols for its synthesis and IR analysis, a summary of its key spectral features, and a logical framework for spectral interpretation. The information presented herein will be valuable for researchers and professionals in ensuring the identity and quality of this compound in their applications, from materials research to the development of gadolinium-based medical agents.

References

A Comprehensive Technical Guide to Gadolinium Oxalate Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and pivotal role of gadolinium oxalate hydrate as a precursor in advanced material science and its implications in medical diagnostics.

This technical guide provides a thorough overview of this compound hydrate, a compound of significant interest in materials science and nanomedicine. With a focus on its chemical identity, synthesis, and thermal decomposition, this document serves as a critical resource for researchers, scientists, and professionals involved in drug development, particularly in the realm of diagnostic imaging.

Chemical Identification and Properties

This compound exists in various hydrated forms, leading to different registered CAS numbers and molecular weights. The most common forms are detailed below. It is crucial for researchers to note the specific hydrate when conducting experiments, as the water content significantly affects the molecular weight and subsequent stoichiometric calculations.

This compound hydrate is typically a white, crystalline powder that is highly insoluble in water but will dissolve in strong mineral acids.[1] This insolubility is a key factor in its synthesis via precipitation.

Compound NameCAS NumberMolecular Formula (Anhydrous)Anhydrous Molecular Weight ( g/mol )Common Hydrated Forms
This compound867-64-1Gd₂(C₂O₄)₃578.55N/A
Gadolinium(III) Oxalate Hydrate100655-00-3Gd₂(C₂O₄)₃578.56Gd₂(C₂O₄)₃·xH₂O
This compound Hydrate22992-15-0C₆Gd₂O₁₂758.71 (Note: This likely corresponds to a specific hydrate)Gd₂(C₂O₄)₃·10H₂O (decahydrate)
Gadolinium(III) Oxalate Hydrate-C₆H₈Gd₂O₁₃602.62A specific hydrated form

Experimental Protocols

Detailed methodologies for the synthesis of this compound hydrate and its conversion to gadolinium oxide are outlined below. These protocols are foundational for the production of gadolinium-based nanomaterials for various applications.

Synthesis of this compound Hydrate via Precipitation

This protocol describes a common method for synthesizing this compound hydrate by reacting a soluble gadolinium salt with oxalic acid.[2][3] The resulting precipitate can be isolated and used for further applications.

Materials:

  • Gadolinium(III) nitrate (Gd(NO₃)₃·xH₂O) or Gadolinium(III) chloride (GdCl₃)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Mineral acid (e.g., nitric acid or hydrochloric acid, for dissolving precursors)

  • Beakers and other standard laboratory glassware

  • Magnetic stirrer and heat plate

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

  • Drying oven or desiccator

Procedure:

  • Prepare the Gadolinium Solution: Dissolve a known quantity of a soluble gadolinium salt (e.g., gadolinium nitrate) in a minimal amount of deionized water, aided by a small amount of mineral acid if necessary to achieve complete dissolution.

  • Prepare the Oxalic Acid Solution: In a separate beaker, prepare a solution of oxalic acid in deionized water. A 2% by weight solution can be used.[2]

  • Precipitation: Heat the gadolinium salt solution to approximately 80°C with stirring.[2] Slowly add the oxalic acid solution to the heated gadolinium solution. A white precipitate of this compound hydrate will form immediately.[2]

  • Digestion: Continue stirring the mixture at an elevated temperature for a short period to allow the precipitate to fully form and ripen.

  • Isolation: Separate the precipitate from the solution using vacuum filtration.

  • Washing: Wash the collected precipitate (the filter cake) several times with deionized water to remove any unreacted reagents and impurities. A slurry wash in a 2% oxalic acid solution can also be performed to remove trace impurities.[2]

  • Drying: Dry the purified this compound hydrate in a drying oven at a low temperature (e.g., below 100°C to avoid premature decomposition) or in a desiccator until a constant weight is achieved.

Thermal Decomposition of this compound Hydrate to Gadolinium Oxide

Gadolinium oxide (Gd₂O₃) is a crucial material for many applications, and its synthesis is often achieved through the thermal decomposition (calcination) of this compound hydrate.[3][4]

Materials:

  • Dried this compound hydrate powder

  • High-temperature furnace (muffle furnace)

  • Ceramic crucible

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound hydrate powder into a ceramic crucible.

  • Dehydration: The initial heating phase will remove the water of hydration. The decahydrate, for instance, loses its water molecules in stages.[4]

  • Decomposition: The anhydrous this compound decomposes into an intermediate, gadolinium oxycarbonate (Gd₂O₂CO₃), before finally forming gadolinium oxide (Gd₂O₃).[4]

  • Calcination: The complete conversion to gadolinium oxide typically occurs at temperatures above 600°C. A common protocol involves heating the this compound at 850-950°C to ensure the formation of pure gadolinium oxide.[2] The final product is a stable, white gadolinium oxide powder.

Role in Drug Development and Material Science

This compound hydrate's primary significance in the context of drug development is its role as a precursor to gadolinium oxide nanoparticles. These nanoparticles are extensively researched as T1-weighted contrast agents for Magnetic Resonance Imaging (MRI). The conversion of the oxalate to the oxide is a critical step in controlling the size, shape, and surface properties of the resulting nanoparticles, which in turn influences their relaxivity and biocompatibility as MRI contrast agents.

Furthermore, recent studies have highlighted the in vivo formation of this compound. It is hypothesized that oxalic acid, a compound found in many foods and also produced endogenously, can react with gadolinium-based contrast agents (GBCAs) administered during MRI scans. This reaction can lead to the precipitation of this compound nanoparticles within tissues, which may contribute to the long-term retention of gadolinium in the body and is a subject of toxicological research.

Visualizing Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_Gadolinium_Oxalate_Hydrate cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Gd_salt Gadolinium Salt Solution (e.g., Gd(NO₃)₃) Mixing Precipitation (Mixing at 80°C) Gd_salt->Mixing Oxalic_acid Oxalic Acid Solution (H₂C₂O₄) Oxalic_acid->Mixing Precipitate This compound Hydrate Precipitate Mixing->Precipitate Filtration Filtration & Washing Precipitate->Filtration Final_Product Purified Gd₂(C₂O₄)₃·xH₂O Filtration->Final_Product

Caption: Experimental workflow for the synthesis of this compound hydrate.

Thermal_Decomposition_of_Gadolinium_Oxalate_Hydrate Start Gd₂(C₂O₄)₃·10H₂O (this compound Decahydrate) Anhydrous Gd₂(C₂O₄)₃ (Anhydrous this compound) Start->Anhydrous Heat (<200°C) -10H₂O Intermediate Gd₂O₂CO₃ (Gadolinium Oxycarbonate) Anhydrous->Intermediate Heat (~400-500°C) -CO, -CO₂ Final Gd₂O₃ (Gadolinium Oxide) Intermediate->Final Heat (>600°C) -CO₂

Caption: Thermal decomposition pathway of this compound decahydrate.

Logical_Relationship_of_Gadolinium_Oxalate cluster_synthesis Synthesis & Precursor Role cluster_toxicology Toxicological Relevance Gd_Oxalate This compound Hydrate (Gd₂(C₂O₄)₃·xH₂O) Gd_Oxide Gadolinium Oxide Nanoparticles (Gd₂O₃) Gd_Oxalate->Gd_Oxide Thermal Decomposition MRI_Agent MRI Contrast Agents Gd_Oxide->MRI_Agent Further Processing GBCA Administered GBCAs (in vivo) InVivo_Precipitate This compound Nanoparticle Precipitation (in tissues) GBCA->InVivo_Precipitate InVivo_Oxalate Endogenous Oxalic Acid InVivo_Oxalate->InVivo_Precipitate

Caption: Role of this compound in material synthesis and toxicology.

References

A Technical Guide to the Thermal Analysis of Mixed Cerium-Gadolinium Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of mixed cerium-gadolinium oxalates, crucial precursors for the synthesis of gadolinia-doped ceria (GDC), a material with significant applications in solid oxide fuel cells and oxygen sensors.[1] This document details the experimental protocols for synthesis and thermal analysis, presents quantitative data on decomposition processes, and visualizes the key experimental and decomposition pathways.

Introduction

Gadolinia-doped ceria is a prominent ionic conductor, and its synthesis via the thermal decomposition of coprecipitated mixed oxalates offers a route to produce homogeneous, fine-grained oxide powders.[2] Understanding the thermal behavior of these mixed oxalate precursors, with the general formula (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·nH₂O, is paramount for controlling the morphology and properties of the final oxide product.[3] The thermal decomposition process typically involves dehydration followed by the decomposition of the anhydrous oxalate to the mixed oxide.[1][3]

Experimental Protocols

Synthesis of Mixed Cerium-Gadolinium Oxalates (Coprecipitation Method)

The synthesis of mixed cerium-gadolinium oxalates is typically achieved through a coprecipitation technique, which ensures a homogeneous mixture of the metal ions at the atomic level.[1]

Procedure:

  • Precursor Solutions: Prepare aqueous solutions of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) of desired concentrations. The molar ratios of the solutions are adjusted to achieve the target Ce:Gd ratio in the final product.

  • Precipitating Agent: Prepare an aqueous solution of a precipitating agent, typically oxalic acid (H₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄).[4]

  • Coprecipitation: The mixed metal nitrate solution is added dropwise to the stirred solution of the precipitating agent. Alternatively, the precipitating agent can be added to the mixed metal salt solution.[4] The reaction is typically carried out at room temperature with continuous stirring for several hours to ensure complete precipitation.[4]

  • Washing and Drying: The resulting precipitate is collected by filtration, washed multiple times with deionized water and ethanol to remove any unreacted precursors and impurities, and then dried in an oven at a temperature typically below 100°C to avoid premature decomposition.

Thermal Analysis

The thermal decomposition of the mixed oxalates is investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).[3][4]

Typical TGA/DTA Parameters:

  • Heating Rate: A constant heating rate, commonly in the range of 5-20°C/min, is applied.[1][2]

  • Atmosphere: The analysis is usually performed in a dynamic atmosphere of air or an inert gas like nitrogen.[5]

  • Temperature Range: The sample is heated from room temperature to a temperature sufficient to ensure complete decomposition to the oxide, typically up to 1000°C.[6]

  • Sample Mass: A small sample mass, generally between 5 and 20 mg, is used.[6]

Data Presentation: Thermal Decomposition Characteristics

The thermal decomposition of mixed cerium-gadolinium oxalates proceeds in distinct stages. The following tables summarize the key quantitative data extracted from the literature.

Table 1: Decomposition Stages and Temperature Ranges

Composition (mol% Gd)Dehydration Stage(s) (°C)Anhydrous Oxalate Decomposition (°C)Final ProductReference
0 (Pure Cerium Oxalate)~100 - 250 (multi-step)~275 (exothermic)CeO₂[1]
2075, 115, 180 (endothermic)~275 (exothermic)(Ce₀.₈Gd₀.₂)O₁.₉[1]
5065, 100, 180 (endothermic)~325 (exothermic)(Ce₀.₅Gd₀.₅)O₁.₇₅[1]

Table 2: Influence of Gadolinium Content on Thermal Properties

PropertyObservationReference
Water ContentDecreases with increasing gadolinium content.[1]
Dehydration MechanismThe dehydration stages of mixed oxalates are more similar to that of gadolinium oxalate, suggesting not all water molecules are equivalent.[3][7][3][7]
Anhydrous Oxalate Decomposition TemperatureIncreases with increasing gadolinium content.[1]

Table 3: Activation Energies for Cerium Oxalate Decomposition

Decomposition StepActivation Energy (kJ/mol)MethodReference
Dehydration of Ce₂(C₂O₄)₃·10H₂O78.2Kissinger[1]
Decomposition of anhydrous Ce₂(C₂O₄)₃112.6Kissinger[1]

Visualization of Processes

To clarify the experimental and decomposition pathways, the following diagrams are provided.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis Ce_nitrate Ce(NO₃)₃ Solution mixing Mixing Ce_nitrate->mixing Gd_nitrate Gd(NO₃)₃ Solution Gd_nitrate->mixing coprecipitation Coprecipitation mixing->coprecipitation precipitant Oxalic Acid Solution precipitant->coprecipitation washing Washing coprecipitation->washing drying Drying washing->drying mixed_oxalate Mixed Ce-Gd Oxalate Powder drying->mixed_oxalate tga_dta TGA-DTA Analysis mixed_oxalate->tga_dta data_analysis Data Analysis tga_dta->data_analysis oxide_product Mixed Ce-Gd Oxide tga_dta->oxide_product

Caption: Experimental workflow for the synthesis and thermal analysis of mixed cerium-gadolinium oxalates.

Thermal Decomposition Pathway

decomposition_pathway start (Ce₁₋ₓGdₓ)₂(C₂O₄)₃·nH₂O (Hydrated Mixed Oxalate) dehydrated (Ce₁₋ₓGdₓ)₂(C₂O₄)₃ (Anhydrous Mixed Oxalate) start->dehydrated Dehydration (Endothermic) -nH₂O final_oxide (Ce₁₋ₓGdₓ)O₂₋ₓ/₂ (Mixed Oxide) dehydrated->final_oxide Decomposition (Exothermic) -CO, -CO₂

Caption: Generalized thermal decomposition pathway of mixed cerium-gadolinium oxalates.

Conclusion

The thermal analysis of mixed cerium-gadolinium oxalates reveals a multi-step decomposition process that is significantly influenced by the gadolinium content. The dehydration behavior mimics that of pure this compound, while the decomposition temperature of the anhydrous oxalate increases with higher gadolinium concentrations. This detailed understanding of the thermal decomposition is critical for the controlled synthesis of gadolinia-doped ceria with desired properties for various advanced applications. The provided experimental protocols and compiled data serve as a valuable resource for researchers in this field.

References

Understanding the Toxicity of Gadolinium Oxalate Nanoparticles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based contrast agents (GBCAs) are widely used to enhance image quality in magnetic resonance imaging (MRI). However, concerns have emerged regarding the long-term retention of gadolinium in the body and its potential toxicity. A key mechanism implicated in this toxicity is the in vivo formation of gadolinium-containing nanoparticles, with gadolinium oxalate being a significant species of interest. This technical guide provides a comprehensive overview of the current understanding of gadolinium nanoparticle toxicity, with a specific focus on the formation and potential effects of this compound nanoparticles. It is important to note that while the formation of this compound from GBCAs is a well-discussed hypothesis, dedicated toxicological studies on pre-synthesized and characterized this compound nanoparticles are scarce in the current scientific literature. Therefore, this guide also draws upon data from studies on other relevant gadolinium-based nanoparticles, such as gadolinium oxide, to provide a broader context for potential toxicity mechanisms.

The Formation of this compound Nanoparticles In Vivo

The prevailing hypothesis for the formation of this compound nanoparticles in biological systems involves the dechelation of the gadolinium ion (Gd³⁺) from its ligand in GBCAs. Endogenous molecules, particularly oxalic acid, can then react with the free Gd³⁺ to form insoluble this compound precipitates.[1][2][3][4][5] This process is thought to be a significant contributor to gadolinium deposition in tissues and may be a precursor to observed intracellular nanoparticles.[6] Factors such as the stability of the GBCA chelate (with linear chelates being generally less stable than macrocyclic ones), local pH, and the presence of other ions can influence the rate of dechelation and subsequent nanoparticle formation.[6]

Physicochemical Properties and Toxicity

The toxicity of nanoparticles is intrinsically linked to their physicochemical properties, including size, shape, surface charge, and surface coating. While specific data for synthesized this compound nanoparticles is limited, studies on other gadolinium-based nanoparticles, such as gadolinium oxide (Gd₂O₃), provide valuable insights into how these characteristics can influence their biological interactions.

Table 1: Physicochemical Characterization of Gadolinium-Based Nanoparticles

ParameterMethodTypical Findings for Gadolinium-Based NanoparticlesReference
Size and MorphologyTransmission Electron Microscopy (TEM)Varied morphologies (e.g., nanorods, spherical) with sizes ranging from <10 nm to several hundred nanometers.[7]
Hydrodynamic DiameterDynamic Light Scattering (DLS)Hydrodynamic size is typically larger than the core size observed by TEM and is influenced by surface coatings and agglomeration.[7]
Surface ChargeZeta Potential MeasurementCan be engineered to be positive, negative, or neutral through surface modifications. The magnitude of the zeta potential indicates colloidal stability.[8]
Crystalline StructureX-ray Diffraction (XRD)Confirms the crystalline phase of the nanoparticles (e.g., cubic for Gd₂O₃).[7]

In Vitro Toxicity of Gadolinium-Based Nanoparticles

In the absence of direct studies on this compound nanoparticles, we can infer potential cytotoxic mechanisms from research on other gadolinium-containing nanoparticles. These studies often employ various cell lines and a range of assays to assess toxicity.

Table 2: Summary of In Vitro Cytotoxicity Data for Gadolinium-Based Nanoparticles (Primarily Gd₂O₃)

Nanoparticle TypeCell LineAssayKey FindingsReference
Gadolinium Oxide (Gd₂O₃)Human Breast Cancer (MCF-7)MTT, LDH, ROSTime- and concentration-dependent toxicity. Induction of oxidative stress.[9]
Gd₂O₃-DEGHepa 1-6MTT, LDHConcentration-dependent increase in LDH leakage. Considered more toxic than magnetoliposomes.[10]
Gadolinium-based MicellesB16F10 Melanoma, L929 FibroblastsCytotoxicity AssayIC₅₀ of 42.5 ± 2.2 µM for B16F10 and 52.0 ± 2.5 µM for L929.[11]
Experimental Protocols

1. Cell Viability Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

    • Protocol Outline:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with varying concentrations of nanoparticles for a specified duration (e.g., 24, 48, 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate cell viability as a percentage of the untreated control.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.

    • Protocol Outline:

      • Culture cells and treat with nanoparticles as described for the MTT assay.

      • Collect the cell culture supernatant.

      • Add the supernatant to a reaction mixture containing the LDH substrate.

      • Incubate and measure the absorbance to determine LDH activity.

      • A positive control (e.g., cell lysis buffer) is used to determine maximum LDH release.

      • Calculate cytotoxicity as a percentage of the positive control.[10]

2. Oxidative Stress Assessment:

  • Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

    • Protocol Outline:

      • Treat cells with nanoparticles.

      • Load cells with DCFH-DA, which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

      • Measure the fluorescence intensity using a fluorometer or fluorescence microscope.[9]

Mechanisms of Toxicity and Signaling Pathways

The interaction of gadolinium-based nanoparticles with cells can trigger a cascade of events leading to cellular dysfunction and death. While the specific pathways for this compound nanoparticles are yet to be elucidated, research on other gadolinium nanoparticles points towards several key mechanisms.

Cellular Uptake and Intracellular Fate

The cellular uptake of nanoparticles is a critical first step in their potential to induce toxicity. The size, shape, and surface properties of the nanoparticles play a significant role in the uptake mechanism, which can include endocytosis. Once inside the cell, nanoparticles can be localized in various organelles, such as lysosomes, where the acidic environment may lead to their degradation and the release of toxic ions.

G Cellular Uptake and Intracellular Fate of Nanoparticles NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic Environment) Endosome->Lysosome Fusion Ion_Release Gd³⁺ Ion Release Lysosome->Ion_Release Degradation Cellular_Targets Interaction with Cellular Components (Proteins, Organelles) Ion_Release->Cellular_Targets

Cellular uptake and fate of nanoparticles.
Oxidative Stress and Inflammatory Response

A common mechanism of nanoparticle-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA. Oxidative stress can, in turn, trigger inflammatory responses through the activation of signaling pathways such as NF-κB, leading to the production of pro-inflammatory cytokines.

G Oxidative Stress and Inflammatory Response Pathway NP This compound Nanoparticle Cell Cellular Interaction NP->Cell ROS Increased ROS Production Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (Lipid Peroxidation, DNA damage) Oxidative_Stress->Damage NFkB NF-κB Activation Oxidative_Stress->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines

Induction of oxidative stress and inflammation.

In Vivo Biodistribution and Toxicity

Understanding the in vivo behavior of this compound nanoparticles is crucial for assessing their systemic toxicity. While specific biodistribution data for these nanoparticles are not available, studies on other gadolinium-based nanoparticles generally show accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen. The clearance route (renal vs. hepatobiliary) is highly dependent on the nanoparticle size and surface characteristics.

Experimental Workflow for In Vivo Assessment

A typical in vivo study to assess the toxicity and biodistribution of nanoparticles would involve the following steps:

G Experimental Workflow for In Vivo Toxicity Assessment Synthesis Nanoparticle Synthesis & Characterization Administration Nanoparticle Administration (e.g., Intravenous) Synthesis->Administration Animal_Model Animal Model (e.g., Rodent) Animal_Model->Administration Monitoring In-life Monitoring (Weight, Behavior) Administration->Monitoring Biodistribution Biodistribution Analysis (ICP-MS of Organs) Administration->Biodistribution Histopathology Histopathological Examination Administration->Histopathology Blood_Analysis Blood Chemistry & Hematology Administration->Blood_Analysis Toxicity_Assessment Overall Toxicity Assessment Biodistribution->Toxicity_Assessment Histopathology->Toxicity_Assessment Blood_Analysis->Toxicity_Assessment

Workflow for in vivo nanoparticle toxicity studies.

Conclusion and Future Directions

The formation of this compound nanoparticles from GBCAs is a critical area of investigation in understanding gadolinium-related toxicity. However, there is a pronounced gap in the literature regarding the direct toxicological effects of pre-synthesized this compound nanoparticles. The majority of the current knowledge is extrapolated from studies on other gadolinium-based nanoparticles, primarily gadolinium oxide.

Future research should focus on:

  • Standardized Synthesis and Characterization: Developing robust and reproducible methods for synthesizing this compound nanoparticles with controlled size, shape, and surface properties.

  • Comprehensive In Vitro Toxicity Screening: Evaluating the cytotoxicity, genotoxicity, and mechanisms of cellular interaction of well-characterized this compound nanoparticles in a variety of relevant cell lines (e.g., renal, neuronal, immune cells).

  • Mechanistic Studies: Elucidating the specific signaling pathways activated by this compound nanoparticles that lead to cellular stress, inflammation, and apoptosis.

  • In Vivo Studies: Conducting thorough biodistribution, pharmacokinetic, and long-term toxicity studies of this compound nanoparticles in appropriate animal models.

Addressing these research gaps is essential for a complete understanding of the risks associated with gadolinium retention and for the development of safer contrast agents and other biomedical applications of gadolinium-based nanomaterials.

References

Methodological & Application

Application Note: Protocol for Gadolinium Oxalate Precipitation from Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadolinium oxalate serves as a critical precursor in the synthesis of high-purity gadolinium oxide (Gd₂O₃), a material with significant applications in medical imaging (MRI contrast agents), phosphors, lasers, and solid-state devices.[1] The controlled precipitation of this compound from an aqueous solution is a pivotal step in ensuring the desired morphology, particle size, and purity of the final oxide product. This application note details two primary protocols for the precipitation of this compound: direct precipitation and homogeneous precipitation. Direct precipitation involves the rapid formation of the precipitate upon the addition of oxalic acid to a gadolinium salt solution, while homogeneous precipitation utilizes the slow, in-situ generation of oxalate ions through the thermal decomposition of a precursor like oxamic acid, resulting in larger, more well-defined crystals.[2][3][4] This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and visual workflows for both methods.

Methods Overview

Two primary methods for the precipitation of this compound are presented:

  • Direct Precipitation: This method involves the direct addition of a precipitating agent (oxalic acid) to a solution containing gadolinium ions. It is a rapid method, but the fast precipitation can lead to smaller, less uniform crystals.[3][4] The reaction is typically performed at an elevated temperature to improve the crystallinity of the precipitate.

  • Homogeneous Precipitation: This technique involves the slow, controlled generation of the precipitating agent (oxalate ions) throughout the solution. This is achieved through the thermal decomposition of oxamic acid.[2][3][4][5] The gradual increase in oxalate concentration allows for the formation of larger, more uniform, and well-developed microcrystals, which can be advantageous for subsequent processing steps.[2][3][4]

Experimental Protocols

Protocol 1: Direct Precipitation of this compound

This protocol is adapted from general procedures for lanthanide oxalate precipitation.

1. Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
  • Deionized water
  • Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment

2. Equipment:

  • Beakers
  • Magnetic stirrer with heating plate
  • pH meter
  • Vacuum filtration apparatus (e.g., Büchner funnel)
  • Drying oven

3. Procedure:

  • Prepare a 0.1 M solution of gadolinium(III) nitrate by dissolving the appropriate amount of Gd(NO₃)₃·6H₂O in deionized water.
  • Prepare a 0.15 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water.
  • Heat the gadolinium nitrate solution to 80°C with constant stirring.[2]
  • Adjust the pH of the gadolinium nitrate solution to the desired level (e.g., pH 1.5-2.1) using dilute nitric acid or sodium hydroxide.[6]
  • Slowly add the oxalic acid solution to the heated gadolinium nitrate solution. A white precipitate of this compound will form immediately.[2]
  • Continue stirring the mixture at 80°C for 1-2 hours to allow the precipitate to age.
  • Allow the solution to cool to room temperature.
  • Separate the precipitate from the solution by vacuum filtration.
  • Wash the precipitate several times with deionized water to remove any soluble impurities. A final wash with a dilute (e.g., 2% by weight) oxalic acid solution can be performed to remove trace impurities.[2]
  • Dry the precipitate in an oven at 110°C to a constant weight to obtain this compound decahydrate (Gd₂(C₂O₄)₃·10H₂O).[1]

Protocol 2: Homogeneous Precipitation of this compound

This protocol is based on the method described by Alemayehu et al. for the homogeneous precipitation of lanthanide oxalates.[2][3][4]

1. Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) (99.9% purity)[3]
  • Oxamic acid (98% purity)[3]
  • Deionized water

2. Equipment:

  • 50 mL round-bottom flask[2][3]
  • Magnetic stirrer with heating plate[2][3]
  • Condenser
  • Centrifuge[2][3]
  • Drying oven

3. Procedure:

  • Prepare a 0.2 M solution of gadolinium(III) nitrate in deionized water.
  • Prepare a 0.2 M solution of oxamic acid in deionized water. It may be necessary to heat the solution to 40°C to fully dissolve the oxamic acid.[2][3]
  • In a 50 mL round-bottom flask, mix 10 mL of the 0.2 M gadolinium nitrate solution with 25 mL of the 0.2 M oxamic acid solution. No precipitate should form at this stage.[2][3]
  • Stir the solution at 500 rpm and heat it to 100°C.[2][3][4]
  • Maintain the temperature at 100°C for 2 hours to allow for the thermal decomposition of oxamic acid and the gradual precipitation of this compound.[2][3]
  • After the reaction is complete, allow the solution to cool to room temperature.
  • Separate the precipitate by centrifugation (e.g., 5000 rpm for 2 minutes).[2][3][4]
  • Decant the supernatant and wash the precipitate with deionized water. Repeat the centrifugation and washing steps two more times.
  • Dry the precipitate in an oven at a suitable temperature (e.g., 60-80°C) to obtain this compound decahydrate (Gd₂(C₂O₄)₃·10H₂O).

Data Presentation

The choice of precipitation method significantly impacts the characteristics of the resulting this compound. The following tables summarize the key differences and available quantitative data.

ParameterDirect PrecipitationHomogeneous PrecipitationReference
Precipitating Agent Oxalic AcidOxamic Acid (thermal decomposition)[2][3][4]
Precipitation Rate Rapid, immediateSlow, gradual (over hours)[2][3][4]
Typical Temperature 25 - 100°C90 - 100°C[2][3][6]
Resulting Crystals Small, less uniformLarge, well-developed microcrystals[2][3][4]
Morphology Often aggregates of small particlesCompact microcrystals, occasionally prolonged[3][4][7]
ParameterConditionGadolinium SolubilityReference
Gd Oxalate Solubility in Nitric Acid (25°C) 4 M HNO₃, 0.15 M H₂C₂O₄2.5 g/L[8]
4 M HNO₃, 0.25 M H₂C₂O₄0.8 g/L[8]
6 M HNO₃, 0.15 M H₂C₂O₄11 g/L[8]
6 M HNO₃, 0.25 M H₂C₂O₄7 g/L[8]
Gd Oxalate Solubility in Nitric Acid (10°C) 4 M HNO₃, 0.15 M H₂C₂O₄1.5 g/L[8]
6 M HNO₃, 0.15 M H₂C₂O₄10 g/L[8]

Visualizations

Experimental Workflows

Direct_Precipitation_Workflow cluster_solution_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation Gd_Sol Prepare 0.1 M Gd(NO₃)₃ Solution Heat_Gd Heat Gd Solution to 80°C & Stir Gd_Sol->Heat_Gd Ox_Sol Prepare 0.15 M Oxalic Acid Solution Add_Ox Add Oxalic Acid Solution Ox_Sol->Add_Ox Adjust_pH Adjust pH (1.5 - 2.1) Heat_Gd->Adjust_pH Adjust_pH->Add_Ox Age Age Precipitate (1-2 hours) Add_Ox->Age Cool Cool to Room Temp. Age->Cool Filter Vacuum Filter Cool->Filter Wash Wash with DI Water & Dilute Oxalic Acid Filter->Wash Dry Dry at 110°C Wash->Dry Final_Product Gd₂(C₂O₄)₃·10H₂O Dry->Final_Product

Caption: Workflow for Direct Precipitation of this compound.

Homogeneous_Precipitation_Workflow cluster_solution_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation Gd_Sol Prepare 0.2 M Gd(NO₃)₃ Solution Mix Mix Gd and Oxamic Acid Solutions Gd_Sol->Mix Oxamic_Sol Prepare 0.2 M Oxamic Acid Solution Oxamic_Sol->Mix Heat_Stir Heat to 100°C & Stir (500 rpm) Mix->Heat_Stir Precipitate Hold at 100°C for 2 hours Heat_Stir->Precipitate Cool Cool to Room Temp. Precipitate->Cool Centrifuge Centrifuge (5000 rpm) Cool->Centrifuge Wash Wash with DI Water (3x) Centrifuge->Wash Dry Dry at 60-80°C Wash->Dry Final_Product Gd₂(C₂O₄)₃·10H₂O Dry->Final_Product

Caption: Workflow for Homogeneous Precipitation of this compound.

Logical Relationship of Precipitation Methods

Precipitation_Comparison cluster_application Title This compound Precipitation Methods Direct Direct Precipitation Homogeneous Homogeneous Precipitation Direct_Char Characteristics: - Rapid - Immediate Supersaturation - Smaller, Less Uniform Crystals Direct->Direct_Char Application Precursor for High-Purity Gd₂O₃ Direct->Application Homogeneous_Char Characteristics: - Slow - Gradual Supersaturation - Larger, Well-Defined Crystals Homogeneous->Homogeneous_Char Homogeneous->Application

Caption: Comparison of Precipitation Methods and Their Outcomes.

Conclusion

The choice between direct and homogeneous precipitation of this compound depends on the desired final product characteristics. Direct precipitation offers a rapid synthesis route, while homogeneous precipitation provides superior control over crystal size and morphology, yielding a product that may be more suitable for advanced material applications. The protocols and data presented in this application note provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific needs in the development of gadolinium-based materials.

References

Application Notes and Protocols: Gadolinium Oxalate in Rare Earth Element Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of oxalate precipitation for the extraction and separation of rare earth elements (REEs), with a specific focus on gadolinium oxalate. The methodology leverages the low solubility of rare earth oxalates to effectively separate them from other metals in solution.

Application Note 1: Selective Recovery of REEs from Leach Solutions

The primary application of oxalate precipitation in REE metallurgy is the selective recovery of REEs from acidic solutions, often derived from leaching ores or recycling materials like permanent magnets.[1][2] Oxalic acid is a highly effective precipitant because it forms very insoluble salts with trivalent rare earth ions, allowing for their separation from more soluble elements like iron, cobalt, and nickel.[1][3] This method is a cornerstone of many hydrometallurgical flowsheets due to its simplicity and efficiency.[4] The precipitated rare earth oxalates, including this compound, can then be calcined to produce high-purity rare earth oxides.[5]

Key Principles:
  • Low Solubility: Rare earth oxalates are sparingly soluble in water and acidic solutions, enabling high precipitation efficiency.[6][7] For instance, this compound's solubility in water at 25°C is only 0.55 mg/L.[6]

  • Selectivity: By controlling the pH and the amount of oxalic acid added, REEs can be selectively precipitated while leaving other common metal ions (e.g., Fe²⁺, Ni²⁺, Co²⁺) in the solution.[1]

  • Stoichiometry Control: The efficiency of REE recovery is highly dependent on the amount of oxalic acid used. Using stoichiometric amounts can achieve high recovery, while a slight excess can push the precipitation to near completion. However, a large excess can lead to the co-precipitation of impurities like iron.[1]

Quantitative Data Presentation

Table 1: Effect of Oxalic Acid Stoichiometry on REE Recovery from Sulfuric Acid Leachate (Data sourced from studies on NdFeB magnet recycling)

Oxalic Acid Amount (% of Stoichiometric)REE Precipitation Efficiency (%)Iron (Fe) Co-precipitation (%)
100%~93.0%Negligible
120%96.7%Negligible
140%98.1%~7.0%
Source:[1]

Table 2: Purity of Rare Earth Oxides (REO) from Different Precipitants

Precipitating AgentREO Purity (% w/w)Key Impurities Noted
Oxalic Acid99.2%Low impurity content
Sodium Carbonate94.2%Higher content of Ca, Mn, U
Source:[8]

Experimental Workflow

G General Workflow for REE Extraction via Oxalate Precipitation A Source Material (e.g., NdFeB Magnet, Ore) B Acid Leaching (HCl, H₂SO₄) A->B C Pregnant Leach Solution (REEs + Impurities) B->C D Oxalate Precipitation (Add H₂C₂O₄) C->D E Filtration & Washing D->E F REE Oxalate Precipitate (e.g., Gd₂(C₂O₄)₃) E->F I Waste Liquor (Impurities) E->I Filtrate G Calcination (High Temperature) F->G H High-Purity REO (e.g., Gd₂O₃) G->H

Caption: Workflow for REE recovery using oxalate precipitation.

Protocol 1: Selective Oxalate Precipitation of REEs from an Acidic Leachate

This protocol describes a general procedure for precipitating rare earth elements from a solution containing dissolved REEs and other metals.

1. Materials and Reagents:

  • Pregnant Leach Solution (PLS) containing dissolved REEs (e.g., from dissolved NdFeB magnets in H₂SO₄).

  • Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O).

  • Deionized Water.

  • pH meter and appropriate bases/acids for pH adjustment (e.g., NH₄OH, H₂SO₄).

  • Stirring hotplate.

  • Beakers, graduated cylinders.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Drying oven.

  • Furnace for calcination.

2. Procedure:

  • Characterization: Analyze the initial concentration of REEs and major impurities (e.g., iron) in the PLS using a suitable technique like ICP-OES.[9][10]

  • Temperature Adjustment: Heat the PLS to a specified temperature, typically between 20°C and 90°C. A common temperature for efficient precipitation is 60°C.[8]

  • Precipitant Preparation: Prepare a solution of oxalic acid or calculate the mass of solid oxalic acid dihydrate needed. A stoichiometric amount or a slight excess (e.g., 1.2 times the stoichiometric requirement) is recommended for high recovery.[1]

  • Precipitation: While stirring the heated PLS, slowly add the oxalic acid. Continue stirring for a defined period, typically 1 to 2 hours, to allow for complete precipitation.[8]

  • Aging: Allow the precipitate to age in the mother liquor, which can help improve filterability.

  • Filtration and Washing: Filter the mixture to separate the solid rare earth oxalate precipitate from the liquid. Wash the precipitate several times with deionized water to remove any remaining impurities.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 40-80°C) overnight to remove water.[11]

  • Calcination (Optional): To convert the rare earth oxalates to rare earth oxides, place the dried powder in a furnace and heat to a high temperature (e.g., 800-1000°C). The exact temperature and duration will depend on the specific REE oxalate.[5][12]

  • Final Product Analysis: Characterize the final REO powder for purity and composition.

Application Note 2: Gadolinium Solubility and Relevance in Drug Development

While this compound's insolubility is beneficial for extraction, its solubility characteristics in different media are critical for process control.[13] Furthermore, the interaction between gadolinium and oxalate has significant implications for drug development professionals, particularly concerning the stability of Gadolinium-Based Contrast Agents (GBCAs) used in Magnetic Resonance Imaging (MRI).[14]

Key Principles:
  • Acid Solubility: this compound, while insoluble in water, can be dissolved in strong mineral acids like nitric acid (HNO₃).[13][15] Its solubility is a function of acid concentration and temperature. This is relevant for processes that may require re-dissolving the precipitate.

  • In-Vivo Precipitation: Endogenous oxalates, naturally present in the body, can cause gadolinium to de-chelate from GBCAs.[16] This reaction forms insoluble this compound nanoparticles, which may be a mechanism contributing to gadolinium deposition in tissues and potential toxicity.[14][17]

Quantitative Data Presentation

Table 3: Solubility of Gadolinium in Nitric Acid Solutions Containing Oxalic Acid at 25°C

Nitric Acid (HNO₃) Conc.Oxalic Acid (H₂C₂O₄) Conc.Soluble Gadolinium (g/L)
4 M0.15 M2.5
4 M0.25 M0.8
6 M0.15 M11.0
6 M0.25 M7.0
Source:[13][15]

Logical Relationship Diagram

G In-Vivo Dechelation of GBCA by Oxalate A Administered GBCA (e.g., Dotarem®, Omniscan®) C Dechelation Reaction A->C B Endogenous Oxalic Acid (from diet/metabolism) B->C E Precipitation B->E D Free Gd³⁺ Ion C->D D->E F This compound Nanoparticles E->F G Tissue Deposition F->G

Caption: Postulated mechanism of this compound formation in vivo.

References

Application Note: A Reproducible Protocol for the Synthesis of Gadolinium Oxide (Gd₂O₃) Nanobars from a Gadolinium Oxalate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadolinium oxide (Gd₂O₃) nanoparticles are attracting significant attention in the biomedical field due to their unique paramagnetic properties, which make them excellent candidates for T1 contrast agents in Magnetic Resonance Imaging (MRI).[1][2] Their high gadolinium density provides strong positive contrast enhancement.[2] Beyond imaging, Gd₂O₃ nanoparticles are being explored for their potential in multimodal imaging, cancer cell targeting, and drug delivery.[1] The morphology of these nanoparticles plays a critical role in their performance. One-dimensional nanostructures like nanobars and nanorods are of particular interest.

This application note provides a detailed protocol for the synthesis of gadolinium oxide nanobars via the thermal decomposition of a gadolinium oxalate (Gd₂(C₂O₄)₃) precursor.[3] This method offers a straightforward and effective route to produce Gd₂O₃ nanostructures with desirable properties for advanced biomedical applications.

Key Applications

  • Magnetic Resonance Imaging (MRI): Gd₂O₃ nanostructures serve as highly effective positive contrast agents, enhancing the resolution of MR images for improved disease diagnosis.[1] They work by shortening the spin-lattice (T1) relaxation time of protons in surrounding tissues.[1][4]

  • Drug Delivery: The high surface area and functionalizable surface of gadolinium oxide nanoparticles make them suitable carriers for targeted drug delivery.[1] They can be coated with biocompatible polymers like PEG, chitosan, or dextran to improve stability and circulation time.[1]

  • Theranostics: The combination of diagnostic (imaging) and therapeutic (drug delivery) capabilities in a single nanoparticle system allows for the development of theranostic agents, enabling simultaneous diagnosis and treatment of diseases like cancer.[1]

  • Multimodal Imaging: Gadolinium oxide nanoparticles can be integrated with other imaging modalities, such as fluorescence imaging, for more comprehensive preclinical and clinical studies.[1]

Experimental Protocols

This section details the two-stage process for synthesizing Gd₂O₃ nanobars: the initial precipitation of the this compound precursor followed by its thermal decomposition.

I. Synthesis of this compound (Gd₂(C₂O₄)₃) Precursor

This protocol is adapted from established chemical precipitation methods.[3][5]

Materials:

  • Gadolinium(III) source (e.g., Gadolinium(III) nitrate hexahydrate, Gd(NO₃)₃·6H₂O or Gadolinium(III) chloride, GdCl₃)

  • Oxalic acid (H₂C₂O₄)

  • Glycerol (optional, as a stabilizing agent)[3]

  • Deionized water

  • Ethanol

Equipment:

  • Beakers and standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Centrifuge or vacuum filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of the gadolinium(III) salt.

    • Prepare a separate aqueous solution of oxalic acid.

  • Precipitation:

    • Heat the gadolinium salt solution to approximately 80°C while stirring.[5]

    • Slowly add the oxalic acid solution to the heated gadolinium solution. A white precipitate of this compound will form immediately.[5]

    • Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete precipitation.

  • Washing and Separation:

    • Separate the this compound precipitate from the solution by centrifugation or vacuum filtration.[5]

    • Wash the precipitate several times with deionized water to remove unreacted ions.

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved, yielding a fine white powder of this compound.[6]

II. Synthesis of Gadolinium Oxide (Gd₂O₃) Nanobars via Thermal Decomposition

This protocol describes the conversion of the oxalate precursor into oxide nanobars.[3][5]

Materials:

  • Dried this compound (Gd₂(C₂O₄)₃) powder from Protocol I.

Equipment:

  • High-temperature tube furnace or muffle furnace

  • Ceramic crucible or boat

Procedure:

  • Placement: Place the dried this compound powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in the furnace.

    • Heat the sample in an air atmosphere to a target temperature between 850°C and 950°C.[5] A specific study successfully used a calcination temperature of 750°C for 5 hours to obtain nanobars.[3]

    • Hold the temperature for a sufficient duration (e.g., 3-5 hours) to ensure complete decomposition of the oxalate and formation of the crystalline oxide phase.[3][6]

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature naturally.

    • Carefully remove the crucible containing the final white powder of gadolinium oxide nanobars.

Workflow for Gd₂O₃ Nanobar Synthesis

The entire process from precursor synthesis to final product characterization is outlined below.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_conversion Thermal Conversion cluster_characterization Characterization Gd_Salt Gadolinium (III) Salt Solution Precipitation Chemical Precipitation (80°C) Gd_Salt->Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying (80°C) Washing->Drying Gd_Oxalate This compound (Gd₂(C₂O₄)₃) Drying->Gd_Oxalate Calcination Thermal Decomposition (Calcination @ 750-950°C) Gd_Oxalate->Calcination Gd2O3 Gadolinium Oxide (Gd₂O₃) Nanobars Calcination->Gd2O3 XRD XRD Gd2O3->XRD SEM SEM/TEM Gd2O3->SEM Optical Optical Analysis Gd2O3->Optical Magnetic VSM Gd2O3->Magnetic

Caption: Workflow for Gd₂O₃ nanobar synthesis and characterization.

Characterization Data

The properties of the final Gd₂O₃ nanobars are highly dependent on the synthesis conditions. The tables below summarize typical data obtained from the characterization of nanobars synthesized by this method.[3]

Table 1: Synthesis Parameters and Resulting Morphology

Parameter Value Reference
Precursor This compound [3]
Calcination Temperature 750 °C [3]
Calcination Time 5 hours [3]

| Resulting Morphology | Rectangular nanobars with porous surfaces |[3] |

Table 2: Structural and Physical Properties

Property Value / Observation Analysis Method Reference
Crystal Structure Cubic XRD [3]
Average Crystallite Size 38 nm XRD [3]
Lattice Parameter (a) 5.42 Å XRD [3]

| Elemental Composition | Gadolinium, Oxygen | EDAX / XPS |[3][7] |

Table 3: Optical and Magnetic Properties

Property Value Analysis Method Reference
Optical Band Gap 5.8 eV UV-Vis Spectroscopy [3]

| Magnetic Behavior | Paramagnetic | Vibrating Sample Magnetometer (VSM) |[3] |

The thermal decomposition of a this compound precursor is a reliable and effective method for producing gadolinium oxide nanobars.[3][5] This protocol provides researchers and drug development professionals with a clear, step-by-step guide to synthesize these valuable nanomaterials. The resulting nanobars exhibit structural, optical, and magnetic properties that make them highly suitable for advanced applications in MRI, targeted drug delivery, and theranostics. By controlling the synthesis parameters, particularly the calcination temperature and time, the properties of the Gd₂O₃ nanobars can be tailored to meet the specific demands of these biomedical applications.

References

Application of Gadolinium Oxalate in Phosphor Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based phosphors are critical materials in various technological applications, including solid-state lighting, display technologies, and medical imaging. The synthesis of these materials often involves the use of high-purity precursors to ensure optimal luminescent properties. Gadolinium oxalate (Gd₂(C₂O₄)₃) serves as an excellent precursor for the production of gadolinium oxide (Gd₂O₃) and other gadolinium-based phosphors. Its use in a co-precipitation synthesis route allows for excellent stoichiometric control, high purity, and the formation of homogenous, fine particles, which are crucial for achieving high-efficiency phosphors.

This document provides detailed application notes and experimental protocols for the synthesis of europium-doped gadolinium oxide (Gd₂O₃:Eu³⁺) phosphors using this compound as a precursor. The methodologies described are based on established co-precipitation and thermal decomposition techniques.

Core Principles

The synthesis process is primarily a two-step procedure:

  • Co-precipitation: Gadolinium ions (Gd³⁺) and dopant ions (e.g., Europium, Eu³⁺) are co-precipitated from a solution using oxalic acid. This step results in the formation of a mixed gadolinium-europium oxalate precursor. The morphology and particle size of this precursor can be controlled by adjusting reaction conditions such as pH, temperature, and the addition of surfactants or co-precipitants like sodium hydroxide or ammonia.[1]

  • Thermal Decomposition (Calcination): The oxalate precursor is then subjected to a high-temperature heat treatment. This process decomposes the oxalate, yielding the desired crystalline gadolinium oxide phosphor doped with europium. The calcination temperature and duration are critical parameters that influence the crystallinity, particle size, and, consequently, the luminescent properties of the final product. Pure and stable cubic phase Gd₂O₃ can be obtained by calcining at temperatures of 640°C or higher.[2]

Experimental Protocols

Protocol 1: Synthesis of Gd₂O₃:Eu³⁺ Nanophosphors via Co-precipitation and Thermal Decomposition

This protocol details the synthesis of red-emitting Gd₂O₃:Eu³⁺ phosphors.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) (99.99%)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (99.99%)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O) (AR grade)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Ethanol (99.5%)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Tube furnace or muffle furnace

  • Mortar and pestle

Procedure:

Step 1: Preparation of Precursor Solution

  • Prepare a 0.1 M aqueous solution of gadolinium nitrate and europium nitrate. For a target composition of Gd₁.₉Eu₀.₁O₃ (5 mol% Eu³⁺ doping), dissolve the appropriate amounts of Gd(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O in deionized water.

  • Stir the solution until all salts are completely dissolved.

Step 2: Co-precipitation of Gadolinium-Europium Oxalate

  • Prepare a 0.2 M aqueous solution of oxalic acid.

  • Heat both the rare-earth nitrate solution and the oxalic acid solution to 80°C.[3]

  • Slowly add the hot oxalic acid solution to the rare-earth nitrate solution under vigorous stirring. A white precipitate of gadolinium-europium oxalate will form immediately.[3]

  • Adjust the pH of the mixture to a desired value (e.g., pH 2-7) by adding ammonium hydroxide solution dropwise. The pH can influence the particle morphology.

  • Continue stirring the mixture for 1-2 hours to ensure complete precipitation.

Step 3: Washing and Drying the Precursor

  • Allow the precipitate to settle. Decant the supernatant.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and by-products. Centrifugation can be used to facilitate the separation of the precipitate.

  • Dry the washed precipitate in an oven at 80-100°C for 12 hours to obtain a fine white powder of the gadolinium-europium oxalate precursor.

Step 4: Thermal Decomposition (Calcination)

  • Gently grind the dried precursor powder using a mortar and pestle.

  • Place the powder in an alumina crucible and transfer it to a tube or muffle furnace.

  • Heat the precursor in air according to a specific temperature profile. A typical profile involves ramping the temperature to 800-1000°C at a rate of 5°C/min and holding at the peak temperature for 2-4 hours.[4]

  • Allow the furnace to cool down naturally to room temperature.

  • The resulting white powder is the Gd₂O₃:Eu³⁺ phosphor.

Data Presentation

Table 1: Influence of Eu³⁺ Concentration on Luminescence Properties of Gd₂O₃:Eu³⁺

Eu³⁺ Concentration (mol%)Excitation Wavelength (nm)Major Emission Peak (nm)Relative Luminescence Intensity (a.u.)
1254612450
3254612820
52546121150
72546121300
102546121100
15254612850

Note: The luminescence intensity is strongly dependent on the synthesis conditions and measurement setup. The data presented here is illustrative. Concentration quenching is often observed at higher dopant concentrations.[1]

Table 2: Effect of Calcination Temperature on Phosphor Characteristics

Calcination Temperature (°C)Average Crystallite Size (nm)MorphologyRelative Luminescence Intensity (a.u.)
600~15Irregular600
800~35Nearly Spherical1150
1000~60Spherical, some agglomeration1050

Note: Higher calcination temperatures generally lead to better crystallinity and larger particle sizes, which can enhance luminescence up to a certain point before agglomeration effects become detrimental.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Gd₂O₃:Eu³⁺ phosphors using the this compound precursor method.

experimental_workflow cluster_solution_prep Solution Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_product Final Product Gd_Eu_Nitrates Gd(NO₃)₃ / Eu(NO₃)₃ Solution Co_Precipitation Co-precipitation (80°C, pH control) Gd_Eu_Nitrates->Co_Precipitation Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Co_Precipitation Washing_Drying Washing & Drying (80-100°C) Co_Precipitation->Washing_Drying Precursor Formation Calcination Calcination (800-1000°C) Washing_Drying->Calcination Dried Precursor Phosphor Gd₂O₃:Eu³⁺ Phosphor Powder Calcination->Phosphor Thermal Decomposition chemical_pathway Reactants Gd(NO₃)₃(aq) + Eu(NO₃)₃(aq) + H₂C₂O₄(aq) Precipitation Precipitation + NH₄OH (pH adjustment) Reactants->Precipitation Precursor Gd₁․₉Eu₀․₁(C₂O₄)₃·nH₂O(s) Precipitation->Precursor Decomposition Thermal Decomposition (Calcination in Air, Δ) Precursor->Decomposition Product Gd₂O₃:Eu³⁺(s) + CO₂(g) + H₂O(g) Decomposition->Product

References

Application Notes and Protocols: Gadolinium Oxalate in the Synthesis of Microwave Application Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of gadolinium oxalate as a precursor in the synthesis of gadolinium-based materials for microwave applications. The following sections detail the synthesis pathway from this compound to a representative microwave ceramic, gadolinium aluminate garnet (GAG), and the subsequent characterization of its microwave dielectric properties.

Introduction

Gadolinium-based ceramics, particularly garnets and perovskites, are of significant interest for microwave applications due to their unique dielectric and magnetic properties. These materials are essential components in devices such as resonators, filters, and antennas. The synthesis route plays a critical role in determining the final microstructure and, consequently, the performance of these materials. This compound (Gd₂(C₂O₄)₃) serves as an excellent precursor for the synthesis of high-purity gadolinium oxide (Gd₂O₃), a key starting material for various gadolinium-based ceramics. The oxalate precipitation method allows for precise stoichiometric control and yields a reactive, fine powder upon calcination, which is beneficial for subsequent solid-state reactions and sintering.

Microwave-assisted synthesis and sintering are increasingly adopted techniques that can offer advantages over conventional heating methods, such as rapid and uniform heating, leading to shorter processing times and potentially improved material properties.[1]

Experimental Protocols

This section outlines a multi-step protocol for the synthesis of gadolinium aluminate garnet (Gd₃Al₅O₁₂ or GAG) from a gadolinium salt via a this compound precursor. GAG is a material with known applications in microwave and optical technologies.

Protocol 1: Synthesis of this compound (Gd₂(C₂O₄)₃) Precursor

This protocol describes the co-precipitation of this compound from a gadolinium chloride solution.

Materials:

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Ammonium hydroxide (optional, for pH adjustment)

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Vacuum filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Prepare Gadolinium Solution: Dissolve a stoichiometric amount of gadolinium(III) chloride hexahydrate in deionized water in a beaker to create a 0.5 M solution.

  • Prepare Precipitant Solution: In a separate beaker, prepare a 0.75 M solution of oxalic acid in deionized water. This represents a 1.5-fold molar excess to ensure complete precipitation.

  • Precipitation:

    • Gently heat the gadolinium solution to 60-80°C while stirring.[2]

    • Slowly add the oxalic acid solution dropwise to the heated gadolinium solution. A white precipitate of this compound will form immediately.[2]

    • Continue stirring for 1-2 hours at the elevated temperature to allow for complete precipitation and particle ripening.

    • Monitor and adjust the pH to be within the acidic range (pH 1-2) to ensure the precipitation of the oxalate.

  • Filtration and Washing:

    • Allow the precipitate to settle, then decant the supernatant.

    • Filter the this compound precipitate using a vacuum filtration setup.

    • Wash the precipitate cake with deionized water several times to remove any unreacted precursors and by-products. A final wash with ethanol can aid in drying.

  • Drying: Dry the collected this compound powder in an oven at 80-100°C for 12-24 hours or until a constant weight is achieved.

Protocol 2: Thermal Decomposition of this compound to Gadolinium Oxide (Gd₂O₃)

This protocol details the conversion of the synthesized this compound to high-purity gadolinium oxide powder.

Materials:

  • Dried this compound powder

Equipment:

  • High-temperature tube furnace or muffle furnace

  • Alumina or porcelain crucibles

Procedure:

  • Crucible Preparation: Place the dried this compound powder into a clean alumina crucible.

  • Calcination:

    • Place the crucible in the furnace.

    • Heat the furnace in an air atmosphere to a temperature between 750°C and 950°C.[2] The thermal decomposition of this compound to gadolinium oxide is reported to be complete by 575°C, but higher temperatures can ensure better crystallinity.[3]

    • Hold at the peak temperature for 2-4 hours to ensure complete conversion to Gd₂O₃.

    • Allow the furnace to cool down to room temperature naturally.

  • Product Collection: The resulting white powder is gadolinium oxide. It can be gently ground to break up any agglomerates.

Protocol 3: Synthesis of Gadolinium Aluminate Garnet (GAG) via Solid-State Reaction

This protocol describes the synthesis of GAG from gadolinium oxide and aluminum oxide.

Materials:

  • Gadolinium oxide (Gd₂O₃) powder (from Protocol 2)

  • Aluminum oxide (Al₂O₃) powder (high purity)

  • Isopropanol or ethanol (as a milling medium)

Equipment:

  • Ball mill with zirconia or alumina milling media

  • Drying oven

  • Hydraulic press with a pellet die

  • High-temperature furnace capable of reaching at least 1500°C

Procedure:

  • Stoichiometric Mixing: Weigh stoichiometric amounts of Gd₂O₃ and Al₂O₃ powders in a 3:5 molar ratio.

  • Milling:

    • Place the mixed powders into a ball mill jar with isopropanol or ethanol as a milling medium.

    • Mill the mixture for 12-24 hours to ensure homogeneous mixing and particle size reduction.

  • Drying and Calcination:

    • Dry the milled slurry in an oven at 100°C to evaporate the alcohol.

    • Calcine the dried powder at a temperature around 1000°C for 4 hours to initiate the reaction and remove any residual organic contaminants.

  • Pellet Formation:

    • Add a small amount of a binder (e.g., polyvinyl alcohol solution) to the calcined powder and mix thoroughly.

    • Press the powder into pellets of desired dimensions using a hydraulic press at a pressure of 100-200 MPa.

  • Sintering:

    • Place the pellets on an alumina plate in the high-temperature furnace.

    • Heat the furnace to a sintering temperature between 1300°C and 1600°C in an air atmosphere. The exact temperature will depend on the desired density and grain size.[4]

    • Hold at the sintering temperature for 4-10 hours.

    • Allow the furnace to cool down slowly to room temperature.

Note on Microwave Sintering: As an alternative to conventional sintering, microwave sintering can be employed. This process is typically faster and may require lower temperatures. For instance, gadolinium-doped barium cerate has been successfully sintered in a microwave oven at 1370°C for 1 hour, achieving high density.[5]

Protocol 4: Characterization of Microwave Dielectric Properties

This protocol provides a general method for measuring the key microwave dielectric properties of the sintered ceramic pellets. The resonant cavity perturbation technique is a common and accurate method.

Equipment:

  • Vector Network Analyzer (VNA)

  • Resonant cavity (e.g., operating in a specific TE or TM mode)

  • Precision measurement tools (calipers/micrometer)

  • Computer with control and analysis software

Procedure:

  • Sample Preparation: Ensure the sintered ceramic pellet is machined to precise dimensions that are small compared to the cavity dimensions to satisfy the perturbation theory assumptions.

  • Cavity Calibration:

    • Measure the resonant frequency (f₀) and the quality factor (Q₀) of the empty resonant cavity.

  • Measurement with Sample:

    • Carefully place the ceramic sample in the position of the maximum electric field within the cavity.

    • Measure the new resonant frequency (fₛ) and quality factor (Qₛ) of the cavity with the sample.

  • Calculation of Properties:

    • Dielectric Constant (εr): The change in resonant frequency is used to calculate the dielectric constant using the following formula for a small perturbation: εr ≈ 1 + ( (f₀ - fₛ) / (2 * fₛ) ) * (V_c / V_s) where V_c is the volume of the cavity and V_s is the volume of the sample.

    • Dielectric Loss Tangent (tan δ): The change in the quality factor is used to determine the dielectric loss: tan δ = (1/Qₛ - 1/Q₀) * (V_s / (4 * V_c)) * (1 / ( (f₀ - fₛ) / (2 * fₛ) ))

    • Quality Factor (Q x f): This is a commonly used figure of merit for microwave dielectrics and is calculated as Q * f, where Q = 1 / tan δ.

Data Presentation

The following table summarizes representative microwave dielectric properties for materials similar to those that can be synthesized using the described protocols. Note that specific values for GAG synthesized from a this compound precursor would need to be experimentally determined.

Material SystemSintering Temp. (°C)Frequency (GHz)Dielectric Constant (εr)Quality Factor (Q x f) (GHz)τf (ppm/°C)Reference
BaTi₄O₉ with 0.5 wt% CuO–TiO₂1100~7.536.923,100+2.5[6]
Mg₀.₇Al₂.₂O₄1600~107.7201,111-[7]
Ba₂Ti₉O₂₀13755~36~8,335-[8]

Visualizations

Experimental Workflows and Logical Relationships

Synthesis_Workflow

Logical_Relationship

References

Application Notes and Protocols for the Growth of Gadolinium Samarium Oxalate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of gadolinium samarium oxalate (GdSm(C₂O₄)₃·nH₂O) single crystals, a material of interest for its potential applications in various scientific and technological fields. The protocol is based on the single diffusion gel growth technique, which is a reliable method for obtaining high-quality single crystals of sparingly soluble salts at ambient temperature.

Introduction

Single crystals of mixed rare-earth oxalates, such as gadolinium samarium oxalate, are of significant interest due to their unique luminescent, magnetic, and thermal properties. The incorporation of both gadolinium and samarium ions into the crystal lattice can lead to novel optical and magnetic behaviors. The gel diffusion method described herein provides a controlled environment for the slow growth of crystals, minimizing defects and allowing for the formation of well-defined crystalline structures. The size and morphology of the resulting crystals are highly dependent on parameters such as the pH of the gel, the density of the gel, and the concentration of the reactants.[1]

Quantitative Data Summary

The following table summarizes the optimized quantitative parameters for the growth of mixed rare-earth oxalate single crystals, based on established protocols for analogous systems like gadolinium neodymium oxalate.[2][3] These parameters are recommended as a starting point for the successful growth of gadolinium samarium oxalate single crystals.

ParameterOptimized ValueNotes
Gel Medium
Sodium Metasilicate (Na₂SiO₃) Solution Density1.03 g/cm³This density provides a suitable matrix for diffusion.[2][3]
Inner Reactant (in Gel)
Oxalic Acid (H₂C₂O₄) Concentration1.0 MIncorporated into the silica gel before setting.[2][3]
Gel pH 6.0Adjusted during the preparation of the hydro-silica gel.[2][3]
Outer Reactant (Supernatant Solution)
Gadolinium Nitrate (Gd(NO₃)₃) Concentration0.5 MA mixture of equal volumes of the rare-earth nitrates is used.[2][3]
Samarium Nitrate (Sm(NO₃)₃) Concentration0.5 MA mixture of equal volumes of the rare-earth nitrates is used.
Growth Conditions
TemperatureAmbient (Room Temperature)Avoids thermal stresses and defects in the crystals.
Growth Time~3 weeksFor the formation of well-defined crystals.[3]

Experimental Protocol

This protocol details the step-by-step procedure for growing single crystals of gadolinium samarium oxalate using the single diffusion hydro-silica gel technique.

3.1. Materials and Reagents

  • Sodium Metasilicate (Na₂SiO₃)

  • Oxalic Acid (H₂C₂O₄)

  • Gadolinium (III) Nitrate Hexahydrate (Gd(NO₃)₃·6H₂O)

  • Samarium (III) Nitrate Hexahydrate (Sm(NO₃)₃·6H₂O)

  • Nitric Acid (HNO₃) (for pH adjustment)

  • Deionized Water

  • Glass Test Tubes (e.g., 150 mm length, 15 mm internal diameter)[3]

  • Beakers, Graduated Cylinders, and Pipettes

  • pH Meter

3.2. Procedure

Step 1: Preparation of the Hydro-Silica Gel

  • Prepare an aqueous solution of sodium metasilicate with a specific gravity of 1.03 g/cm³.

  • In a separate beaker, prepare a 1.0 M solution of oxalic acid.

  • Slowly add the 1.0 M oxalic acid solution to the sodium metasilicate solution while stirring continuously.

  • Adjust the pH of the mixture to 6.0 by adding a few drops of nitric acid. Monitor the pH using a pH meter.

  • Pour the resulting solution into clean glass test tubes.

  • Cover the test tubes and allow the gel to set at room temperature. This process typically takes about two days.[3]

Step 2: Addition of the Supernatant Solution

  • Prepare a 0.5 M aqueous solution of gadolinium nitrate.

  • Prepare a 0.5 M aqueous solution of samarium nitrate.

  • Mix equal volumes of the 0.5 M gadolinium nitrate and 0.5 M samarium nitrate solutions.

  • Once the hydro-silica gel has fully set, carefully and slowly pour the mixed rare-earth nitrate solution over the gel in each test tube. This solution is the supernatant.

Step 3: Crystal Growth

  • Seal the test tubes to prevent evaporation and contamination.

  • Place the test tubes in a vibration-free location at a constant ambient temperature.

  • Allow the system to stand undisturbed for approximately three weeks. During this time, the gadolinium and samarium ions from the supernatant will diffuse into the gel and react with the oxalate ions, leading to the nucleation and growth of single crystals.[3]

Step 4: Harvesting the Crystals

  • After the growth period, carefully decant the supernatant solution.

  • Gently remove the gel containing the crystals from the test tubes.

  • Carefully extract the single crystals from the gel matrix using a spatula or by gently washing with deionized water.

  • Wash the harvested crystals with deionized water to remove any residual gel and dry them at room temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the single diffusion gel growth method for gadolinium samarium oxalate crystals.

CrystalGrowthWorkflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Gel_Prep Prepare Hydro-Silica Gel (Sodium Metasilicate + Oxalic Acid, pH 6) Gel_Setting Gel Setting (~48 hours) Gel_Prep->Gel_Setting Supernatant_Prep Prepare Supernatant Solution (0.5M Gd(NO₃)₃ + 0.5M Sm(NO₃)₃) Add_Supernatant Add Supernatant to Set Gel Supernatant_Prep->Add_Supernatant Gel_Setting->Add_Supernatant Diffusion_Reaction Diffusion & Reaction (~3 weeks) Add_Supernatant->Diffusion_Reaction Decant Decant Supernatant Diffusion_Reaction->Decant Extract Extract Crystals from Gel Decant->Extract Wash_Dry Wash & Dry Crystals Extract->Wash_Dry Final_Product Final_Product Wash_Dry->Final_Product GdSm(C₂O₄)₃ Single Crystals

Caption: Workflow for the synthesis of gadolinium samarium oxalate single crystals.

References

Application Notes and Protocols: Gadolinium Oxalate as an Intermediate in Plutonium Recovery Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In nuclear fuel reprocessing and laboratory-scale plutonium handling, the recovery of plutonium from various solutions is a critical step. Oxalate precipitation is a widely employed method for the separation and purification of plutonium. This process involves the precipitation of plutonium as plutonium(IV) oxalate, which can then be calcined to form plutonium dioxide (PuO₂), a stable form suitable for storage or further processing.

This document details the application of gadolinium oxalate as an intermediate in plutonium recovery processes. Gadolinium, a lanthanide, can act as a carrier for plutonium, facilitating its precipitation and recovery, particularly from solutions with low plutonium concentrations. The chemical similarity between trivalent lanthanides and actinides allows for efficient co-precipitation.

Core Principles

The use of this compound in plutonium recovery is based on the principle of co-precipitation . In this process, a soluble gadolinium salt is added to the plutonium-containing solution. Subsequently, oxalic acid is introduced, leading to the precipitation of both this compound and plutonium oxalate. This compound acts as a "carrier," incorporating plutonium into its crystal lattice, thereby enhancing the recovery of plutonium, especially from dilute solutions.

This method is particularly advantageous in scenarios where:

  • Plutonium concentrations are too low for efficient direct precipitation.

  • It is desirable to minimize the volume of the final plutonium-containing solid.

  • A non-uranium-based carrier is preferred to avoid isotopic dilution of recovered uranium in other process streams.

Experimental Protocols

Protocol 1: Co-precipitation of Plutonium with this compound from Nitric Acid Solution

This protocol outlines the steps for the co-precipitation of plutonium(IV) with this compound from a nitric acid solution.

Materials:

  • Plutonium nitrate solution (in nitric acid)

  • Gadolinium nitrate solution (Gd(NO₃)₃)

  • Oxalic acid (H₂C₂O₄) solution

  • Nitric acid (HNO₃)

  • Deionized water

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)

  • Drying oven or furnace for calcination

Procedure:

  • Solution Preparation:

    • Start with a known volume and concentration of the plutonium nitrate solution in a suitable reaction vessel. The solution should ideally be in 2-4 M nitric acid to ensure plutonium is in the tetravalent state (Pu⁴⁺).

    • Prepare a stock solution of gadolinium nitrate. The amount of gadolinium to be added will depend on the desired Pu:Gd ratio in the final precipitate. A common approach is to use a significant excess of the carrier to ensure high recovery of the target element.

    • Prepare a solution of oxalic acid (e.g., 0.9 M).

  • Valence Adjustment (if necessary):

    • Ensure that the plutonium in the feed solution is in the +4 oxidation state. This can be achieved by methods such as heating the solution in concentrated nitric acid or by the addition of a suitable oxidizing or reducing agent followed by adjustment.

  • Co-precipitation:

    • Add the gadolinium nitrate solution to the plutonium nitrate solution and stir to ensure homogeneity.

    • Heat the mixed solution to a controlled temperature, typically in the range of 50-60°C.

    • Slowly add the oxalic acid solution to the heated plutonium-gadolinium mixture while stirring continuously. The slow addition promotes the formation of larger, more easily filterable crystals.

    • Continue stirring for a digestion period (e.g., 30 minutes to 4 hours) at the elevated temperature to allow for complete precipitation and crystal growth.

  • Filtration and Washing:

    • Cool the slurry to approximately 45°C.

    • Separate the precipitate from the supernatant by vacuum filtration.

    • Wash the precipitate cake with a dilute solution of oxalic acid in nitric acid (e.g., 0.1 M H₂C₂O₄ in 2 M HNO₃) to remove soluble impurities. Repeat the washing step as necessary.

  • Drying and Calcination:

    • Dry the filtered precipitate in an oven at a low temperature (e.g., 110°C) to remove residual moisture.

    • For conversion to mixed oxide, calcine the dried oxalate precipitate in a furnace. The temperature profile for calcination should be carefully controlled, typically ramping up to 600-950°C, to ensure complete conversion to a stable mixed gadolinium-plutonium oxide ((Gd,Pu)O₂).

Data Presentation

The following tables summarize key quantitative data related to plutonium recovery processes using oxalate precipitation, including co-precipitation with carriers. The data is compiled from various studies and represents typical ranges and values observed under specific experimental conditions.

Table 1: Plutonium Recovery Efficiency using Oxalate Co-precipitation

CarrierInitial Pu Concentration (mg/L)Acidity (M HNO₃)Oxalic Acid Concentration (M)Pu Recovery Efficiency (%)Reference
U(IV)35 - 503.00.1> 99[1]
Lanthanides (general)Trace levelsNot specifiedNot specifiedHigh (qualitative)[2]
None (direct precipitation)g/L range2.5 - 3.50.192 - 98[3][4]
ThoriumNot specifiedNot specifiedNot specifiedHigh (qualitative)[5]

Table 2: Decontamination Factors for Impurities in Plutonium Oxalate Precipitation

ImpurityDecontamination FactorPrecipitation MethodReference
Uranium(VI)12Direct Pu(IV) oxalate precipitation[6]
Americium(III)1.2Direct Pu(IV) oxalate precipitation[6]
Iron(III)20Direct Pu(IV) oxalate precipitation[6]
Zirconium-Niobium3Direct Pu(IV) oxalate precipitation[6]
Chromium40Direct Pu(IV) oxalate precipitation[6]
Aluminum80Direct Pu(IV) oxalate precipitation[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the co-precipitation of plutonium with this compound.

experimental_workflow start Pu Nitrate Solution (in Nitric Acid) add_gd Add Gd(NO₃)₃ Solution start->add_gd mix Mixing add_gd->mix heat Heat to 50-60°C mix->heat add_oxalic Add Oxalic Acid heat->add_oxalic precipitate Co-precipitation (Pu/Gd Oxalate) add_oxalic->precipitate digest Digestion precipitate->digest cool Cool to 45°C digest->cool filter Filtration cool->filter wash Washing filter->wash Precipitate waste Supernatant (Waste) filter->waste Filtrate dry Drying wash->dry calcine Calcination dry->calcine product Mixed (Pu,Gd) Oxide calcine->product logical_relationships cluster_params Controllable Parameters cluster_outcomes Process Outcomes acidity Acidity (HNO₃) recovery Pu Recovery Efficiency acidity->recovery influences purity Product Purity acidity->purity influences temp Temperature particle_size Particle Size temp->particle_size affects filterability Filterability temp->filterability affects oxalate_conc Oxalate Conc. oxalate_conc->recovery impacts digestion_time Digestion Time digestion_time->particle_size improves carrier_ratio Gd:Pu Ratio carrier_ratio->recovery directly affects particle_size->filterability determines

References

Application Notes: The Role of Gadolinium Oxalate as a Precursor for High-Performance Optical Glass

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the advanced manufacturing of specialty optical glasses, precision and purity of raw materials are paramount. Gadolinium, a rare-earth lanthanide element, is a critical dopant used to enhance the performance characteristics of optical materials.[1][2] When incorporated into a glass matrix, typically as gadolinium oxide (Gd₂O₃), it imparts several desirable properties, including a high refractive index, low dispersion, enhanced mechanical strength, and improved thermal stability.[3][4] These characteristics make gadolinium-doped glasses essential for high-precision applications such as camera and telescope lenses, optoelectronic devices, and radiation-shielding materials.[3][4]

While gadolinium oxide is the functional additive, its synthesis from high-purity precursors is a critical step in quality control. Gadolinium oxalate (Gd₂(C₂O₄)₃), often in its hydrated form, serves as an excellent precursor for producing gadolinium oxide. The thermal decomposition of this compound provides a reliable method to obtain fine, high-purity Gd₂O₃ powder, which is ideal for achieving a homogenous distribution within the glass melt. This document provides detailed protocols for the synthesis of gadolinium-doped optical glass, starting from the thermal decomposition of this compound, and summarizes the resulting optical and physical properties.

Key Benefits of Gadolinium in Optical Glass:

  • Improved Optical Properties: The addition of gadolinium oxide significantly enhances the refractive index of glass.[5] It also influences light absorption and emission, making it suitable for materials requiring high luminescence.[3]

  • Enhanced Mechanical and Thermal Stability: Gd₂O₃ can reinforce the glass structure, increasing its resistance to mechanical stress and fracture.[3] It also improves thermal stability, which is crucial for components used in extreme temperature environments.[4]

  • Radiation Shielding: Due to its high atomic number and density, gadolinium is effective at absorbing slow neutrons and gamma rays, making these glasses valuable for applications in nuclear energy and high-radiation environments.[1][4]

Data Presentation: Quantitative Impact of Gadolinium Oxide Doping

The concentration of gadolinium oxide in the glass matrix directly influences its final properties. The following tables summarize quantitative data from various studies on different glass systems.

Table 1: Physical and Optical Properties of Tellurite-Borate-Lithium Glass System Glass System: 50TeO₂–30B₂O₃–(20-x)Li₂O-xGd₂O₃

Gd₂O₃ (mol. %)Density (g/cm³)Refractive Index (n)Optical Band Gap (eV)
04.065--
5---
10---
15---
205.430-Increased Significantly

Data synthesized from a study on gadolinium-reinforced tellurite-borate glasses, which found that increasing Gd₂O₃ reinforcement from 0% to 20% mole fraction increased the glass density from 4.065 g/cm³ to 5.430 g/cm³ and significantly increased the optical band gap.[6]

Table 2: Optical Properties of Bismuth Borate Glass System Glass System: 80B₂O₅ + 10Bi₂O₃ + 5CdO + (5−x)Li₂O + xGd₂O₃

Gd₂O₃ (mol. %)Indirect Band Gap (eV)Direct Band Gap (eV)
02.842.95
0.1--
0.5--
1.0--
1.52.572.87

Data from a study on gadolinium-doped bismuth borate glasses, which demonstrated that as the Gd₂O₃ concentration increases from 0 to 1.5 mol%, both indirect and direct band gaps decrease, suggesting increased structural disorder and the formation of non-bridging oxygens.[7]

Table 3: Optical and Physical Properties of Tellurite-Borate Glass System Glass System: (1 − x)[(TeO₂)₇₀(B₂O₃)₃₀]-x(Gd₂O₃)

Gd₂O₃ (mol. %)Refractive Index (n)Optical Band Gap (eV)
0.2EnhancedReduced
0.4EnhancedReduced
0.6EnhancedReduced
0.8EnhancedReduced
1.0EnhancedReduced

Data derived from a study on tellurite glass where the addition of Gd³⁺ ions was found to enhance the refractive index while reducing the optical band gap energy.[5]

Experimental Protocols

This section details the methodologies for preparing high-purity gadolinium oxide from its oxalate precursor and for fabricating gadolinium-doped optical glass using the established melt-quenching technique.

Protocol 1: Synthesis of Gadolinium Oxide (Gd₂O₃) via Thermal Decomposition

This protocol describes the conversion of this compound hydrate (Gd₂(C₂O₄)₃·10H₂O) into high-purity gadolinium oxide (Gd₂O₃) for use in glass manufacturing.

1. Materials and Equipment:

  • This compound hydrate (Gd₂(C₂O₄)₃·10H₂O) powder
  • High-temperature tube furnace or muffle furnace (capable of reaching at least 800°C)
  • Ceramic or platinum crucible
  • Analytical balance
  • Desiccator

2. Procedure:

  • Weighing: Accurately weigh a desired amount of this compound hydrate powder and place it into the crucible.
  • Drying (Optional): To remove adsorbed moisture, pre-heat the sample at a low temperature (e.g., 110-150°C) for 1-2 hours.
  • Calcination: Place the crucible containing the sample into the furnace.
  • Heating Ramp: Program the furnace to heat the sample in an air atmosphere. The thermal decomposition of this compound hydrate to gadolinium oxide occurs at approximately 575°C, with intermediate stages.[8] A common protocol involves heating to 800°C to ensure complete conversion.[8]
  • Ramp rate: 5-10°C/minute.
  • Target temperature: 800°C.
  • Dwell time: 2-4 hours.
  • Cooling: Allow the furnace to cool down to room temperature naturally.
  • Storage: Remove the crucible containing the resulting white Gd₂O₃ powder and store it in a desiccator to prevent moisture absorption before it is used for glass preparation.

Protocol 2: Fabrication of Gadolinium-Doped Optical Glass via Melt-Quenching

This protocol outlines the standard melt-quenching technique for synthesizing bulk optical glass doped with gadolinium oxide.[5][7][9]

1. Materials and Equipment:

  • High-purity raw materials for the glass matrix (e.g., TeO₂, B₂O₃, Bi₂O₃, Li₂O).[6][7]
  • Synthesized high-purity gadolinium oxide (Gd₂O₃) powder.
  • High-temperature furnace (capable of reaching 1200°C).
  • Platinum or porcelain crucible.[7]
  • Stainless steel or brass mold/plate for quenching.
  • Annealing furnace.
  • Mortar and pestle or planetary ball mill for mixing.

2. Procedure:

  • Batch Calculation and Weighing: Calculate the required weight of each raw material based on the desired molar percentage composition (e.g., 80B₂O₅ + 10Bi₂O₃ + 4.5Li₂O + 0.5Gd₂O₃).[7] Weigh each component with high precision.
  • Mixing: Thoroughly mix the powders in a mortar or ball mill for at least 30 minutes to ensure a homogenous batch.
  • Melting:
  • Transfer the mixed batch into a crucible.
  • Place the crucible in the high-temperature furnace.
  • Heat the furnace to the melting temperature, which typically ranges from 1100°C to 1150°C, depending on the glass composition.[7]
  • Maintain the melt at this temperature for approximately 1 hour, stirring periodically to ensure uniformity and remove bubbles.[7]
  • Quenching:
  • Quickly remove the crucible from the furnace.
  • Pour the molten glass onto a pre-heated stainless steel or brass plate/mold.
  • Immediately press the melt with another plate to form a glass disc of uniform thickness. This rapid cooling is essential to prevent crystallization.
  • Annealing:
  • To relieve internal stresses induced during quenching, immediately transfer the glass sample into an annealing furnace.[10]
  • Heat the furnace to the glass transition temperature (Tg), which is specific to the glass composition.
  • Hold at Tg for several hours (e.g., 12 hours[7]), then cool down slowly to room temperature.
  • Final Processing: Once cooled, the glass sample can be cut and polished for optical characterization.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes and relationships involved in the use of this compound for optical glass manufacturing.

G cluster_0 Protocol 1: Gd₂O₃ Synthesis GdOxalate This compound (Gd₂(C₂O₄)₃·10H₂O) Crucible Place in Crucible GdOxalate->Crucible Furnace High-Temperature Furnace (Air Atmosphere, ~800°C) Crucible->Furnace Decomposition Thermal Decomposition (Calcination) Furnace->Decomposition GdOxide High-Purity Gd₂O₃ Powder Decomposition->GdOxide Storage Store in Desiccator GdOxide->Storage

Caption: Workflow for the synthesis of gadolinium oxide from its oxalate precursor.

G cluster_1 Protocol 2: Glass Fabrication RawMats Weigh & Mix Raw Materials (e.g., B₂O₃, Bi₂O₃, Gd₂O₃) Melting Melt in Crucible (~1150°C) RawMats->Melting Homogenize Stir to Homogenize Melting->Homogenize Quenching Pour & Quench on Plate Homogenize->Quenching Annealing Anneal at Tg Quenching->Annealing FinalGlass Cut & Polish Final Glass Annealing->FinalGlass

Caption: Experimental workflow for gadolinium-doped optical glass fabrication.

G cluster_2 Logical Relationships Start This compound (Precursor) Process1 Thermal Decomposition Start->Process1 Intermediate Gadolinium Oxide (Dopant) Process1->Intermediate Process2 Melt-Quenching (Glass Synthesis) Intermediate->Process2 EndProduct Gd-Doped Optical Glass Process2->EndProduct Prop1 High Refractive Index EndProduct->Prop1 Prop2 Modified Band Gap EndProduct->Prop2 Prop3 Increased Density EndProduct->Prop3 Prop4 High Thermal Stability EndProduct->Prop4

Caption: Relationship between gadolinium precursor and final glass properties.

References

Application Notes and Protocols for the Characterization of Gadolinium Oxalate Precipitates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium-based compounds are of significant interest in various fields, particularly as contrast agents in magnetic resonance imaging (MRI) and as precursors for the synthesis of advanced materials. The precipitation of gadolinium oxalate (Gd₂(C₂O₄)₃) is a common step in the preparation and purification of gadolinium salts and the synthesis of gadolinium oxide nanoparticles.[1][2] Accurate and thorough characterization of these precipitates is crucial for quality control, understanding their properties, and ensuring their suitability for downstream applications.

These application notes provide detailed protocols for the characterization of this compound precipitates using several key analytical techniques: Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Fourier-Transform Infrared Spectroscopy (FTIR).

Characterization Techniques Overview

A multi-technique approach is essential for a comprehensive understanding of this compound precipitates. The logical workflow for characterization typically begins with synthesis, followed by thermal analysis to understand its decomposition behavior. Subsequently, structural and morphological properties are investigated using XRD and SEM, while FTIR is used to confirm the chemical identity and presence of functional groups.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Synthesis Gadolinium Salt Solution + Oxalic Acid Precipitate This compound Precipitate Synthesis->Precipitate Precipitation TGA Thermal Analysis (TGA) Precipitate->TGA Thermal Stability XRD Structural Analysis (XRD) Precipitate->XRD Crystallinity SEM Morphological Analysis (SEM) Precipitate->SEM Particle Morphology FTIR Chemical Analysis (FTIR) Precipitate->FTIR Functional Groups TGA->XRD Phase Identification of Residue XRD->SEM Correlate Crystal Structure with Morphology TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Gd-Oxalate load Load into TGA crucible weigh->load setup Place in furnace Purge with N2 load->setup heat Heat from 30°C to 800°C at 10°C/min setup->heat record Record mass change heat->record tga_curve Generate TGA curve (Mass % vs. Temp) record->tga_curve dtg_curve Generate DTG curve (d(Mass %)/dT vs. Temp) record->dtg_curve analyze Identify decomposition steps and temperature ranges tga_curve->analyze dtg_curve->analyze XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Interpretation grind Grind Gd-Oxalate to a fine powder mount Mount powder on sample holder grind->mount setup Place in diffractometer Set parameters (40kV, 40mA) mount->setup scan Scan 2θ from 10° to 80° setup->scan pattern Obtain XRD pattern (Intensity vs. 2θ) scan->pattern analyze Identify peak positions and intensities pattern->analyze compare Compare with JCPDS database for phase identification analyze->compare SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Imaging cluster_data Data Interpretation mount Mount Gd-Oxalate powder on SEM stub coat Sputter-coat with conductive material (e.g., Au) mount->coat load Load stub into SEM chamber coat->load evacuate Evacuate to high vacuum load->evacuate image Acquire images at various magnifications evacuate->image analyze Analyze particle size, shape, and morphology image->analyze FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis cluster_data Data Interpretation mix Mix 1-2 mg Gd-Oxalate with 100-200 mg KBr grind Grind to a fine powder mix->grind press Press into a transparent pellet grind->press background Collect background spectrum (blank KBr pellet) press->background sample Collect sample spectrum (4000-400 cm⁻¹) background->sample spectrum Generate FTIR spectrum (Absorbance vs. Wavenumber) sample->spectrum assign Assign absorption bands to functional groups spectrum->assign

References

Application Notes and Protocols for the Preparation of Cathode Ray Fluorescent Powder using Gadolinium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of europium-doped gadolinium oxide (Gd₂O₃:Eu³⁺), a prominent red phosphor for cathode ray tube (CRT) applications. The synthesis route described herein utilizes the co-precipitation of a mixed gadolinium-europium oxalate precursor followed by thermal decomposition. This method offers excellent control over the stoichiometry, morphology, and luminescent properties of the final phosphor powder. These notes are intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and application of rare-earth phosphors.

Introduction

Gadolinium oxide doped with trivalent europium (Gd₂O₃:Eu³⁺) is a highly efficient red-emitting phosphor that has been extensively used in CRT displays due to its excellent luminescence properties and stability under electron bombardment.[1] The synthesis of this phosphor via the thermal decomposition of a gadolinium oxalate precursor is a widely adopted method. This compound, Gd₂(C₂O₄)₃, serves as a precursor that, upon calcination, yields gadolinium oxide with high purity and controlled morphology.[2]

The co-precipitation of gadolinium and europium oxalates from a solution of their respective salts is a crucial step that ensures a homogeneous distribution of the europium activator ions within the gadolinium host lattice. This homogeneity is paramount for achieving high luminescence efficiency. The subsequent calcination process transforms the oxalate precursor into the desired oxide phosphor. The conditions of this thermal treatment, such as temperature and duration, significantly influence the crystallinity, particle size, and, consequently, the luminescent properties of the final product.[3]

Experimental Protocols

Synthesis of Europium-Doped this compound Precursor via Co-Precipitation

This protocol details the co-precipitation method for synthesizing a (Gd₁₋ₓEuₓ)₂(C₂O₄)₃ precursor.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Deionized water

Procedure:

  • Prepare the Rare-Earth Nitrate Solution:

    • Calculate the required molar amounts of Gd(NO₃)₃·6H₂O and Eu(NO₃)₃·6H₂O to achieve the desired europium doping concentration (e.g., 5 mol%).

    • Dissolve the calculated amounts of gadolinium nitrate and europium nitrate in deionized water to create a mixed rare-earth salt solution with a total rare-earth ion concentration of approximately 0.1 M. Stir until fully dissolved.

  • Prepare the Oxalic Acid Precipitant Solution:

    • Prepare a 0.15 M solution of oxalic acid in deionized water.

  • Co-precipitation:

    • Slowly add the mixed rare-earth nitrate solution to the oxalic acid solution dropwise under vigorous stirring.

    • A white precipitate of gadolinium-europium oxalate will form immediately.

    • Adjust the pH of the suspension to approximately 2-3 by adding ammonium hydroxide solution dropwise. This ensures the complete precipitation of the rare-earth oxalates.

    • Continue stirring the suspension for at least 1 hour at room temperature to allow for the completion of the reaction and aging of the precipitate.

  • Washing and Drying:

    • Allow the precipitate to settle.

    • Decant the supernatant and wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts. Centrifugation can be used to facilitate the separation of the precipitate.

    • After the final wash, resuspend the precipitate in a small amount of deionized water and filter it using a Buchner funnel.

    • Dry the collected precipitate in an oven at 80-100 °C for 12-24 hours to obtain the (Gd₁₋ₓEuₓ)₂(C₂O₄)₃ precursor powder.

Thermal Decomposition (Calcination) of the Oxalate Precursor

This protocol describes the conversion of the gadolinium-europium oxalate precursor into the Gd₂O₃:Eu³⁺ phosphor.

Materials:

  • Dried (Gd₁₋ₓEuₓ)₂(C₂O₄)₃ precursor powder

  • Alumina crucible

Procedure:

  • Place the dried oxalate precursor powder in an alumina crucible.

  • Transfer the crucible to a programmable muffle furnace.

  • Heat the precursor in air according to the following temperature profile:

    • Ramp up to 600-800 °C at a heating rate of 5 °C/min.

    • Hold at the peak temperature for 2-4 hours to ensure complete decomposition of the oxalate and crystallization of the oxide.

    • Allow the furnace to cool down naturally to room temperature.

  • The resulting white powder is the Gd₂O₃:Eu³⁺ phosphor. Gently grind the powder to break up any agglomerates.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and characterization of Gd₂O₃:Eu³⁺ phosphors.

Table 1: Influence of Europium Doping Concentration on Luminescence Properties

Eu³⁺ Doping Concentration (mol%)Main Emission Peak (nm)Relative Luminescence Intensity (a.u.)
1~612450
3~612850
5~6121200
7~6121100
10~612900

Note: The relative luminescence intensity is normalized to the highest value. The optimal doping concentration is typically around 5-7 mol%, beyond which concentration quenching occurs.[4]

Table 2: Effect of Calcination Temperature on Phosphor Characteristics

Calcination Temperature (°C)Average Particle Size (nm)CrystallinityRelative Luminescence Intensity (a.u.)
60030-50Moderate600
70050-80Good950
80080-120High1200
900120-180Very High1150

Note: Increasing the calcination temperature generally leads to larger particle sizes and improved crystallinity, which enhances luminescence intensity up to an optimal temperature. Higher temperatures can lead to sintering and a decrease in luminescence.[3]

Visualization of Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the key processes involved in the preparation of the cathode ray fluorescent powder.

experimental_workflow cluster_precursor Precursor Synthesis cluster_phosphor Phosphor Preparation start Start: Prepare Reagent Solutions (Gd(NO₃)₃, Eu(NO₃)₃, H₂C₂O₄) co_precipitation Co-precipitation (Mix Solutions) start->co_precipitation ph_adjustment pH Adjustment (Add NH₄OH) co_precipitation->ph_adjustment aging Aging (Stir for 1 hr) ph_adjustment->aging washing Washing & Filtration aging->washing drying Drying (80-100 °C) washing->drying precursor Gd-Eu Oxalate Precursor drying->precursor calcination Calcination (600-800 °C) precursor->calcination grinding Grinding calcination->grinding phosphor Gd₂O₃:Eu³⁺ Phosphor Powder grinding->phosphor

Caption: Experimental workflow for the synthesis of Gd₂O₃:Eu³⁺ phosphor.

synthesis_pathway reactants Reactants: Gd³⁺(aq), Eu³⁺(aq) C₂O₄²⁻(aq) precursor Precursor: (Gd₁₋ₓEuₓ)₂(C₂O₄)₃(s) reactants->precursor Co-precipitation phosphor Final Phosphor: Gd₂O₃:Eu³⁺(s) precursor->phosphor Thermal Decomposition (Calcination)

Caption: Chemical pathway for the synthesis of Gd₂O₃:Eu³⁺ phosphor.

References

Application Notes and Protocols: The Role of Gadolinium Oxalate in Gadolinium Deposition Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium Deposition Disease (GDD) is an emerging clinical condition characterized by a variety of symptoms in patients with normal renal function following the administration of gadolinium-based contrast agents (GBCAs).[1][2][3] Recent research has identified the formation of insoluble gadolinium oxalate nanoparticles as a potential key mechanism underlying gadolinium retention and the subsequent inflammatory responses observed in GDD.[4][5][6][7][8] This document provides detailed application notes and experimental protocols for studying the role of this compound in GDD research.

The central hypothesis is that free gadolinium ions, dissociated from GBCA chelates, react with endogenous or dietary oxalic acid to form stable, insoluble this compound nanoparticles.[5][6][7][8] These nanoparticles can then be taken up by cells, such as macrophages, triggering a pro-inflammatory cascade that may contribute to the clinical manifestations of GDD.[1][2][4][9] This process is of particular concern as it may occur even with the more stable macrocyclic GBCAs, especially in specific biological microenvironments like lysosomes, which have a lower pH.[7][10][11]

Data Presentation

Table 1: Dechelation Kinetics of GBCAs in the Presence of Oxalic Acid
GBCA (Class)Oxalic Acid Concentration (mM)Temperature (°C)pHProtein (BSA)Observed EffectQuantitative Data (kprecip, s⁻¹)
Omniscan (Linear)333.325Not specifiedNoneRapid precipitation of this compound.Too rapid to measure with available methods.[7][11]
Dotarem (Macrocyclic)33.3 - 333.3251.27NoneTwo-step decomposition with a delay period before precipitation.Precipitation rate (kprecip) increases with higher oxalic acid concentration.[12]
Dotarem (Macrocyclic)Not specified25Lysosomal-likePresentIncreased rate of dechelation.Not specified.[7][11]

Note: The kinetic data for Dotarem dechelation is based on a pre-publication study and awaits peer review.[7][10]

Table 2: Cellular Toxicity of Gadolinium-Based Nanoparticles
Nanoparticle TypeCell LineExposure Time (h)IC50 ValueAssay
Gadolinium Oxide (Gd₂O₃)Human Umbilical Vein Endothelial Cells (HUVECs)48304 ± 17 µg/mLMTT
Gadolinium Oxide (Gd₂O₃)Murine Macrophage (RAW 264.7)24, 48, 72No significant change in viability at 0-2.5 µM.[3][13]MTT
Gadolinium NanohydrogelsMurine Macrophage (RAW 264.7)24285 µMNot specified
Gadolinium NanohydrogelsMurine Macrophage (RAW 264.7)48211 µMNot specified
Gadolinium NanohydrogelsMurine Macrophage (RAW 264.7)7281 µMNot specified

Note: Specific IC50 values for this compound nanoparticles are not yet available in the literature. The data presented for other gadolinium-based nanoparticles can be used as a preliminary reference for experimental design.

Experimental Protocols

Protocol 1: In Vitro Formation of this compound Nanoparticles from GBCAs

Objective: To induce the formation of this compound nanoparticles from clinically used GBCAs in a controlled in vitro setting.

Materials:

  • Gadolinium-based contrast agent (e.g., Omniscan, Dotarem)

  • Oxalic acid solution (e.g., 1 M stock solution)

  • Phosphate-buffered saline (PBS)

  • pH meter

  • Sterile, conical tubes (15 mL)

  • Vortex mixer

  • Incubator

Methodology:

  • Prepare a solution of the GBCA in PBS at a clinically relevant concentration.

  • Adjust the pH of the GBCA solution to mimic physiological (pH 7.4) or lysosomal (pH ~5.0) conditions.

  • Add oxalic acid solution to the GBCA solution to achieve a final concentration that is physiologically relevant (plasma concentrations can range from 0.7–3.9 µM but can be higher locally). For initial experiments, a higher concentration (e.g., 10-100 mM) may be used to accelerate nanoparticle formation.[12]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at 37°C for a specified time course (e.g., 1, 4, 24 hours).

  • At each time point, collect an aliquot for nanoparticle characterization.

Protocol 2: Characterization of this compound Nanoparticles

Objective: To determine the size, morphology, and elemental composition of the formed nanoparticles.

Materials:

  • Nanoparticle suspension from Protocol 1

  • Transmission Electron Microscope (TEM) with Energy Dispersive X-ray Spectroscopy (EDS) capabilities

  • Dynamic Light Scattering (DLS) instrument

  • Deionized water

Methodology:

  • Transmission Electron Microscopy (TEM): a. Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. b. Image the grid using a TEM to observe the morphology and size of the nanoparticles. c. Use EDS to confirm the presence of gadolinium and oxygen in the nanoparticles.

  • Dynamic Light Scattering (DLS): a. Dilute the nanoparticle suspension in deionized water to an appropriate concentration for DLS analysis. b. Measure the hydrodynamic diameter and size distribution of the nanoparticles using a DLS instrument.

Protocol 3: Cellular Uptake and Cytotoxicity of this compound Nanoparticles

Objective: To assess the uptake of this compound nanoparticles by relevant cell types (e.g., macrophages, fibroblasts) and evaluate their cytotoxic effects.

Materials:

  • This compound nanoparticle suspension

  • Cell line of interest (e.g., RAW 264.7 murine macrophages, human dermal fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Methodology:

  • Cell Culture and Exposure: a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the this compound nanoparticle suspension in complete cell culture medium. c. Remove the existing medium from the cells and replace it with the nanoparticle-containing medium. d. Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assays: a. At each time point, perform MTT and LDH assays according to the manufacturer's instructions to assess cell viability and membrane integrity, respectively.

  • Cellular Uptake (ICP-MS): a. After the incubation period, wash the cells thoroughly with PBS to remove any extracellular nanoparticles. b. Lyse the cells using a suitable lysis buffer. c. Digest the cell lysates with nitric acid. d. Analyze the digested samples using ICP-MS to quantify the intracellular gadolinium content.

Visualizations

Signaling Pathway of Gadolinium Nanoparticle-Induced Inflammation in Macrophages

GDD_Pathway Gd_NP This compound Nanoparticles Phagocytosis Phagocytosis by Macrophage Gd_NP->Phagocytosis Lysosome Lysosomal Accumulation Phagocytosis->Lysosome ROS Reactive Oxygen Species (ROS) Production Lysosome->ROS DNA_Damage DNA Double Strand Breaks ROS->DNA_Damage ATM ATM Activation DNA_Damage->ATM IRF5 IRF5 Expression ATM->IRF5 AMPK AMPK Activation ATM->AMPK ProInflammatory Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) IRF5->ProInflammatory AMPK->ProInflammatory GDD_Symptoms Gadolinium Deposition Disease Symptoms ProInflammatory->GDD_Symptoms

Caption: Proposed signaling cascade initiated by this compound nanoparticles in macrophages.

Experimental Workflow for GDD Research

GDD_Workflow Start Start: GBCAs and Oxalic Acid Step1 Protocol 1: In Vitro Nanoparticle Formation Start->Step1 Step2 Protocol 2: Nanoparticle Characterization (TEM, DLS) Step1->Step2 Step3 Protocol 3: Cellular Exposure (Macrophages, Fibroblasts) Step1->Step3 Step5 Data Analysis and Interpretation Step2->Step5 Step4a Cellular Uptake (ICP-MS) Step3->Step4a Step4b Cytotoxicity Assays (MTT, LDH) Step3->Step4b Step4c Inflammatory Marker Analysis (ELISA, qPCR) Step3->Step4c Step4a->Step5 Step4b->Step5 Step4c->Step5 End Conclusion on GDD Pathomechanism Step5->End

Caption: A logical workflow for investigating the role of this compound in GDD.

Logical Relationship: GBCA Dechelation and Nanoparticle Formation

Dechelation_Logic GBCA Gadolinium-Based Contrast Agent (GBCA) Dechelation Dechelation GBCA->Dechelation Free_Gd Free Gadolinium (Gd³⁺) Dechelation->Free_Gd Gd_Oxalate_NP This compound Nanoparticle Free_Gd->Gd_Oxalate_NP Oxalic_Acid Endogenous/Dietary Oxalic Acid Oxalic_Acid->Gd_Oxalate_NP Factors Influencing Factors: - Low pH (Lysosomes) - Presence of Proteins - GBCA Stability (Linear > Macrocyclic) Factors->Dechelation

Caption: Factors influencing the dechelation of GBCAs and formation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Gadolinium Oxalate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gadolinium oxalate precipitation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical formula for precipitated this compound?

The commonly precipitated form is this compound decahydrate, with the chemical formula Gd₂(C₂O₄)₃·10H₂O.[1]

Q2: Why is my this compound precipitate dissolving?

This compound is insoluble in water but soluble in strong mineral acids.[1] If your reaction medium is too acidic, the precipitate may not form or could redissolve. It is crucial to control the pH of your solution to ensure maximum precipitation.

Q3: What is the ideal pH for maximizing the yield of this compound precipitation?

For the quantitative precipitation of rare earth oxalates, a pH in the range of 1.5 to 2.0 is recommended.[2] Lower pH values (highly acidic conditions) will increase the solubility of this compound, leading to lower yields.[3][4]

Q4: Can I use any gadolinium salt as a starting material?

Yes, common starting materials include gadolinium chloride (GdCl₃) and gadolinium nitrate (Gd(NO₃)₃).[1]

Q5: What is the recommended washing solvent for the this compound precipitate?

The precipitate should be washed to remove any soluble impurities. Washing with distilled water is a common practice.[5][6] To minimize product loss, it is advisable to use cold distilled water, as solubility generally decreases with temperature. For removing other metal cation impurities, a dilute nitric acid/oxalic acid solution can be used as a wash.[7]

Troubleshooting Guide

This guide will help you address common issues encountered during the precipitation of this compound.

Issue 1: Low or No Precipitate Formation

  • Potential Cause: Incorrect pH of the solution.

  • Troubleshooting Step: Ensure the pH of the gadolinium salt solution is adjusted to the optimal range of 1.5 - 2.0 before and during the addition of the oxalic acid solution. Use a calibrated pH meter for accurate measurements.

  • Potential Cause: Insufficient amount of oxalic acid.

  • Troubleshooting Step: Calculate the stoichiometric amount of oxalic acid required for the complete precipitation of gadolinium. It is recommended to use a slight excess of oxalic acid (e.g., 1.2 to 1.5 times the stoichiometric amount) to drive the reaction to completion.

  • Potential Cause: High concentration of nitric acid.

  • Troubleshooting Step: Minimize the concentration of strong acids in your reaction mixture, as they increase the solubility of this compound.[3][4]

Issue 2: Precipitate is Very Fine and Difficult to Filter

  • Potential Cause: Rapid precipitation leading to the formation of small crystals.

  • Troubleshooting Step:

    • Add the oxalic acid solution slowly while continuously stirring the gadolinium salt solution.

    • Consider using a homogeneous precipitation method, such as the thermal decomposition of oxamic acid, which allows for the slow generation of oxalate ions and promotes the growth of larger, more easily filterable crystals.[8][9][10]

    • Incorporate an aging or digestion step after precipitation. Letting the precipitate stand in the mother liquor (e.g., for several hours or overnight) can promote crystal growth (a process known as Ostwald ripening).

Issue 3: Yield is Lower Than Expected After Washing and Drying

  • Potential Cause: Loss of precipitate during the washing step.

  • Troubleshooting Step:

    • Minimize the volume of washing solvent used.

    • Use ice-cold distilled water for washing to reduce the solubility of the this compound.

    • Ensure the filter paper is appropriate for retaining fine particles.

Data Summary Tables

Table 1: Effect of pH on the Recovery of Rare Earth Element (REE) Oxalates

pHRecovery of REEs
1.0> 97% (quantitative)[11]
1.5 - 2.0Optimal range for ~95% to near 100% recovery[2]
> 2.0Increased recovery, but may also increase co-precipitation of impurities[12]

Table 2: Solubility of this compound in Nitric Acid Solutions at 25°C

Nitric Acid (HNO₃) ConcentrationOxalic Acid (H₂C₂O₄) ConcentrationGadolinium (Gd) Solubility
4 M0.15 M2.5 g/L[3]
4 M0.25 M0.8 g/L[3]
6 M0.15 M11 g/L[3]
6 M0.25 M7 g/L[3]

Table 3: Recommended Reagent Stoichiometry for this compound Precipitation

ReactantRecommended Molar Ratio (Oxalic Acid : Gadolinium)
Oxalic Acid1.5 : 1 (ensures a slight excess of precipitating agent)

Experimental Protocols

Protocol 1: High-Yield Heterogeneous Precipitation of this compound

  • Preparation of Solutions:

    • Prepare a stock solution of a known concentration of gadolinium nitrate (Gd(NO₃)₃) or gadolinium chloride (GdCl₃) in deionized water.

    • Prepare a stock solution of oxalic acid (H₂C₂O₄) in deionized water. A slight molar excess (e.g., 1.5 times the stoichiometric requirement) is recommended.

  • pH Adjustment:

    • Adjust the pH of the gadolinium salt solution to approximately 1.5 - 2.0 using a dilute solution of ammonium hydroxide or nitric acid as needed. Monitor the pH using a calibrated pH meter.

  • Precipitation:

    • Gently heat the gadolinium salt solution to 50-60°C with constant stirring.

    • Slowly add the oxalic acid solution dropwise to the heated gadolinium salt solution while maintaining vigorous stirring. A white precipitate of this compound will form.

  • Digestion (Aging):

    • After the complete addition of the oxalic acid solution, reduce the heat and allow the precipitate to digest in the mother liquor for at least 2 hours with gentle stirring. For best results, allow the mixture to cool to room temperature and stand overnight.

  • Filtration:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriate grade of filter paper (e.g., Whatman No. 42 or equivalent for fine precipitates).

    • Carefully pour the mixture into the funnel and apply a vacuum to separate the precipitate from the supernatant.

  • Washing:

    • Wash the precipitate on the filter paper with several small portions of ice-cold deionized water to remove any soluble impurities.

    • Optionally, perform a final wash with ethanol or acetone to facilitate drying.

  • Drying:

    • Carefully transfer the filter paper with the precipitate to a watch glass.

    • Dry the this compound precipitate in an oven at a temperature below 100°C (e.g., 80-90°C) until a constant weight is achieved. Drying at higher temperatures may lead to the loss of hydration water.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification cluster_final 4. Final Product prep_gd Prepare Gd(NO₃)₃ Solution ph_adjust Adjust pH of Gd Solution to 1.5 - 2.0 prep_gd->ph_adjust prep_ox Prepare H₂C₂O₄ Solution precipitation Slowly Add H₂C₂O₄ Solution with Stirring prep_ox->precipitation ph_adjust->precipitation aging Digest Precipitate (Aging) precipitation->aging filtration Vacuum Filter Precipitate aging->filtration washing Wash with Cold DI Water filtration->washing drying Dry Precipitate in Oven washing->drying final_product Gd₂(C₂O₄)₃·10H₂O Powder drying->final_product troubleshooting_yield start Low Precipitation Yield? ph_check Is pH between 1.5 and 2.0? start->ph_check ph_yes Yes ph_check->ph_yes Yes ph_no No ph_check->ph_no No stoich_check Is Oxalic Acid in Excess? (e.g., 1.5x molar ratio) ph_yes->stoich_check ph_adjust Adjust pH to 1.5 - 2.0 ph_no->ph_adjust ph_adjust->ph_check stoich_yes Yes stoich_check->stoich_yes Yes stoich_no No stoich_check->stoich_no No washing_check Was precipitate washed with cold solvent? stoich_yes->washing_check stoich_add Add more Oxalic Acid stoich_no->stoich_add stoich_add->stoich_check washing_yes Yes washing_check->washing_yes Yes washing_no No washing_check->washing_no No final_check Review protocol for other losses washing_yes->final_check washing_adjust Use ice-cold washing solvent washing_no->washing_adjust washing_adjust->washing_check

References

Preventing co-precipitation of impurities with gadolinium oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of gadolinium oxalate. Our goal is to help you minimize impurity co-precipitation and achieve high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound precipitates?

A1: Common impurities can be broadly categorized as other metal ions and organic molecules. Transition metals such as gallium and iron are frequent contaminants, especially when sourcing gadolinium from recycled materials or complex matrices.[1][2] Other rare earth elements can also co-precipitate due to their similar chemical properties. In preparations derived from gadolinium-based contrast agents (GBCAs), organic excipients like meglumine have been observed to co-precipitate with the this compound.[3]

Q2: How does pH affect the purity of the this compound precipitate?

A2: pH is a critical parameter in controlling the selective precipitation of this compound. Lowering the pH (typically to a range of 1-2) can increase the selectivity for rare earth element precipitation over many transition metals like iron, aluminum, and nickel.[4] However, excessively low pH can increase the solubility of this compound, leading to lower yields. Careful optimization of pH is therefore essential to balance purity and recovery. No precipitation of this compound is observed at pH values above 2.19 in the absence of proteins.[5]

Q3: What is homogeneous precipitation and how can it improve the purity of my this compound?

A3: Homogeneous precipitation is a technique where the precipitating agent (oxalate ions) is generated slowly and uniformly throughout the solution, rather than being added all at once.[6][7] This is often achieved by the thermal decomposition of a precursor molecule like oxamic acid.[6][7] This slow generation of oxalate ions keeps the degree of supersaturation low, which favors the growth of larger, more perfect crystals and reduces the inclusion of impurities.[6][7] This method has been shown to produce well-developed microcrystals of this compound.[6][7][8]

Q4: Can washing the precipitate remove co-precipitated impurities?

A4: Washing the this compound precipitate is an important step for removing adsorbed impurities from the surface of the crystals. A common practice is to wash the precipitate with a dilute solution of oxalic acid (e.g., 2% by weight in water) to remove trace amounts of adhering impurity-containing solution.[1] However, washing is less effective for removing impurities that have been incorporated into the crystal lattice (occluded impurities).

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: A combination of analytical techniques is often employed to determine the purity of this compound. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for quantifying trace metallic impurities.[9][10][11][12] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used to identify and quantify organic impurities.[9][13][14] For morphological characterization of the precipitate, Scanning Electron Microscopy (SEM) is a valuable tool.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of transition metal impurities (e.g., Fe, Ga) 1. Inadequate pH control during precipitation. 2. High concentration of impurities in the starting material.1. Adjust the pH of the gadolinium solution to 1-2 before adding the precipitant to increase selectivity. 2. Consider a pre-purification step for the starting gadolinium solution, such as solvent extraction.
Low yield of this compound 1. pH of the solution is too low, increasing the solubility of this compound. 2. Insufficient amount of precipitating agent added.1. While maintaining an acidic pH to suppress impurity precipitation, avoid excessively low pH. Optimize the pH to maximize yield while maintaining purity. 2. Ensure a stoichiometric excess of oxalic acid is used to drive the precipitation to completion.
Fine, difficult-to-filter precipitate 1. Rapid addition of the precipitating agent, leading to high supersaturation and excessive nucleation.1. Employ the homogeneous precipitation technique by slowly generating oxalate ions in situ from a precursor like oxamic acid. This promotes the growth of larger, more easily filterable crystals.[6][7]
Presence of organic impurities 1. Co-precipitation of organic molecules present in the starting material (e.g., excipients from GBCA formulations).1. If possible, purify the initial gadolinium-containing solution to remove organic contaminants before precipitation. 2. Thoroughly wash the final precipitate with an appropriate solvent to remove adsorbed organic impurities.
Inconsistent results between batches 1. Variations in experimental parameters such as temperature, pH, and rate of precipitant addition.1. Standardize all experimental parameters. Use a temperature-controlled reactor and a calibrated pH meter. For manual addition of the precipitant, use a burette or syringe pump for controlled delivery.

Experimental Protocols

Protocol for High-Purity this compound Synthesis via Homogeneous Precipitation

This protocol is adapted from methodologies for the homogeneous precipitation of lanthanide oxalates and is designed to yield a high-purity product.[6][7][8]

Materials:

  • Gadolinium nitrate (Gd(NO₃)₃·xH₂O)

  • Oxamic acid

  • Nitric acid (0.01 M)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Air condenser

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Gadolinium Solution: Prepare a 0.5 M solution of gadolinium nitrate in 0.01 M nitric acid.

  • Mixing of Reagents: In a round bottom flask, combine the gadolinium nitrate solution with 1.55 molar equivalents of oxamic acid. Gently heat the mixture to 40 °C while stirring to ensure complete dissolution of the oxamic acid, resulting in a clear solution.

  • Precipitation: Increase the temperature of the solution to 85-100 °C and maintain this temperature for approximately 2-7 hours with continuous stirring. Attach an air condenser to the flask to prevent solvent evaporation. A precipitate will gradually form.[6][8]

  • Isolation of the Precipitate: After the reaction is complete, allow the solution to cool to room temperature. Separate the this compound precipitate from the supernatant by centrifugation or vacuum filtration.

  • Washing: Wash the precipitate several times with deionized water to remove any soluble impurities. A final wash with a dilute (e.g., 2%) oxalic acid solution can be performed to remove any adsorbed metal impurities.[1] Follow with a final wash with deionized water.

  • Drying: Dry the purified this compound precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Quantitative Data on Impurity Control

The following table summarizes the influence of various experimental parameters on the co-precipitation of impurities with this compound.

Parameter Condition Effect on Impurity Co-precipitation Reference
pH pH 1-2Reduces co-precipitation of transition metals like Fe, Al, Ni, Cr, Mn, Ti, Zr, Hf, and U.[4]
pH > 2.19Prevents this compound precipitation in the absence of protein.[5]
Precipitation Method Homogeneous PrecipitationPromotes the formation of larger, purer crystals with fewer inclusions.[6][7]
Washing 2% Oxalic Acid SolutionEffective in removing trace adhering metallic impurities from the precipitate surface.[1]
Temperature 90 °C vs. 100 °CSlower precipitation kinetics at 90 °C, which can favor the growth of larger, more perfect crystals.[7]

Visualizing the Process

Troubleshooting Workflow for this compound Precipitation

TroubleshootingWorkflow Troubleshooting Workflow start Precipitation Experiment check_purity Assess Purity (ICP-MS, HPLC) start->check_purity purity_ok High Purity Achieved check_purity->purity_ok Yes purity_not_ok Impurity Levels Unacceptable check_purity->purity_not_ok No identify_impurity Identify Predominant Impurity purity_not_ok->identify_impurity is_metal Transition Metal? identify_impurity->is_metal is_organic Organic Compound? identify_impurity->is_organic adjust_ph Adjust pH to 1-2 is_metal->adjust_ph Yes homogeneous_precip Use Homogeneous Precipitation is_metal->homogeneous_precip Yes pre_purify Pre-purify Gd Solution is_organic->pre_purify Yes wash_protocol Optimize Washing Protocol is_organic->wash_protocol Yes adjust_ph->start homogeneous_precip->start pre_purify->start wash_protocol->start

Caption: A flowchart for troubleshooting common issues in this compound precipitation.

Co-precipitation Pathways of Impurities

CoPrecipitationPathways Co-precipitation Pathways cluster_solution Solution Phase cluster_precipitate Solid Precipitate Gd Gd³⁺ GdOx Gd₂(C₂O₄)₃ Crystal Lattice Gd->GdOx Precipitation Impurity Impurity (e.g., Fe³⁺, Organic Molecule) Adsorption Surface Adsorption Impurity->Adsorption Weak Interaction Occlusion Lattice Occlusion Impurity->Occlusion Strong Interaction / Rapid Growth Oxalate C₂O₄²⁻ Oxalate->GdOx Adsorption->GdOx Occlusion->GdOx

Caption: Mechanisms of impurity incorporation into the this compound precipitate.

References

Technical Support Center: Optimizing Thermal Decomposition of Gadolinium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thermal decomposition of gadolinium oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining optimal experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound thermal decomposition in our field?

A1: The thermal decomposition of this compound is a crucial method for synthesizing high-purity gadolinium oxide (Gd₂O₃) nanoparticles. These nanoparticles are investigated as potential contrast agents in magnetic resonance imaging (MRI) and are also used in the development of various drug delivery systems.

Q2: What are the expected decomposition products of this compound decahydrate?

A2: The thermal decomposition of this compound decahydrate, Gd₂(C₂O₄)₃·10H₂O, is a multi-step process. Initially, it dehydrates to form anhydrous this compound. This is followed by decomposition to an intermediate, gadolinium oxycarbonate (Gd₂O₂CO₃), which finally decomposes to gadolinium oxide (Gd₂O₃) at higher temperatures.[1]

Q3: At what temperature is the final conversion to gadolinium oxide (Gd₂O₃) typically complete?

A3: The complete conversion to gadolinium oxide (Gd₂O₃) is generally achieved at temperatures above 640°C.[1] One study indicated that the decomposition to Gd₂O₃ was complete by 575°C.[1] To ensure the formation of a stable cubic phase, calcination at temperatures of 650°C or higher is recommended.

Q4: What is the significance of the intermediate product, gadolinium oxycarbonate (Gd₂O₂CO₃)?

A4: Gadolinium oxycarbonate is a stable intermediate in the decomposition process.[1] Its formation and subsequent decomposition are critical steps that influence the morphology and purity of the final gadolinium oxide product. Inadequate temperature or heating duration may result in the presence of this intermediate as an impurity in the final product.

Q5: How does the heating rate affect the decomposition process?

A5: The heating rate can significantly influence the temperatures at which decomposition events occur. Higher heating rates tend to shift the decomposition temperatures to higher values. For detailed kinetic studies, slower heating rates are often preferred to ensure clear separation of the decomposition steps.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal decomposition of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Decomposition (Final mass is higher than theoretical for Gd₂O₃) 1. Insufficient final temperature. 2. Insufficient hold time at the final temperature. 3. Formation of a stable intermediate (e.g., Gd₂O₂CO₃).1. Increase the final temperature to a range of 700-800°C to ensure complete conversion. 2. Increase the isothermal hold time at the final temperature to at least 1-2 hours. 3. If the intermediate persists, consider using a reactive atmosphere (e.g., air or oxygen) to facilitate decomposition.
Unexpected Mass Loss Steps in TGA Curve 1. Presence of impurities in the initial this compound sample. 2. Reaction with the crucible material. 3. Inconsistent purge gas flow.1. Ensure the purity of the this compound precursor. Wash the precipitate thoroughly before drying. 2. Use an inert crucible material such as alumina (Al₂O₃) or platinum. 3. Check the gas flow rate and ensure it is stable throughout the experiment.
Poorly Defined or Overlapping Peaks in DTG Curve 1. High heating rate. 2. Large sample mass leading to poor heat transfer. 3. Heterogeneous sample with a wide particle size distribution.1. Reduce the heating rate (e.g., to 5-10°C/min) to improve the resolution of decomposition events. 2. Use a smaller sample mass (typically 5-10 mg). 3. Ensure the sample is a fine, homogeneous powder.
Final Product is Discolored (e.g., gray or black) 1. Incomplete combustion of carbonaceous intermediates. 2. Contamination from the furnace or crucible.1. Ensure an oxidizing atmosphere (e.g., air) is used during the final decomposition stage to burn off any residual carbon. 2. Clean the furnace and crucible thoroughly before the experiment.

Data Presentation

Table 1: Thermal Decomposition Stages of this compound Decahydrate
StageDecomposition StepTemperature Range (°C)Theoretical Mass Loss (%)Experimental Mass Loss (%)Evolved Gas(es)
1Dehydration: Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ + 10H₂O50 - 25022.4~22-23H₂O
2Decomposition to Oxycarbonate: Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ + 2CO + 3CO₂250 - 45025.9~25-26CO, CO₂
3Decomposition to Oxide: Gd₂O₂CO₃ → Gd₂O₃ + CO₂450 - 6505.5~5-6CO₂
Overall Gd₂(C₂O₄)₃·10H₂O → Gd₂O₃ + 10H₂O + 2CO + 4CO₂ 50 - 650 53.8 ~53-55 H₂O, CO, CO₂

Note: The temperature ranges and experimental mass losses are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound Decahydrate Precursor

This protocol is based on the precipitation method.

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of gadolinium(III) nitrate hexahydrate in deionized water.

  • Prepare a 0.3 M solution of oxalic acid in deionized water.

  • Heat both solutions to 60-70°C.

  • Slowly add the gadolinium nitrate solution to the oxalic acid solution while stirring continuously. A white precipitate of this compound will form immediately.

  • Continue stirring the mixture at 60-70°C for 1 hour to ensure complete precipitation and to promote crystal growth.

  • Allow the precipitate to cool to room temperature and then filter it using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents.

  • Finally, wash the precipitate with ethanol to aid in drying.

  • Dry the resulting this compound decahydrate powder in a desiccator or in an oven at a low temperature (e.g., 50°C) overnight.

Protocol 2: Thermogravimetric Analysis (TGA) of this compound Decahydrate

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Alumina (Al₂O₃) or platinum crucible

  • High-purity nitrogen and/or air purge gas

Procedure:

  • Tare the TGA balance with an empty alumina crucible.

  • Accurately weigh 5-10 mg of the dried this compound decahydrate powder into the crucible.

  • Place the crucible onto the TGA sample holder.

  • Set the initial purge gas to nitrogen at a flow rate of 20-50 mL/min.

  • Program the TGA with the following temperature profile:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • (Optional) Hold at 800°C for 30-60 minutes to ensure complete decomposition.

    • (Optional) For certain applications requiring an oxidizing environment, switch the purge gas from nitrogen to air at a temperature of around 400°C.

  • Start the experiment and record the mass loss as a function of temperature.

  • Analyze the resulting TGA and derivative thermogravimetry (DTG) curves to determine the temperature ranges and mass losses for each decomposition step.

Visualizations

Thermal_Decomposition_Pathway cluster_0 Decomposition Stages Gd2(C2O4)3·10H2O This compound Decahydrate Gd2(C2O4)3 Anhydrous This compound Gd2(C2O4)3·10H2O->Gd2(C2O4)3 ~50-250°C -10H₂O Gd2O2CO3 Gadolinium Oxycarbonate Gd2(C2O4)3->Gd2O2CO3 ~250-450°C -2CO, -3CO₂ Gd2O3 Gadolinium Oxide Gd2O2CO3->Gd2O3 ~450-650°C -CO₂

Caption: Thermal decomposition pathway of this compound decahydrate.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow start Start TGA Experiment check_final_mass Final Mass Correct? start->check_final_mass check_dtg_peaks DTG Peaks Well-Resolved? check_final_mass->check_dtg_peaks Yes incomplete_decomp Incomplete Decomposition: - Increase final temperature - Increase hold time check_final_mass->incomplete_decomp No check_product_color Product Color White? check_dtg_peaks->check_product_color Yes overlapping_peaks Overlapping Peaks: - Decrease heating rate - Use smaller sample mass check_dtg_peaks->overlapping_peaks No discoloration Product Discoloration: - Use oxidizing atmosphere - Check for contamination check_product_color->discoloration No end Successful Decomposition check_product_color->end Yes incomplete_decomp->start overlapping_peaks->start discoloration->start

Caption: Troubleshooting workflow for this compound thermal decomposition.

References

Controlling particle size in gadolinium oxalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of gadolinium oxalate, with a specific focus on controlling particle size.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor control over particle size; broad size distribution. 1. Rapid Precipitation: The immediate formation of the precipitate upon adding oxalic acid can lead to uncontrolled growth.[1] 2. Inadequate Mixing: Poor mixing can create localized areas of high supersaturation, leading to non-uniform nucleation and growth. 3. Suboptimal Temperature: The reaction temperature significantly influences nucleation and growth rates.1. Control Reagent Addition: Add the oxalic acid solution dropwise or at a controlled rate to the heated gadolinium salt solution to manage the rate of precipitation. 2. Vigorous Stirring: Ensure continuous and vigorous stirring throughout the reaction to maintain a homogeneous solution. 3. Optimize Temperature: Experiment with different reaction temperatures. For instance, co-precipitation at 40°C has been shown to influence the resulting particle morphology after calcination.[2] Another approach involves heating the gadolinium filtrate to 80°C before adding oxalic acid.[1]
Particle aggregation. 1. High Particle Concentration: A high concentration of nanoparticles can lead to aggregation. 2. Surface Chemistry: Unpassivated particle surfaces can lead to agglomeration. 3. Post-synthesis processing: Improper washing or drying can induce aggregation.1. Use of Stabilizers: In more advanced syntheses like the polyol method for related gadolinium nanoparticles, stabilizers such as diethylene glycol (DEG) or triethylene glycol (TEG) are used to prevent aggregation.[3] 2. Surface Modification: Consider adding a capping agent or surfactant to the reaction medium to stabilize the particles. 3. Washing and Drying: After synthesis, wash the precipitate with deionized water and a solvent like ethanol to remove impurities and reduce aggregation. Employ gentle drying methods.
Inconsistent batch-to-batch reproducibility. 1. Variation in Reaction Parameters: Small changes in pH, temperature, concentration, or stirring rate can lead to different results. 2. Purity of Reagents: Impurities in the gadolinium salt or oxalic acid can affect the reaction.1. Strict Parameter Control: Precisely control and monitor all reaction parameters (pH, temperature, reactant concentrations, addition rates, and stirring speed) for each synthesis. 2. Use High-Purity Reagents: Ensure the use of analytical grade reagents for all experiments.[4]
Unexpectedly large particles. 1. Slow Nucleation, Fast Growth: Conditions that favor crystal growth over nucleation (e.g., very slow reagent addition, lower supersaturation) can lead to larger particles. 2. Ostwald Ripening: Over extended reaction times, larger particles may grow at the expense of smaller ones.1. Adjust Reaction Conditions: Increase the rate of reagent addition or use higher concentrations to favor nucleation. 2. Control Reaction Time: Monitor particle size as a function of time and stop the reaction once the desired size is reached. For some nanoparticle syntheses, increasing reaction time has been shown to decrease particle size up to a certain point.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for controlling particle size in this compound synthesis?

A1: The primary parameters influencing particle size are:

  • Temperature: Affects the kinetics of nucleation and growth. A study noted that co-precipitation at 40°C was favorable for a specific gadolinium oxide morphology derived from the oxalate precursor.[2]

  • pH: The pH of the reaction medium can influence the morphology and size of the resulting crystals.[2] For instance, in related systems, increasing pH can lead to an increase in particle size and rapid precipitation.[5][6][7]

  • Concentration of Reactants: The concentrations of the gadolinium salt and oxalic acid solutions impact the supersaturation of the solution, which in turn affects the balance between nucleation and crystal growth.[8]

  • Mixing/Stirring Rate: The rate of stirring influences the homogeneity of the reaction mixture and the diffusion of reactants.

  • Additives/Stabilizers: The use of hydrotropes, surfactants, or polymers can control particle size, particularly in nanoparticle synthesis.[9]

Q2: How does temperature affect the synthesis of this compound?

A2: Temperature plays a crucial role in the precipitation process. One method involves heating the gadolinium-containing solution to 80°C before adding oxalic acid to initiate precipitation.[1] In other studies focusing on the final properties of gadolinia derived from the oxalate, a co-precipitation temperature of 40°C was found to be optimal.[2] Generally, higher temperatures can increase the rate of reaction and may influence the crystallinity and size of the particles.

Q3: Can pH be used to control the particle size?

A3: Yes, pH is a critical factor. The morphology and size of gadolinium samarium oxalate crystals have been shown to depend on the pH of the medium.[2] In studies on the precipitation of gadolinium from contrast agents with oxalic acid, pH variations were shown to affect the rate of the precipitation step.[6][7] Researchers should consider buffering the reaction or carefully adjusting the initial pH to achieve desired particle characteristics.

Q4: What is the role of oxalic acid concentration?

A4: The concentration of oxalic acid directly influences the rate of precipitation. Higher concentrations of oxalic acid can decrease the time required for precipitation to begin and increase the overall rate of the reaction, which can lead to the formation of smaller particles due to rapid nucleation.[8]

Experimental Protocols

Protocol 1: Basic Precipitation of this compound

This protocol is a general method for precipitating this compound.

  • Preparation of Solutions:

    • Prepare a solution of a gadolinium salt (e.g., gadolinium chloride or gadolinium nitrate) in deionized water.

    • Prepare a separate solution of oxalic acid in deionized water.

  • Reaction:

    • Heat the gadolinium salt solution to a specific temperature (e.g., 80°C) while stirring continuously.[1]

    • Slowly add the oxalic acid solution to the heated gadolinium salt solution. A white precipitate of this compound will form immediately.[1]

  • Separation and Washing:

    • Allow the precipitate to settle.

    • Separate the precipitate from the solution by vacuum filtration or centrifugation.

    • Wash the precipitate with a 2% by weight solution of oxalic acid in water to remove impurities, followed by washes with deionized water.[1]

  • Drying:

    • Dry the resulting this compound powder in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Size-Controlled Synthesis using a Polyol Method (Adapted for Oxalate)

While often used for oxides, the polyol method's principles can be adapted for size control of oxalate nanoparticles.

  • Preparation:

    • Dissolve a gadolinium salt (e.g., gadolinium acetate) in a polyol solvent like diethylene glycol (DEG).

    • Separately, dissolve oxalic acid in DEG. This may require gentle heating.

  • Reaction:

    • Heat the gadolinium salt/DEG solution to a high temperature (e.g., 180°C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.[3]

    • Inject the oxalic acid/DEG solution into the hot gadolinium solution.

    • Maintain the reaction at this temperature for a set duration (e.g., 4 hours) to allow for particle growth and stabilization.[3][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the nanoparticles by adding an anti-solvent like ethanol or acetone.

    • Collect the nanoparticles by centrifugation.

    • Wash the particles multiple times with ethanol to remove residual DEG and unreacted precursors.

  • Drying:

    • Dry the nanoparticles under vacuum at a low temperature.

Quantitative Data Summary

The following tables summarize the influence of various parameters on gadolinium precipitation, drawn from studies on this compound and related systems.

Table 1: Effect of Reactant Concentration on Gadolinium Precipitation (Data derived from studies on the decomposition of gadolinium-based contrast agents by oxalic acid)

Gadolinium Source Conc.Oxalic Acid Conc.Effect on PrecipitationReference
Increasing (33.3 mM to 166.7 mM)ConstantDecrease in delay time, increase in precipitation rate[8]
ConstantIncreasing (33.3 mM to 333.3 mM)Decrease in delay time, increase in precipitation rate[8]

Table 2: Effect of Temperature and pH on Gadolinium Precipitation

ParameterValueObservationReference
Temperature IncreasingDecreased delay time and increased precipitation rate[8]
40 °CFavorable co-precipitation temperature for specific Gd₂O₃ morphology from Gd₂(C₂O₄)₃[2]
80 °CTemperature for gadolinium filtrate before adding oxalic acid[1]
pH Increasing from 1.27 to 2.19Decreased the rate of the precipitation step[6]

Visualizations

Below are diagrams illustrating the experimental workflow and the relationships between synthesis parameters and particle size.

G Experimental Workflow for this compound Precipitation prep_gd Prepare Gadolinium Salt Solution heat Heat Gd Solution to Target Temp (e.g., 80°C) prep_gd->heat prep_ox Prepare Oxalic Acid Solution mix Slowly Add Oxalic Acid Solution with Stirring prep_ox->mix heat->mix precipitate This compound Precipitate Forms mix->precipitate separate Separate Precipitate (Filtration/Centrifugation) precipitate->separate wash Wash Precipitate separate->wash dry Dry Final Product wash->dry

Caption: A typical experimental workflow for the precipitation of this compound.

G Parameter Influence on Particle Size cluster_params Controllable Parameters cluster_process Physical Processes cluster_output Resulting Properties Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Growth Rate Temp->Growth pH pH pH->Nucleation pH->Growth Conc Concentration Conc->Nucleation Rate Addition Rate Rate->Nucleation Size Particle Size Nucleation->Size Dist Size Distribution Nucleation->Dist Growth->Size Growth->Dist

References

Technical Support Center: Gadolinium Oxalate Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of gadolinium oxalate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound has very low solubility in pure water. At 25°C, its solubility is only about 0.55 mg/L[1]. For most experimental purposes, it is considered insoluble in water[1][2].

Q2: How can I dissolve this compound?

A2: this compound is soluble in acidic solutions[1]. The most common method is to use nitric acid. The solubility of this compound increases significantly with increasing nitric acid concentration[3][4][5]. For example, at 25°C, the solubility of gadolinium is significantly higher in 6 M nitric acid compared to 4 M nitric acid when oxalic acid is present[3][5].

Q3: I'm observing precipitation when mixing a gadolinium salt solution with a solution containing oxalate. How can I prevent this?

A3: Precipitation occurs because gadolinium and oxalate ions readily form insoluble this compound[6]. To prevent precipitation, you need to control the conditions of your solution. This can be achieved by:

  • Lowering the pH: Increasing the acidity (e.g., by adding nitric acid) will increase the solubility of any this compound that forms[3][4].

  • Controlling concentrations: Keeping the concentrations of gadolinium and oxalate ions below the solubility product (Ksp) will prevent precipitation. The Ksp for this compound is extremely low (approximately 4.25 x 10⁻³²)[6].

  • Using a chelating agent: In some applications, a strong chelating agent can bind to the gadolinium ions and prevent them from reacting with oxalate.

Q4: What is the impact of temperature on this compound solubility?

A4: Decreasing the temperature generally decreases the solubility of this compound in acidic solutions. For instance, in a solution of 4 M nitric acid with 0.15 M oxalate, the solubility of gadolinium is about 2.5 g/L at 25°C, which drops to about 1.5 g/L at 10°C[3][5]. Conversely, in 6 M nitric acid with 0.15 M oxalate, the solubility is approximately 11 g/L at 25°C and 10 g/L at 10°C[3][5].

Q5: I am working with gadolinium-based contrast agents for MRI and am concerned about this compound formation. Is this a known issue?

A5: Yes, the formation of this compound nanoparticles from the decomposition of gadolinium-based contrast agents (GBCAs) in the presence of oxalic acid is a recognized phenomenon[7][8][9]. Oxalic acid, an endogenous compound, can cause the gadolinium to be released from the chelate in GBCAs, leading to the formation of these insoluble nanoparticles[7][10][11][12]. This is a significant consideration in the study of gadolinium deposition in biological systems[7][9].

Quantitative Data on Gadolinium Solubility

The solubility of gadolinium in the presence of oxalate is highly dependent on the concentrations of nitric acid and oxalic acid, as well as the temperature.

Table 1: Solubility of Gadolinium in Nitric and Oxalic Acid Solutions

Nitric Acid (M)Oxalic Acid (M)Temperature (°C)Gadolinium Solubility (g/L)
40.15252.5
40.25250.8
60.152511
60.25257
8 - 100.15 - 0.2525> 11
40.15101.5
60.151010
Data sourced from[3][5]

Experimental Protocols

Protocol 1: Dissolution of this compound in Nitric Acid

This protocol describes a general procedure for dissolving this compound using nitric acid.

Materials:

  • This compound (Gd₂(C₂O₄)₃·10H₂O)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of this compound and place it in a glass beaker.

  • Add a magnetic stir bar to the beaker.

  • Under a fume hood, slowly add a calculated volume of concentrated nitric acid to achieve the desired final molarity (e.g., 6 M). Caution: The reaction may be exothermic.

  • Add deionized water to reach the desired final volume.

  • Place the beaker on a magnetic stirrer and stir the solution until the this compound is completely dissolved. Gentle heating may be applied to expedite dissolution, but be mindful of how temperature affects solubility.

  • Once dissolved, allow the solution to cool to the desired experimental temperature.

  • Verify the final pH of the solution.

Protocol 2: Preparation of this compound via Precipitation

This protocol outlines the synthesis of this compound hydrate by reacting a soluble gadolinium salt with oxalic acid[13].

Materials:

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) or Gadolinium(III) chloride (GdCl₃)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

  • Two glass beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Prepare a solution of gadolinium(III) nitrate or chloride in deionized water in one beaker.

  • In a separate beaker, prepare a solution of oxalic acid in deionized water.

  • While stirring the gadolinium salt solution, slowly add the oxalic acid solution. A white precipitate of this compound will form immediately[14].

  • Continue stirring for a set period (e.g., 30-60 minutes) to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted reagents.

  • Dry the collected this compound hydrate in a low-temperature oven or a desiccator.

Visualizations

Gadolinium_Oxalate_Solubility cluster_factors Factors Influencing Solubility cluster_outcome Outcome cluster_state Dominant State of Gadolinium Temp Temperature Solubility This compound Solubility Temp->Solubility Decreases solubility when lowered Acid Acid Concentration (e.g., [HNO₃]) Acid->Solubility Increases solubility Oxalate Oxalate Concentration ([C₂O₄²⁻]) Oxalate->Solubility Decreases solubility Chelator Presence of Chelating Agents Chelator->Solubility Increases apparent solubility by complexing Gd³⁺ Dissolved Dissolved Gd³⁺ (Soluble) Solubility->Dissolved High Precipitated Precipitated Gd₂(C₂O₄)₃ (Insoluble) Solubility->Precipitated Low

Caption: Factors affecting this compound solubility.

Experimental_Workflow_Dissolution cluster_prep Preparation cluster_dissolution Dissolution Process cluster_final Final Solution Start Start: Solid This compound Add_Acid Add Nitric Acid and Deionized Water Start->Add_Acid Stir Stir Solution (Optional: Gentle Heating) Add_Acid->Stir Check Check for Complete Dissolution Stir->Check Check->Stir Incomplete Cool Cool to Desired Temperature Check->Cool Complete Final_Solution Result: Aqueous Solution of Gadolinium Cool->Final_Solution

Caption: Workflow for dissolving this compound.

References

Technical Support Center: Gadolinium Oxalate Filtration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the filtration of gadolinium oxalate.

Troubleshooting Guide

This guide addresses common problems encountered during the filtration of this compound precipitates.

1. Slow Filtration Rate

Question: My this compound precipitate is filtering extremely slowly. What could be the cause and how can I resolve it?

Answer: A slow filtration rate is a common issue, often related to the particle size of the precipitate and the condition of the filtration setup.

Possible Causes and Solutions:

CauseSolution
Fine Precipitate Particles: this compound can form very fine, needle-like crystals that clog the filter paper pores.1. Optimize Precipitation Conditions: Control the precipitation parameters to encourage the growth of larger crystals. Slower addition of the precipitating agent (oxalic acid), precipitation from a more dilute solution, and aging the precipitate in the mother liquor (a process known as Ostwald ripening) can promote the formation of larger, more easily filterable particles. 2. Adjust pH: The pH of the precipitation medium can influence particle size. Precipitation at a slightly elevated pH (e.g., pH 4-5) may promote the growth of larger crystals. However, avoid excessively high pH, which can lead to the co-precipitation of gadolinium hydroxide. 3. Increase Temperature: Precipitating from a warm solution (e.g., 60-80°C) can increase the solubility of this compound slightly, which favors crystal growth over nucleation, resulting in larger particles.
Clogged Filter Paper: The filter paper pores have become blocked by fine particles.1. Select Appropriate Filter Paper: Use a filter paper with a larger pore size that is appropriate for crystalline precipitates. A quantitative, ashless filter paper with a medium to fast flow rate is often a good choice. 2. Use a Filter Aid: For very fine precipitates, a filter aid such as diatomaceous earth (celite) can be used to form a porous layer on the filter paper, preventing clogging.
Inadequate Vacuum: The vacuum is not strong enough to pull the filtrate through effectively.1. Check Vacuum System: Ensure all connections in your vacuum filtration setup are airtight. Check the vacuum pump for proper function and ensure the tubing is not cracked or collapsed. 2. Properly Seat the Filter Paper: Make sure the filter paper is flat and covers all the holes in the Büchner funnel, and that it is wetted with the solvent before adding the precipitate slurry.

2. Filter Paper Clogging

Question: The filter paper clogs almost immediately after I start the filtration. What should I do?

Answer: Rapid clogging is a strong indicator that the this compound particles are too fine.

Troubleshooting Workflow:

G start Start: Filter Paper Clogs check_particle_size Visually inspect precipitate: Are particles very fine or colloidal? start->check_particle_size yes_fine Yes, particles are very fine check_particle_size->yes_fine Yes no_not_fine No, particles appear crystalline check_particle_size->no_not_fine No optimize_precipitation Optimize Precipitation Conditions: - Slower reagent addition - Precipitate from dilute solution - Age the precipitate (Ostwald ripening) - Adjust pH and temperature yes_fine->optimize_precipitation use_filter_aid Use a Filter Aid (e.g., Celite) yes_fine->use_filter_aid change_filter_paper Select Filter Paper with Larger Pore Size no_not_fine->change_filter_paper end_solution Solution Implemented optimize_precipitation->end_solution use_filter_aid->end_solution check_vacuum Check Vacuum System for Leaks and Proper Function change_filter_paper->check_vacuum check_vacuum->end_solution G cluster_precipitation Precipitation cluster_aging Aging cluster_filtration Filtration & Washing cluster_drying Drying Gd_solution Gadolinium Salt Solution (0.1 M) Precipitation_vessel Precipitation at 70°C (Slow, dropwise addition) Gd_solution->Precipitation_vessel Oxalic_acid Oxalic Acid Solution (0.15 M) Oxalic_acid->Precipitation_vessel Aging_step Stir at 70°C for 1 hour (Ostwald Ripening) Precipitation_vessel->Aging_step Settling Settle overnight at room temperature Aging_step->Settling Filtration_step Vacuum Filtration Settling->Filtration_step Washing_step Wash with warm deionized water Filtration_step->Washing_step Drying_step Dry at 110°C Washing_step->Drying_step end end Drying_step->end Final Product: This compound

Minimizing water content in gadolinium oxalate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gadolinium Oxalate Hydrate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound hydrate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control and minimize the water content in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitate seems to have a variable water content. Why is this happening and how can I control it?

A1: The water content in this compound, Ln₂(C₂O₄)₃·nH₂O, is notoriously variable. This is because water can be present in two forms: loosely bound "zeolitic" or interstitial water in the crystal lattice cavities, and more tightly bound coordinated water molecules directly attached to the gadolinium ion.[1][2][3] The number of water molecules (n) can differ based on the synthesis method. For instance, this compound is often found as a decahydrate (n=10).[4][5]

  • Troubleshooting Tip: To achieve more consistent results, standardize your precipitation protocol. Methods like homogeneous precipitation, which involves the slow thermal decomposition of oxamic acid, can produce more uniform and well-developed microcrystals, potentially leading to more consistent hydration.[5][6]

Q2: I need to prepare anhydrous this compound. At what temperature should I heat my hydrated sample?

A2: Thermal treatment is the standard method for removing water. The process occurs in distinct stages. Based on thermogravimetric analysis (TGA), you can expect to lose the different types of water at different temperatures:

  • Interstitial Water: This loosely bound water is typically removed at lower temperatures, roughly between room temperature and 100°C.[2]

  • Coordinated Water: This water is more strongly bound and requires higher temperatures for removal, generally in the range of 100°C to 360°C.[2]

  • Troubleshooting Tip: Heating your sample to just above 360°C should yield the anhydrous compound, Gd₂(C₂O₄)₃. However, be cautious not to overheat. Exceeding this temperature range can lead to the decomposition of the oxalate itself.[2] Always perform a preliminary TGA on a small sample to determine the precise temperature ranges for your specific material.

Q3: I heated my this compound hydrate sample, but my final product wasn't pure this compound. What went wrong?

A3: You likely heated the sample to too high a temperature, causing it to decompose. Anhydrous this compound is stable up to about 360°C.[2] Beyond this point, it begins to decompose into intermediates, such as gadolinium oxycarbonate (Gd₂O₂CO₃), before finally converting to gadolinium oxide (Gd₂O₃) at temperatures around 575°C or higher.[2][4]

  • Troubleshooting Tip: Use a programmable furnace with precise temperature control. When developing a protocol, heat the sample in stages and characterize the product at each step using techniques like XRD or FTIR to confirm its composition. Refer to the TGA data to identify the stable plateau region for the anhydrous compound.

Q4: How can I accurately measure the water content of my this compound hydrate sample?

A4: Thermogravimetric Analysis (TGA) is the most direct and quantitative method.[2][5] TGA measures the change in mass of a sample as it is heated over time. The distinct weight loss steps correspond to the removal of interstitial water, coordinated water, and finally the decomposition of the oxalate. By analyzing the percentage of mass lost at each stage, you can precisely calculate the number of water molecules per formula unit.

  • Troubleshooting Tip: When running a TGA, use a slow heating rate (e.g., 1-10°C/min) to ensure clear separation between the different dehydration and decomposition steps.[2]

Data Presentation: Thermal Decomposition Stages

The following table summarizes the typical temperature ranges and corresponding events during the thermal treatment of this compound hydrate, based on thermogravimetric analysis data.

Temperature Range (°C)EventProduct FormedReference
25 – 100 °CLoss of interstitial ("zeolitic") waterPartially dehydrated Gd₂(C₂O₄)₃·nH₂O[2]
100 – 360 °CLoss of coordinated waterAnhydrous Gd₂(C₂O₄)₃[2]
360 – 750 °CDecomposition of anhydrous oxalateGd₂O₂CO₃ (intermediate), Gd₂O₃ (final)[2][4]

Experimental Protocols

Protocol 1: Thermal Dehydration of this compound Hydrate

This protocol describes how to prepare anhydrous this compound from its hydrated form using a tube furnace.

Objective: To remove all water of hydration from a sample of this compound hydrate to yield the anhydrous compound.

Materials:

  • This compound hydrate (Gd₂(C₂O₄)₃·nH₂O) powder

  • Ceramic or quartz combustion boat

  • Tube furnace with temperature controller

  • Inert gas supply (e.g., Nitrogen, Argon) with flow meter

Procedure:

  • Sample Preparation: Weigh approximately 1-2 grams of the this compound hydrate powder and spread it evenly in a pre-weighed combustion boat.

  • Furnace Setup: Place the combustion boat in the center of the tube furnace.

  • Inert Atmosphere: Seal the furnace tube and begin purging with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 15 minutes to remove all oxygen.

  • Heating Program:

    • Step 1 (Drying): Ramp the temperature from ambient to 110°C at a rate of 5°C/min. Hold at 110°C for 2 hours to remove interstitial water.

    • Step 2 (Dehydration): Ramp the temperature from 110°C to 370°C at a rate of 5°C/min. Hold at 370°C for 4 hours to ensure complete removal of coordinated water.

  • Cooling: After the hold period, turn off the heater and allow the furnace to cool down to room temperature under a continuous flow of inert gas. This prevents rehydration and oxidation of the sample.

  • Product Recovery: Once cooled, carefully remove the combustion boat from the furnace. Weigh the boat and sample to determine the final mass. The resulting white powder is anhydrous this compound. Store immediately in a desiccator.

Protocol 2: Quantification of Water Content by Thermogravimetric Analysis (TGA)

Objective: To determine the number of water molecules (n) in a this compound hydrate sample.

Materials:

  • This compound hydrate sample

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pan (platinum or alumina)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's instructions.

  • Sample Loading: Place approximately 5-10 mg of the this compound hydrate sample into a tared TGA pan.

  • TGA Program:

    • Gas: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Identify the first major weight loss step between ~50°C and 360°C. This corresponds to the total loss of water.[2]

    • Identify the second major weight loss step from ~360°C to ~700°C, which corresponds to the decomposition of anhydrous oxalate to Gd₂O₃.[2][4]

    • Calculate the percentage mass loss for the water removal step. Use this value and the molar masses of H₂O, Gd₂(C₂O₄)₃, and Gd₂O₃ to stoichiometrically determine the value of 'n' in the original hydrate formula.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_dehydration Water Minimization Gd_sol Gd(NO₃)₃ Solution precip Precipitation Gd_sol->precip Ox_sol Oxalic Acid Solution Ox_sol->precip hydrate Gd₂(C₂O₄)₃·nH₂O (Hydrated Product) precip->hydrate tga TGA Analysis hydrate->tga Characterize furnace Thermal Treatment (370°C in N₂) hydrate->furnace Process anhydrous Gd₂(C₂O₄)₃ (Anhydrous Product) furnace->anhydrous

Caption: Experimental workflow for synthesis and dehydration of this compound.

thermal_decomposition_pathway A Gd₂(C₂O₄)₃·nH₂O (Hydrate) B Gd₂(C₂O₄)₃ (Anhydrous) A->B 100-360°C - nH₂O C Gd₂O₂CO₃ (Intermediate) B->C >360°C - CO, -CO₂ D Gd₂O₃ (Final Oxide) C->D >575°C - CO₂

Caption: Thermal decomposition pathway of this compound hydrate.

logical_relationship input Input: This compound Hydrate process Process: Controlled Heating (Inert Atmosphere) input->process output1 Output 1: Water Vapor (H₂O) process->output1 output2 Output 2: Anhydrous this compound process->output2 condition Critical Condition: Temperature < Decomposition Point (~360°C) process->condition Governed by

Caption: Logical flow of the thermal dehydration process.

References

Addressing the instability of gadolinium chelates leading to oxalate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadolinium chelates. The focus is on addressing the instability of these chelates, which can lead to the release of free gadolinium (Gd³⁺) and subsequent interactions with endogenous molecules like oxalate.

Frequently Asked Questions (FAQs)

Q1: What is gadolinium chelate instability and why is it a concern?

A: Gadolinium chelate instability, or dechelation, is the process by which the toxic gadolinium ion (Gd³⁺) is released from its protective organic ligand (the chelate). This is a significant concern because free Gd³⁺ is toxic and can accumulate in tissues, including the brain, bones, and kidneys.[1][2][3] The release of Gd³⁺ can be influenced by several factors, including the chemical structure of the chelate, the surrounding physiological environment (like pH), and interactions with other ions or molecules in the body.[1][4][5]

Q2: How does the structure of the gadolinium chelate affect its stability?

A: Gadolinium-based contrast agents (GBCAs) are generally classified into two structural types: linear and macrocyclic.[6][7]

  • Macrocyclic agents encase the Gd³⁺ ion within a pre-organized, cage-like structure. This configuration provides high kinetic and thermodynamic stability, minimizing the release of free gadolinium.[4][7][8][9]

  • Linear agents have an open-chain structure that wraps around the Gd³⁺ ion. These are generally less stable and more prone to dechelation than macrocyclic agents.[1][4][10]

Within these classes, stability is also influenced by whether the molecule is ionic (charged) or non-ionic (neutral). Ionic chelates tend to be more stable than their non-ionic counterparts within the same structural class.[4][5][10]

Q3: What is the role of endogenous oxalate in the instability of gadolinium chelates?

A: Recent research indicates that endogenous oxalate, a compound naturally present in the body, can play a direct role in the dechelation of GBCAs.[11][12] Oxalic acid can interact with gadolinium chelates, leading to the breakdown of the chelate and the formation of insoluble gadolinium oxalate nanoparticles (Gd₂(C₂O₄)₃).[11][12][13][14] These nanoparticles can be deposited in tissues and are resistant to elimination.[11] The rate of this dechelation is faster for less stable linear agents compared to more stable macrocyclic agents.[12][14] The presence of proteins, like albumin, can also increase the rate of this process.[12][13]

Q4: What is "transmetallation" and how does it affect gadolinium chelate stability?

A: Transmetallation is a key mechanism of dechelation where an endogenous metal ion displaces the Gd³⁺ from its chelate.[1][15] Zinc (Zn²⁺) is a primary concern due to its abundance in the body and its ability to compete for the binding sites on the chelate ligand.[15][16][17][18] This process is particularly relevant for less stable linear chelates.[18][19] Other endogenous ions like copper (Cu²⁺), iron (Fe³⁺), and calcium (Ca²⁺) can also contribute to transmetallation.[1][5][15]

Q5: What are the key differences between thermodynamic and kinetic stability?

A: Both thermodynamic and kinetic stability are crucial for predicting the in-vivo behavior of gadolinium chelates.[20][21]

  • Thermodynamic stability (measured by the stability constant, log K) refers to the equilibrium state of the chelate—the proportion that remains intact versus dissociated. A higher log K value indicates a greater tendency for the chelate to stay formed.[20][21]

  • Kinetic stability (often reported as a dissociation half-life, t₁/₂) describes the speed at which the chelate breaks down. A longer half-life indicates a more kinetically inert and stable complex.[20][21]

For in-vivo applications, kinetic stability is often considered a more useful predictor of Gd³⁺ release because it reflects the resistance of the chelate to dissociation over time in a dynamic biological system.[21] Macrocyclic agents exhibit significantly higher kinetic stability compared to linear agents.[4][10]

Data Presentation

Table 1: Stability Constants of Representative Gadolinium Chelates
Chelate Name (Example Brand)StructureTypeThermodynamic Stability (log KGdL)Dissociation Half-Life (t1/2 at pH 1.2, 37°C)
Gd-DOTA (Dotarem®)MacrocyclicIonic25.3~4 hours
Gd-HP-DO3A (ProHance®)MacrocyclicNon-ionic23.8~1 hour
Gd-DTPA (Magnevist®)LinearIonic22.1< 1 minute
Gd-DTPA-BMA (Omniscan®)LinearNon-ionic16.9< 1 second

Data compiled from multiple sources for comparative purposes. Exact values may vary based on experimental conditions.[1][10][22]

Troubleshooting Guides

Issue: Suspected Chelate Degradation and Free Gd³⁺ Release in an In Vitro Experiment
Symptom Possible Cause Troubleshooting Step / Recommendation
Unexpected precipitation or turbidity in the sample.Formation of insoluble gadolinium salts (e.g., this compound or phosphate) due to chelate dissociation.1. Verify pH: Ensure the experimental buffer pH is within the optimal stability range for the specific chelate (typically neutral pH). Acidic conditions can accelerate dissociation. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm its composition. 3. Quantify Free Gd³⁺: Use a colorimetric assay or ICP-MS to measure the concentration of free Gd³⁺ in the supernatant (see Protocol 2).
Altered experimental results (e.g., changes in relaxivity, unexpected cellular toxicity).Release of free Gd³⁺, which has different properties than the chelated form and is cytotoxic.[3]1. Run Controls: Compare results with a fresh batch of the gadolinium chelate. 2. Assess Chelate Integrity: Use chromatographic methods (HPLC) to check for the presence of the intact chelate versus degradation products.[23] 3. Consider Transmetallation: Evaluate if high concentrations of competing metal ions (e.g., Zn²⁺, Cu²⁺) are present in your experimental medium.
Inconsistent results between batches of the same GBCA.Differences in formulation, presence of excess free ligand, or degradation during storage.1. Request Certificate of Analysis: Verify the purity and specifications of each batch. 2. Standardize Storage: Store all chelates according to the manufacturer's instructions to prevent degradation. 3. Perform Stability Check: Conduct a routine stability assay (e.g., Zinc Transmetallation Challenge, see Protocol 1) on new batches.

Visualizations

TroubleshootingWorkflow start Suspected Chelate Instability (e.g., precipitation, altered results) check_ph Step 1: Verify Solution pH Is it within the stable range? start->check_ph ph_ok pH is OK check_ph->ph_ok Yes ph_not_ok pH is Acidic/Basic check_ph->ph_not_ok No check_ions Step 2: Assess for Competing Ions (e.g., Zn²⁺, PO₄³⁻, Oxalate) ph_ok->check_ions adjust_ph Action: Adjust pH with appropriate buffer and re-test ph_not_ok->adjust_ph adjust_ph->start Re-evaluate ions_present High Conc. Present check_ions->ions_present Yes ions_absent No/Low Conc. check_ions->ions_absent No reformulate Action: Reformulate buffer or use ion scavenger if possible ions_present->reformulate quantify_gd Step 3: Quantify Free Gd³⁺ (See Protocols 2 & 3) ions_absent->quantify_gd reformulate->start Re-evaluate gd_high Free Gd³⁺ Detected quantify_gd->gd_high Yes gd_low No Free Gd³⁺ Detected quantify_gd->gd_low No conclusion_bad Conclusion: Chelate is unstable under experimental conditions. Consider using a more stable (e.g., macrocyclic) agent. gd_high->conclusion_bad conclusion_good Conclusion: Chelate is stable. Investigate other experimental variables. gd_low->conclusion_good

Caption: Troubleshooting workflow for suspected gadolinium chelate instability.

DechelationPathways cluster_competitors Driving Factors for Instability Gd_Chelate Intact Gadolinium Chelate (e.g., Gd-DTPA) Free_Gd Free Toxic Gd³⁺ Gd_Chelate->Free_Gd Dechelation Free_Ligand Free Ligand Gd_Chelate->Free_Ligand Precipitation Precipitation Free_Gd->Precipitation Zn_Ligand Zn-Ligand Complex Free_Ligand->Zn_Ligand Endogenous_Ions Endogenous Competitors Endogenous_Ions->Gd_Chelate Zinc Zn²⁺ Phosphate PO₄³⁻ Oxalate C₂O₄²⁻ (Oxalate) Transmetallation Transmetallation Zinc->Transmetallation Zinc->Zn_Ligand Phosphate->Precipitation Oxalate->Precipitation Protons H⁺ (Acidic pH) Protons->Gd_Chelate Protonation Proton-Assisted Dissociation Protons->Protonation Transmetallation->Free_Gd Gd_Oxalate This compound Nanoparticle Precipitate Precipitation->Gd_Oxalate Protonation->Free_Gd

Caption: Pathways of gadolinium chelate dechelation and oxalate interaction.

Experimental Protocols

Protocol 1: Zinc Transmetallation Challenge Assay

This protocol provides a method to assess the kinetic stability of a gadolinium chelate by challenging it with a competing metal ion, zinc.

Objective: To indirectly measure the stability of a Gd-chelate by quantifying the amount of Gd³⁺ displaced by Zn²⁺ over time.

Materials:

  • Gadolinium chelate solution (e.g., 1 mM)

  • Zinc chloride (ZnCl₂) solution (e.g., 10 mM)

  • HEPES or similar biological buffer (pH 7.4)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument or a suitable method for free Gd³⁺ quantification.

  • Centrifugal filters or size-exclusion chromatography columns to separate displaced Gd³⁺ from the chelate.

Methodology:

  • Preparation: Prepare a solution of the gadolinium chelate at a known concentration (e.g., 0.5 mM) in the pH 7.4 buffer.

  • Initiation: To initiate the transmetallation reaction, add a defined excess of the ZnCl₂ solution (e.g., to a final concentration of 5 mM).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Separation: Immediately separate the free, displaced Gd³⁺ from the intact chelate. This can be achieved by passing the aliquot through a centrifugal filter that retains the larger chelate molecule or by using size-exclusion chromatography.

  • Quantification: Analyze the filtrate or the appropriate fraction for its gadolinium content using ICP-MS.[24] This value represents the amount of free Gd³⁺ released.

  • Analysis: Plot the concentration of released Gd³⁺ versus time to determine the rate of transmetallation. A slower rate indicates higher kinetic stability.

Protocol 2: Colorimetric Quantification of Free Gd³⁺ using Arsenazo III

This protocol describes a rapid screening method to detect and quantify free (unchelated) gadolinium ions in a solution.

Objective: To quantify the concentration of free Gd³⁺ in an aqueous sample.

Materials:

  • Arsenazo III solution (0.2 mM in water)

  • Sample solution suspected of containing free Gd³⁺

  • GdCl₃ standard solutions for calibration (e.g., 0-20 µM range)

  • UV-Vis Spectrophotometer

Methodology:

  • Calibration Curve:

    • Prepare a series of GdCl₃ standard solutions of known concentrations.

    • For each standard, mix 50 µL of the standard with 100 µL of the 0.2 mM Arsenazo III solution and dilute to a final volume of 1 mL with deionized water.

    • Measure the absorbance of each solution at approximately 650 nm.

    • Plot absorbance versus Gd³⁺ concentration to create a calibration curve.

  • Sample Measurement:

    • Mix 50 µL of the experimental sample with 100 µL of the 0.2 mM Arsenazo III solution and dilute to a final volume of 1 mL with deionized water.

    • Measure the absorbance at the same wavelength (approx. 650 nm).

  • Calculation:

    • Use the absorbance of the sample and the equation from the calibration curve to determine the concentration of free Gd³⁺ in the sample.[25]

Note: This method is effective for rapid screening but may be subject to interference from other divalent cations. For definitive quantification, ICP-MS is recommended.

Protocol 3: Quantification of Total Gadolinium by ICP-MS

This protocol outlines the standard procedure for measuring the total gadolinium content in a sample, which is essential for mass balance calculations and stability studies.

Objective: To accurately determine the total concentration of gadolinium in a given sample (e.g., biological tissue, experimental buffer).

Materials:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.[26][27][28][29]

  • Certified gadolinium standard for calibration.

  • Concentrated nitric acid (trace metal grade).

  • Microwave digestion system (for solid samples).[24][28]

Methodology:

  • Sample Preparation (Liquid Samples):

    • Acidify the liquid sample by adding nitric acid to a final concentration of 0.4-2% (w/w) to ensure stability and prevent Gd from adhering to container walls.[26][27]

  • Sample Preparation (Solid/Tissue Samples):

    • Accurately weigh the tissue sample.

    • Place the sample in a microwave digestion vessel with concentrated nitric acid.

    • Perform microwave digestion according to a validated program (e.g., ramping to 160-200°C) to completely dissolve the sample matrix.[26][28]

    • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards from the certified gadolinium stock solution in the same acid matrix as the samples.

  • Analysis:

    • Introduce the prepared samples and standards into the ICP-MS.

    • Monitor the appropriate gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

  • Data Processing: Calculate the gadolinium concentration in the original samples based on the instrument's calibration curve, accounting for all dilution factors. The method should be validated for linearity, accuracy, and precision.[26][28]

References

Technical Support Center: Purity Enhancement of Gadolinium Oxide from Oxalate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the purity of gadolinium oxide (Gd₂O₃) derived from a gadolinium oxalate (Gd₂(C₂O₄)₃) precursor.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of gadolinium oxide from an oxalate precursor.

Issue 1: Final Gadolinium Oxide Purity is Lower Than Expected

Possible Cause Troubleshooting Step
Incomplete conversion of oxalate to oxide Ensure the calcination temperature and duration are sufficient. A temperature of at least 640°C is needed to obtain the pure cubic phase of Gd₂O₃.[1] For higher purity (e.g., 99.995%), calcination at 950-1100°C for 4 hours is recommended.[2]
Presence of residual impurities from the starting material Optimize the washing of the this compound precipitate. Washing with warm (e.g., 50°C) pure water can help remove soluble impurities.[2] For certain impurities, washing with a dilute acid solution, like nitric acid, can be effective.[3]
Co-precipitation of other metal oxalates Adjust the pH of the precipitation solution. The solubility of many common metal impurities (e.g., iron, aluminum, calcium) is pH-dependent. The oxalate precipitation method is effective at separating these impurities.[3] Consider a two-stage precipitation process for enhanced purity.[3][4]
Contamination during processing Use high-purity reagents and deionized water throughout the process. Ensure all labware is thoroughly cleaned to avoid cross-contamination.

Issue 2: The this compound Precipitate is Difficult to Filter

Possible Cause Troubleshooting Step
Very fine particle size of the precipitate Control the precipitation temperature. Higher temperatures (e.g., 90-95°C) can promote the growth of larger crystals, which are easier to filter.[2]
Colloidal suspension formation Adjust the pH and ionic strength of the solution. Adding the oxalic acid precipitant slowly while vigorously stirring can also help in forming a more filterable precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal calcination temperature to convert this compound to high-purity gadolinium oxide?

The optimal calcination temperature depends on the desired purity and particle characteristics. A temperature of at least 640°C is required to form the stable cubic phase of gadolinium oxide.[1] For achieving purities as high as 99.995%, a calcination temperature in the range of 950-1100°C for approximately 4 hours is suggested.[2] It is important to note that higher calcination temperatures can lead to increased grain growth and larger crystallite sizes.[1]

Q2: How can I remove common impurities like iron, aluminum, and calcium?

The oxalate precipitation method itself is effective in separating gadolinium from impurities such as iron, aluminum, and calcium.[3] To enhance the removal of these impurities, consider the following:

  • Washing: Thoroughly wash the this compound precipitate. Washing with a nitric acid solution can dissolve oxalates of divalent iron, zinc, and nickel.[3]

  • Multi-stage Precipitation: A two-stage precipitation process can significantly improve purity. This involves precipitating the this compound, washing it, re-dissolving it in nitric acid, and then re-precipitating the this compound.[3][4]

Q3: What is the effect of precipitation temperature on the final product?

The precipitation temperature can influence the particle morphology of the this compound precursor. A higher precipitation temperature, for instance around 90-95°C, can facilitate the formation of larger crystals which are easier to handle in subsequent filtration and washing steps.[2]

Q4: Can I use ammonium oxalate instead of oxalic acid as a precipitant?

Yes, ammonium oxalate can be used as a precipitating agent. In some procedures, gadolinium sulfate is treated with solid ammonium oxalate to precipitate ammonium this compound, which is then calcined to form high-purity gadolinium oxide.[5]

Experimental Protocols

Protocol 1: Two-Stage Oxalate Precipitation for High-Purity Gadolinium Oxide

This protocol describes a two-stage precipitation method to enhance the purity of gadolinium oxide.

  • Dissolution of Starting Material: Dissolve the gadolinium-containing raw material in a suitable acid (e.g., nitric acid).

  • First Precipitation:

    • Heat the gadolinium solution to 90-95°C.[2]

    • Slowly add a solution of oxalic acid with stirring to precipitate this compound.

    • Allow the precipitate to settle.

  • Washing (Stage 1):

    • Decant the supernatant.

    • Wash the precipitate with a dilute nitric acid solution to remove acid-soluble impurities. The solid-to-liquid phase ratio can be 1:5 for 30 minutes.[3]

    • Subsequently, wash the precipitate with warm (50°C) deionized water until the pH of the wash water is neutral.[2]

  • Re-dissolution: Dissolve the washed this compound precipitate in nitric acid.

  • Second Precipitation:

    • Repeat the precipitation process by adding oxalic acid to the gadolinium nitrate solution.

  • Washing (Stage 2):

    • Wash the purified this compound precipitate thoroughly with deionized water.

  • Drying: Dry the this compound precipitate.

  • Calcination: Calcine the dried this compound in a furnace at 950-1100°C for 4 hours to obtain high-purity gadolinium oxide.[2]

Data Summary

Table 1: Effect of Calcination Temperature on Gadolinium Oxide Purity

Calcination Temperature (°C) Calcination Time (hours) Resulting Purity (%) Reference
640Not specifiedPure stable cubic phase[1]
950-1100499.995[2]
870-900Not specifiedNot specified[3]

Visualizations

experimental_workflow cluster_purification Purification Workflow start Gadolinium-Containing Solution precipitation1 First Oxalate Precipitation (90-95°C) start->precipitation1 washing1 Wash with Dilute Nitric Acid & Warm Deionized Water precipitation1->washing1 dissolution Re-dissolve in Nitric Acid washing1->dissolution precipitation2 Second Oxalate Precipitation dissolution->precipitation2 washing2 Wash with Deionized Water precipitation2->washing2 drying Drying washing2->drying calcination Calcination (950-1100°C) drying->calcination end High-Purity Gd₂O₃ calcination->end

Caption: Two-stage oxalate precipitation workflow for high-purity Gd₂O₃.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Purity low_purity Low Gd₂O₃ Purity Detected check_calcination Verify Calcination Temperature & Time low_purity->check_calcination check_washing Evaluate Washing Protocol low_purity->check_washing check_precipitation Assess Precipitation Conditions (pH) low_purity->check_precipitation adjust_calcination Increase Temperature/ Time (e.g., 950-1100°C, 4h) check_calcination->adjust_calcination Inadequate implement_acid_wash Implement/Optimize Acid & Water Washes check_washing->implement_acid_wash Insufficient two_stage_precipitation Consider Two-Stage Precipitation check_washing->two_stage_precipitation Purity still low optimize_ph Adjust pH to Minimize Co-precipitation check_precipitation->optimize_ph Sub-optimal

Caption: Troubleshooting logic for addressing low purity in Gd₂O₃ synthesis.

References

Technical Support Center: Thermal Decomposition of Mixed Rare Earth Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the thermal decomposition of mixed rare earth oxalates to synthesize mixed rare earth oxides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product shows incomplete decomposition of the oxalate precursor. What went wrong?

A1: Incomplete decomposition is a common issue often related to the calcination parameters.

  • Cause 1: Temperature is too low. The decomposition of rare earth oxalates occurs in distinct stages, including dehydration and the breakdown of anhydrous oxalate to an intermediate carbonate or oxycarbonate, and finally to the oxide.[1][2] If the final calcination temperature is insufficient, intermediate phases will remain. For instance, praseodymium oxalate decomposition to the oxide Pr₆O₁₁ is not complete until temperatures are above 650-700°C.[3][4]

  • Troubleshooting:

    • Perform a Thermogravimetric Analysis (TGA) on your specific mixed oxalate precursor to determine the precise decomposition temperatures.[3]

    • Increase the final calcination temperature. Most rare earth oxalates fully convert to their respective oxides by 800-900°C.[5]

    • Increase the dwell time at the final temperature to ensure the reaction goes to completion.

Q2: The XRD pattern of my mixed oxide powder shows separate phases of the individual rare earth oxides instead of a single, homogeneous solid solution. How can I fix this?

A2: Phase separation indicates that the rare earth cations were not homogeneously mixed at the atomic level in the oxalate precursor.

  • Cause 1: Inhomogeneous Precipitation. The distribution of rare earth elements in the oxalate precipitate is governed by factors like their solubility products and the precipitation kinetics.[6][7] If precipitation conditions are not carefully controlled, different rare earth oxalates may precipitate sequentially rather than simultaneously.

  • Cause 2: Presence of Impurities. Certain impurities, such as calcium, can interfere with the formation of a homogeneous solid solution. The presence of calcium oxalate can lead to the crystallization of individual rare earth oxide phases.[2][8]

  • Troubleshooting:

    • Optimize Co-precipitation: Control the pH, temperature, and reagent addition rate during precipitation. Homogeneous precipitation, for example, by the slow hydrolysis of dimethyl oxalate, can yield a more uniform precursor.[6]

    • Control Stirring: Use vigorous and consistent stirring during precipitation to improve mass transfer and prevent local supersaturation, which promotes homogeneity.[5]

    • Purify Precursors: Ensure the initial rare earth salt solutions are free from interfering ions. If impurities are unavoidable, purification steps may be necessary before precipitation.[9]

Q3: The particle size and morphology of my final oxide powder are inconsistent or not what I expected. How can I control this?

A3: The final oxide's morphology is heavily dependent on the characteristics of the initial oxalate precipitate.

  • Cause: Precipitation parameters directly influence the particle size, shape, and agglomeration of the oxalate precursor, which acts as a template for the final oxide.

  • Troubleshooting:

    • Stirring Velocity: Higher stirring rates can lead to smaller particles by improving mass transfer.[5]

    • Precipitation Temperature: Temperature affects both the solubility of the oxalate and the kinetics of nucleation and growth. Systematically vary the precipitation temperature (e.g., 20°C vs. 60°C) to find the optimal condition for your desired particle size.[9]

    • pH Control: The pH of the solution is a critical factor influencing the precipitation process and the final product's characteristics.[10][11] Precipitation at lower pH values (1-2) is often used for complete separation of rare earths.[5]

    • Aging Time: Allowing the precipitate to age in the mother liquor can influence particle size and crystallinity.

Q4: My TGA/DSC curve shows unexpected peaks or weight loss steps. How do I interpret them?

A4: The thermal decomposition of mixed rare earth oxalates can be a multi-step process.

  • Step 1: Dehydration. The initial weight loss, typically below 300°C, corresponds to the endothermic removal of water of hydration.[2]

  • Step 2: Anhydrous Oxalate Decomposition. This is often a rapid decomposition step that can be exothermic, leading to the formation of intermediate carbonates or oxycarbonates.[1][2]

  • Step 3: Intermediate Decomposition. A final weight loss step at higher temperatures corresponds to the decomposition of the carbonate/oxycarbonate species into the final stable oxide.[4]

  • Troubleshooting Interpretation:

    • Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is invaluable for correlating mass changes with endothermic or exothermic events.[12]

    • Analyze the atmosphere's effect. The decomposition pathway can change significantly between an inert (N₂, Ar) and an oxidizing (air, O₂) atmosphere. For example, the oxidation of CO to CO₂ during decomposition in air is a highly exothermic process that will appear on the DSC curve.[13]

    • Couple the thermal analyzer to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases (e.g., H₂O, CO, CO₂) at each decomposition stage.

Data Presentation

Table 1: Influence of Precipitation Parameters on Cerium Oxide (CeO₂) Properties Data derived from studies on single rare earth oxalates, principles are applicable to mixed systems.

ParameterValueEffect on CeO₂ ProductReference
Stirring Rate Increased from 200 to 600 rpmSlight increase in surface area, prevents local supersaturation[5]
Precipitation pH Low pH (1-2)Promotes complete separation from other metal ions like Fe, Al, Ni[5]
Calcination Temp. 900 °CEnsures complete transformation of cerium oxalate to CeO₂[5]

Table 2: General Decomposition Stages of Rare Earth Oxalates Temperatures are approximate and vary based on the specific rare earth elements and heating rate.

StageProcessTypical Temperature Range (°C)Thermal Event (DSC)
1Dehydration (RE₂(C₂O₄)₃·nH₂O → RE₂(C₂O₄)₃)100 - 300 °CEndothermic
2Anhydrous Oxalate Decomposition300 - 500 °CExothermic (in air)
3Intermediate to Oxide Conversion500 - 800 °CVaries

Experimental Protocols

Protocol 1: Co-precipitation of Mixed Rare Earth Oxalates

This protocol describes a general method for synthesizing a mixed (e.g., Nd, Pr) rare earth oxalate precursor.

  • Prepare Precursor Solution: Dissolve stoichiometric amounts of the desired rare earth nitrate or chloride salts in deionized water to create a homogeneous solution.

  • Prepare Precipitant Solution: Prepare a solution of oxalic acid (e.g., 1 M). The amount should be calculated to be in slight stoichiometric excess relative to the total moles of rare earth ions.

  • Precipitation:

    • Heat the rare earth salt solution to a controlled temperature (e.g., 60 °C) under vigorous magnetic stirring.[9]

    • Slowly add the oxalic acid solution dropwise to the heated rare earth solution. A rapid addition can lead to inhomogeneous precipitation.

    • Monitor and maintain the pH of the solution, if required for your system, using dilute ammonium hydroxide or nitric acid. A final pH of 2-3 is common.[4]

  • Aging: Continue stirring the resulting slurry at the set temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to age.

  • Filtration and Washing:

    • Filter the precipitate using vacuum filtration.

    • Wash the resulting oxalate cake several times with deionized water to remove any unreacted salts or acid.

    • Perform a final wash with ethanol or acetone to aid in drying.

  • Drying: Dry the filtered precipitate in an oven at a low temperature (e.g., 60-80 °C) overnight until a constant weight is achieved.[14]

Protocol 2: Thermal Decomposition and Analysis

This protocol outlines the calcination of the oxalate precursor and its analysis using TGA/DSC.

  • Thermal Analysis (TGA/DSC):

    • Place a small, accurately weighed amount (5-10 mg) of the dried mixed oxalate powder into an alumina crucible.

    • Place the crucible in the Simultaneous Thermal Analyzer (STA).

    • Heat the sample from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., synthetic air at 50-70 mL/min).[4][15]

    • Record the weight loss (TGA) and heat flow (DSC) data to determine the decomposition profile.

  • Bulk Calcination:

    • Based on the TGA results, determine the optimal calcination temperature (i.e., the temperature at which the final oxide is stable and no further weight loss occurs).

    • Place the bulk of the dried mixed oxalate powder in a larger ceramic crucible.

    • Heat the sample in a muffle furnace to the determined temperature at a controlled ramp rate (e.g., 5 °C/min).

    • Hold the sample at the final temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion.

    • Allow the furnace to cool down slowly to room temperature before removing the final mixed rare earth oxide powder.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_processing Processing cluster_analysis Characterization process process input input output output analysis analysis RE_salts Rare Earth Salts (Nitrates/Chlorides) dissolve Dissolve in DI Water RE_salts->dissolve coprecip Co-Precipitation (Control pH, Temp, Stirring) dissolve->coprecip precipitant Oxalic Acid Solution precipitant->coprecip filter_wash Filter & Wash coprecip->filter_wash dry Dry (60-80°C) filter_wash->dry precursor Mixed Oxalate Precursor dry->precursor calcine Calcination (e.g., 800-900°C) precursor->calcine tga TGA / DSC precursor->tga Analysis final_oxide Mixed Oxide Powder calcine->final_oxide xrd XRD final_oxide->xrd Phase/Structure sem SEM final_oxide->sem Morphology

Caption: Experimental workflow for synthesizing mixed rare earth oxides.

troubleshooting_tree problem problem cause cause solution solution p1 Problem: Incomplete Decomposition c1a Cause: Calcination temp too low p1->c1a c1b Cause: Dwell time too short p1->c1b s1a Solution: Increase temperature (Confirm with TGA) c1a->s1a s1b Solution: Increase dwell time c1b->s1b p2 Problem: Phase Separation in Oxide c2a Cause: Inhomogeneous precursor p2->c2a c2b Cause: Interfering impurities p2->c2b s2a Solution: Optimize co-precipitation (pH, temp, stirring) c2a->s2a s2b Solution: Purify RE salt solution c2b->s2b p3 Problem: Poor Morphology/ Particle Size Control c3a Cause: Non-optimal precipitation conditions p3->c3a s3a Solution: Adjust stirring rate c3a->s3a s3b Solution: Vary precipitation temp c3a->s3b s3c Solution: Control pH & aging time c3a->s3c

Caption: Troubleshooting decision tree for common synthesis issues.

logical_relationships cluster_params Precipitation Parameters cluster_inter Precursor Properties cluster_final Final Oxide Properties params params inter inter final final pH pH homogeneity Homogeneity pH->homogeneity particle_size Particle Size & Morphology pH->particle_size temp Temperature temp->homogeneity temp->particle_size stir Stirring Rate stir->homogeneity stir->particle_size aging Aging Time aging->homogeneity aging->particle_size phase_purity Phase Purity homogeneity->phase_purity morphology Morphology particle_size->morphology sintering Sintering Behavior phase_purity->sintering morphology->sintering

Caption: Relationship between process parameters and final properties.

References

Factors affecting gadolinium oxalate precipitation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadolinium oxalate precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the kinetics of this compound precipitation?

A1: The precipitation kinetics of this compound are primarily influenced by several key factors:

  • Supersaturation: The driving force for precipitation is the degree of supersaturation of gadolinium and oxalate ions in the solution. Higher supersaturation generally leads to faster nucleation and precipitation rates.

  • Temperature: Temperature affects both the solubility of this compound and the rate of reaction. While higher temperatures can increase solubility (potentially reducing the precipitation yield), they also typically increase the rate of crystal growth.

  • pH/Acidity: The pH of the solution is a critical factor. This compound is more soluble in acidic conditions.[1] Therefore, increasing the pH (reducing the acidity) will generally favor precipitation. For instance, in nitric acid solutions, higher concentrations of HNO₃ increase the solubility of this compound, thus inhibiting precipitation.[1]

  • Concentration of Reactants: The concentrations of gadolinium and oxalate ions directly impact the level of supersaturation and, consequently, the precipitation rate.

  • Presence of Additives or Impurities: Other substances in the solution can significantly affect precipitation. For example, the presence of proteins like bovine serum albumin (BSA) has been shown to increase the rate of dechelation from gadolinium-based contrast agents, which can lead to precipitation.[2][3][4][5] Co-precipitation of other metal ions can also occur, affecting the purity of the this compound precipitate.[6][7]

Q2: How does pH influence the precipitation of this compound?

A2: pH plays a crucial role by affecting the speciation of oxalate and the solubility of this compound. In acidic solutions (low pH), the oxalate ions (C₂O₄²⁻) are protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduces the concentration of free oxalate ions available to react with gadolinium, thereby increasing the solubility of this compound and slowing down or preventing precipitation. Conversely, as the pH increases, the concentration of free oxalate ions rises, which promotes the formation of the insoluble this compound salt. Studies have shown that increasing the pH from 0.5 to 2.1 enhances the recovery of rare earth oxalates.[8]

Q3: Can temperature be used to control the particle size of this compound precipitates?

A3: Yes, temperature can influence the particle size of the precipitate. Generally, precipitation at lower temperatures tends to favor rapid nucleation, leading to a larger number of smaller particles. Conversely, carrying out the precipitation at higher temperatures can promote crystal growth over nucleation, resulting in fewer, larger, and potentially more well-defined crystals. However, it is important to balance this with the fact that the solubility of this compound may increase at higher temperatures, which could reduce the overall yield.

Q4: What is the role of mixing and agitation in this compound precipitation?

A4: While specific studies on this compound are limited, the principles from other precipitation systems can be applied. Mixing and agitation are critical for:

  • Homogenization: Ensuring a uniform distribution of reactants to achieve consistent supersaturation throughout the reactor volume.

  • Nucleation and Crystal Growth: The mixing speed can influence the relative rates of nucleation and crystal growth. High mixing speeds can lead to more uniform and smaller particles due to increased mass transfer and more homogeneous nucleation. Slower mixing might result in localized high supersaturation, potentially leading to larger agglomerates.

  • Preventing Agglomeration: Adequate agitation helps to keep the forming particles suspended, which can reduce the extent of agglomeration and lead to a more uniform particle size distribution.

Troubleshooting Guides

Issue 1: Incomplete or No Precipitation of this compound

Possible Cause Troubleshooting Steps
High Acidity (Low pH) The solution may be too acidic, increasing the solubility of this compound. Measure the pH of the solution. If it is low, carefully adjust it upwards by adding a suitable base (e.g., ammonium hydroxide) to the desired pH range for precipitation.
Insufficient Oxalic Acid The stoichiometric amount of oxalic acid may not be sufficient, especially in the presence of other metal ions that can consume oxalate.[9] Increase the amount of oxalic acid added. A 20% excess is often a good starting point for achieving higher precipitation rates.[6][7]
High Temperature The temperature of the solution might be too high, increasing the solubility of this compound. Try reducing the precipitation temperature.
Low Gadolinium Concentration The concentration of gadolinium in the starting solution may be below the solubility limit under the current conditions. If possible, concentrate the initial solution or adjust other parameters (like pH) to decrease solubility.

Issue 2: The Precipitate is Very Fine and Difficult to Filter

Possible Cause Troubleshooting Steps
Rapid Nucleation The precipitation is occurring too quickly, leading to the formation of many small particles. Consider reducing the rate of addition of the precipitating agent (oxalic acid). You can also try increasing the temperature to favor crystal growth over nucleation.
High Mixing Speed Very high agitation rates can sometimes lead to smaller particles. Experiment with reducing the mixing speed to see if it promotes the formation of larger, more easily filterable particles.
Aging Time is Too Short The precipitate may not have had enough time to "age" or undergo Ostwald ripening, where larger particles grow at the expense of smaller ones. Allow the precipitate to age in the mother liquor for a longer period (e.g., several hours or overnight) with gentle stirring.

Issue 3: The Precipitate is Contaminated with Other Metals

Possible Cause Troubleshooting Steps
Co-precipitation of Impurities Other metal ions present in the solution are precipitating as oxalates along with gadolinium. Adjusting the pH can sometimes selectively precipitate the desired rare earth oxalate.[9] For example, iron may co-precipitate if a large excess of oxalic acid is used.[6][7]
Insufficiently Selective Conditions The precipitation conditions are not selective enough for gadolinium. Consider a pre-purification step to remove interfering ions before adding oxalic acid.

Data Presentation

Table 1: Solubility of this compound in Nitric Acid Solutions at 25°C

Nitric Acid (HNO₃) Concentration (M)Oxalic Acid (H₂C₂O₄) Concentration (M)Gadolinium (Gd) Solubility (g/L)
40.152
40.250.25
60.1510.5
60.257

Data sourced from a study on this compound solubility.[1]

Table 2: Kinetic Data for this compound Precipitation from Dotarem® at 25°C

Dotarem® Concentration (mM)Oxalic Acid Concentration (mM)pHObserved Precipitation Rate (k_precip, obs) (s⁻¹)
166.7333.31.277.13 x 10⁻³
166.733.31.276.6 x 10⁻⁴
33.3333.31.273.12 x 10⁻³
166.7333.32.19Decreased rate

Data adapted from a study on the decomposition of MRI contrast agents.[2]

Experimental Protocols

Protocol: Kinetic Analysis of this compound Precipitation

This protocol describes a method for studying the kinetics of this compound precipitation by monitoring the change in turbidity of the solution over time.

1. Materials and Equipment:

  • Gadolinium(III) chloride (GdCl₃) or Gadolinium(III) nitrate (Gd(NO₃)₃) stock solution (e.g., 0.1 M)

  • Oxalic acid (H₂C₂O₄) stock solution (e.g., 0.1 M)

  • pH buffer solutions or dilute HCl/NaOH for pH adjustment

  • Deionized water

  • Thermostatted reaction vessel with a magnetic stirrer

  • Spectrophotometer or turbidimeter

  • Cuvettes

  • pH meter

  • Pipettes and other standard laboratory glassware

2. Experimental Procedure:

  • Temperature Control: Set the thermostatted reaction vessel to the desired temperature (e.g., 25°C) and allow it to equilibrate.

  • Reactant Preparation: In the reaction vessel, prepare the gadolinium solution by adding the required volumes of the GdCl₃ stock solution and deionized water to achieve the desired initial concentration. Adjust the pH if necessary.

  • Initiation of Precipitation: Start the magnetic stirrer at a constant rate (e.g., 300 rpm). To initiate the precipitation, rapidly add the required volume of the oxalic acid stock solution to the gadolinium solution.

  • Data Acquisition: Immediately after adding the oxalic acid, start monitoring the absorbance or turbidity of the solution at a fixed wavelength (e.g., 500 nm) at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 30 minutes or until the reaction reaches completion).

  • Data Analysis: Plot the absorbance/turbidity as a function of time. The initial slope of this curve is proportional to the initial precipitation rate. By varying the initial concentrations of gadolinium and oxalate, temperature, and pH, the reaction orders and rate constants can be determined.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_gd Prepare Gd Solution mix Combine & Mix Solutions prep_gd->mix prep_oxalate Prepare Oxalate Solution prep_oxalate->mix set_temp Set Temperature set_temp->mix monitor Monitor Turbidity/Absorbance mix->monitor plot Plot Data (Abs vs. Time) monitor->plot calculate Calculate Precipitation Rate plot->calculate

Caption: Experimental workflow for kinetic analysis of this compound precipitation.

factors_affecting_precipitation cluster_solution Solution Conditions cluster_process Process Parameters center_node This compound Precipitation Kinetics supersaturation Supersaturation supersaturation->center_node temperature Temperature temperature->center_node ph pH / Acidity ph->center_node additives Additives/Impurities additives->center_node mixing Mixing/Agitation mixing->center_node reactant_conc Reactant Concentrations reactant_conc->center_node aging_time Aging Time aging_time->center_node

Caption: Key factors influencing this compound precipitation kinetics.

References

Technical Support Center: Mitigating Gadolinium Oxalate Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to understand and reduce the formation of gadolinium oxalate nanoparticles from Gadolinium-Based Contrast Agents (GBCAs) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and why are they a concern in GBCA research?

A1: this compound nanoparticles are precipitates that can form when free gadolinium (Gd³⁺) ions, released from a GBCA chelate, react with oxalic acid.[1][2][3] This is a significant concern because the formation of these nanoparticles is a potential mechanism for gadolinium deposition and retention in tissues, which has been linked to adverse health effects, including nephrogenic systemic fibrosis (NSF) and a condition known as Gadolinium Deposition Disease (GDD).[4][5] The formation of these nanoparticles within cells may amplify a disease response by triggering signals for the body to react to the "alien" metallic particle.[1][2]

Q2: What is the primary mechanism behind the formation of these nanoparticles?

A2: The primary mechanism is the dechelation (release) of the Gd³⁺ ion from its protective ligand molecule, followed by precipitation with endogenous or externally introduced oxalic acid.[3][6] Studies have shown that oxalic acid, a compound found in many plant-based foods and also formed in the body from Vitamin C, can cause gadolinium to precipitate out of the contrast agent to form this compound (Gd₂[C₂O₄]₃) nanoparticles.[2][3][7]

Q3: What factors can increase the risk of this compound nanoparticle formation?

A3: Several factors can promote the dechelation of GBCAs and subsequent nanoparticle formation:

  • Presence of Oxalic Acid: Higher concentrations of oxalic acid create favorable conditions for gadolinium to precipitate.[1][2]

  • GBCA Stability: The chemical structure of the GBCA is critical. Linear GBCAs are generally less stable and more prone to releasing Gd³⁺ ions compared to macrocyclic GBCAs.[8]

  • Biological Environment: The local "metabolic milieu" plays a role.[1][2] Factors such as a lower pH (e.g., within lysosomes) and the presence of competing ions or proteins (like bovine serum albumin) can accelerate the rate of dechelation.[3][6][9][10]

Q4: Are certain types of GBCAs more susceptible to this phenomenon?

A4: Yes. The stability of the GBCA is a key determinant. Research comparing the linear GBCA Omniscan with the macrocyclic GBCA Dotarem found that Omniscan dechelated rapidly in the presence of oxalic acid, while Dotarem decomposed more slowly in a two-step process.[3][9][10][11] This suggests that less stable, linear GBCAs are more susceptible to dissociation and subsequent nanoparticle formation.[8]

Q5: How can I minimize nanoparticle formation in my in vitro experiments?

A5: To minimize formation, consider the following:

  • Control the Medium: Be aware of the composition of your experimental buffers and media. Avoid high concentrations of oxalate or other strong chelating agents that could compete with the GBCA ligand.

  • Select a Stable GBCA: Whenever possible, use a high-stability macrocyclic GBCA for your experiments, as they are less likely to release free gadolinium.[8]

  • Maintain pH: Ensure the pH of your experimental system is stable and within a physiological range (e.g., 7.4), as acidic conditions can promote dechelation.[3][6]

  • Use Stabilizers: For nanoparticle formulations, the use of stabilizing agents or coatings like PEG can help prevent aggregation and may improve stability.[12][13]

Troubleshooting Guide

Issue: I'm observing unexpected precipitation or aggregation in my GBCA solution.

  • Possible Cause: Formation of this compound or other insoluble gadolinium salts.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate the precipitate and use analytical techniques like X-ray diffraction (XRD) or Fourier-transform infrared spectroscopy (FTIR) to identify its composition. The presence of characteristic oxalate peaks would confirm the issue.

    • Review Experimental Medium: Check all components of your solution for sources of oxalate or other competing metal ions.

    • Filter the Solution: Use a sterile filter (e.g., 0.22 µm) to remove aggregates before use, but be aware this does not solve the underlying stability issue.

    • Consider a Different GBCA: Switch to a more stable, macrocyclic GBCA to see if the problem persists.

Issue: My in vitro cell culture experiments with GBCAs are showing higher-than-expected cytotoxicity.

  • Possible Cause: The formation of this compound nanoparticles, which can be taken up by cells and trigger cytotoxic responses.[1][2] Free, unchelated gadolinium is a known toxin.[14]

  • Troubleshooting Steps:

    • Quantify Free Gadolinium: Use an established protocol (see Experimental Protocol 2) to measure the concentration of free Gd³⁺ in your GBCA-containing media over the time course of your experiment. An increase in free Gd³⁺ suggests agent decomposition.

    • Visualize Nanoparticles: Use techniques like transmission electron microscopy (TEM) on your cell cultures to check for the presence of intracellular electron-dense nanoparticles.

    • Modify Incubation Conditions: Lower the concentration of the GBCA or reduce the incubation time. Ensure the cell culture medium does not contain high levels of components that could destabilize the GBCA.

Data Presentation

Table 1: Factors Influencing this compound Nanoparticle Formation

FactorEffect on FormationKey Considerations
Oxalic Acid Concentration IncreasesSourced from diet (e.g., spinach, nuts) or Vitamin C metabolism.[1][2]
GBCA Chelate Stability Decreases with lower stabilityMacrocyclic agents are generally more stable than linear agents.[8]
pH Level Increases in acidic conditionsDisplacement reactions can occur at lower pH, such as in lysosomes.[3][6]
Presence of Proteins May IncreaseProteins like bovine serum albumin have been shown to increase the rate of dechelation.[3][10]

Table 2: Comparison of GBCA Classes and Stability

GBCA ClassStructural FeatureRelative StabilityPropensity for Gd³⁺ ReleaseExample Agents
Linear Open-chain ligandLowerHigherOmniscan (gadodiamide), Magnevist (gadopentetate)
Macrocyclic Gd³⁺ enclosed in a ligand cageHigherLowerDotarem (gadoterate), ProHance (gadoteridol)

Experimental Protocols

Protocol 1: In Vitro Assay for Oxalate-Induced GBCA Decomposition

  • Objective: To qualitatively and quantitatively assess the stability of a GBCA in the presence of oxalic acid.

  • Materials:

    • GBCA of interest (e.g., Dotarem, Omniscan)

    • Oxalic acid solution (e.g., 10 mM in a buffered solution)

    • Physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Dynamic Light Scattering (DLS) instrument

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or similar elemental analysis tool.

  • Methodology:

    • Solution Preparation: Prepare a stock solution of the GBCA in the buffer at a known concentration. Prepare a stock solution of oxalic acid.

    • Reaction Incubation: In a series of tubes, combine the GBCA solution with the oxalic acid solution. Include a control tube with the GBCA and buffer only. Incubate at a controlled temperature (e.g., 37°C).

    • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), take aliquots from each reaction tube.

    • Precipitation Analysis (DLS): Analyze an aliquot from each time point using DLS to detect the formation and growth of nanoparticles/aggregates.

    • Free Gadolinium Quantification: Centrifuge the remaining aliquot to pellet any precipitate. Analyze the supernatant for gadolinium content using ICP-MS to determine the amount of GBCA that remains in solution. Compare this to the initial concentration.

  • Data Interpretation: An increase in particle size detected by DLS and a decrease in soluble gadolinium over time in the oxalate-containing samples indicate GBCA decomposition and nanoparticle formation.

Protocol 2: Quantification of Free and Chelated Gadolinium

  • Objective: To separate and quantify free (unchelated) Gd³⁺ from intact GBCA in a sample using a hyphenated chromatography method. This protocol is adapted from the National Cancer Institute's Nanotechnology Characterization Laboratory.[15]

  • Materials & Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) system

    • Appropriate chromatography column (e.g., C18)

    • Mobile phases (e.g., Methanol, Tris/EDTA buffer)

    • Gadolinium standards for calibration

    • EDTA solution

  • Methodology:

    • Sample Preparation: Before injection, mix the sample containing the GBCA with an EDTA solution. EDTA will chelate any free Gd³⁺ to form Gd-EDTA.

    • Chromatographic Separation: Inject the prepared sample into the HPLC system. The mobile phase gradient is designed to separate the original GBCA from the newly formed Gd-EDTA complex based on their different chemical properties.

    • Detection and Quantification: The effluent from the HPLC column is introduced directly into the ICP-MS. The ICP-MS monitors the gadolinium-specific isotopes in real-time.

    • Data Analysis: The chromatogram will show distinct peaks corresponding to the intact GBCA and the Gd-EDTA complex. A calibration curve, created using Gd-EDTA standards, is used to quantify the amount of free gadolinium in the original sample based on the peak area of the Gd-EDTA signal.[15]

Visualizations

G cluster_0 Initiating Conditions cluster_1 Chemical Process cluster_2 Biological Consequence gbca GBCA Administration (e.g., Linear Agent) dechelation Dechelation of Gd³⁺ from Ligand gbca->dechelation oxalate Presence of Oxalic Acid (from diet/metabolism) oxalate->dechelation formation Formation of Gd-Oxalate Nanoparticles dechelation->formation uptake Cellular Uptake of Nanoparticles formation->uptake response Cellular Stress Response & Signaling uptake->response toxicity Potential Tissue Deposition & Toxicity (e.g., NSF) response->toxicity

Caption: Pathway of this compound Nanoparticle Formation and Biological Impact.

G cluster_analysis Sample Analysis start Start: Hypothesis GBCA stability test prep_gbca 1. Prepare GBCA Solution (Known Concentration) start->prep_gbca prep_oxalate 2. Prepare Oxalic Acid & Control Buffers prep_gbca->prep_oxalate combine 3. Combine Solutions & Incubate at 37°C prep_oxalate->combine sampling 4. Collect Aliquots at Timed Intervals combine->sampling dls 5a. Analyze for Precipitation (Dynamic Light Scattering) sampling->dls icpms 5b. Quantify Soluble Gd (ICP-MS) sampling->icpms results 6. Correlate Particle Formation with Loss of Soluble Gd dls->results icpms->results end End: Stability Assessment results->end

Caption: Experimental Workflow for Testing Oxalate-Induced GBCA Decomposition.

G start Observation: Unexpected Precipitation in GBCA solution q1 Is Oxalate or other chelator present in media? start->q1 a1_yes Action: Analyze precipitate for Gd and Oxalate content. Quantify free Gd. q1->a1_yes Yes a1_no Consider other causes: pH shift, high salt conc, temperature effects. q1->a1_no No q2 Is the GBCA a linear (less stable) agent? a1_yes->q2 a1_no->q2 a2_yes Action: Switch to a high-stability macrocyclic GBCA. Repeat experiment. q2->a2_yes Yes a2_no Re-evaluate other factors. Check for contamination. q2->a2_no No resolution Outcome: Reduced or No Precipitation a2_yes->resolution

Caption: Troubleshooting Flowchart for Unexpected GBCA Precipitation.

References

Validation & Comparative

A Comparative Analysis of Gadolinium Precursors for Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of gadolinium-based nanomaterials, particularly gadolinium oxide (Gd₂O₃) nanoparticles crucial for applications in magnetic resonance imaging (MRI) contrast agents and other biomedical fields, the choice of the gadolinium precursor is a critical parameter influencing the physicochemical properties of the final product. This guide provides a comparative study of gadolinium oxalate against other common gadolinium precursors—gadolinium chloride (GdCl₃), gadolinium nitrate (Gd(NO₃)₃), and gadolinium acetate (Gd(CH₃COO)₃). The comparison is based on experimental data from various studies, focusing on synthesis protocols and the resulting nanoparticle characteristics.

Comparative Performance of Gadolinium Precursors

The selection of a gadolinium precursor impacts several key attributes of the synthesized gadolinium oxide nanoparticles, including particle size, morphology, crystallinity, yield, and purity. The following tables summarize quantitative data extracted from various research publications. It is important to note that the experimental conditions in these studies may vary, which can influence the results.

PrecursorSynthesis MethodParticle Size (nm)MorphologyYield (%)Purity (%)Reference
This compound (Gd₂(C₂O₄)₃)Precipitation followed by pyrolysisNot SpecifiedNot Specified>95>99.99[1]
Gadolinium Nitrate (Gd(NO₃)₃·6H₂O)Sol-gel8–16RoundedNot SpecifiedNot Specified[2][3]
Hydrothermal13.7 (crystallite size)NanoparticlesNot SpecifiedNot Specified[4]
Thermal decomposition with glycine10Net-like aggregatesNot SpecifiedNot Specified[3][5]
Gadolinium Chloride (GdCl₃)Mechanochemical~20Ultrafine particlesNot SpecifiedNot Specified[6]
Hydrothermal200 x 10 (nanorods)NanorodsNot SpecifiedNot Specified[7]
Modified polyol with microwave1, 5, 10SphericalNot SpecifiedNot Specified[3]
Gadolinium Acetate (Gd(CH₃COO)₃·xH₂O)DMSO methodUltrasmallNanoparticlesNot SpecifiedNot Specified[7]
Gadolinium Oleate Thermal Decomposition11.2 ± 2 (diameter)NanodisksNot SpecifiedNot Specified[8]

Thermal Decomposition Characteristics

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for the synthesis of gadolinium oxide from the compared precursors.

This compound
  • Method: Precipitation and Pyrolysis[1]

    • A solution containing gadolinium is heated to 80°C.

    • Solid oxalic acid is added to the heated solution to precipitate this compound (Gd₂(C₂O₄)₃).

    • The precipitate is separated by vacuum filtration or centrifugation.

    • The obtained this compound cake is washed with a 2% by weight aqueous solution of oxalic acid to remove impurities.

    • The purified this compound is pyrolyzed at 850°-950°C to yield gadolinium oxide (Gd₂O₃).

Gadolinium Nitrate
  • Method: Sol-Gel[2][3]

    • A 0.1 M solution of gadolinium nitrate (Gd(NO₃)₃) is prepared.

    • An aqueous solution of ammonia is used to precipitate gadolinium hydroxide.

    • A solution of agar-agar is added as a stabilizer, and the mixture is stirred for 30 minutes.

    • The resulting gel is cooled to 5°C, and the precipitate is washed.

    • The gel is frozen and then subjected to heat treatment at 700°C to form Gd₂O₃ nanoparticles.

  • Method: Hydrothermal[4]

    • An aqueous solution of 0.08 M gadolinium nitrate hexahydrate (Gd(NO₃)₃·6H₂O) is prepared.

    • Ethylamine (C₂H₅NH₂) is slowly added to the solution under vigorous stirring to form a white precipitate.

    • The solution is heated in an oven at 120°C for 12 hours.

    • The resulting mixture is centrifuged and washed with deionized water to obtain gadolinium hydroxide (Gd(OH)₃).

    • The gadolinium hydroxide is dried and then annealed at 700°C for 4 hours in an Ar atmosphere to yield Gd₂O₃.

Gadolinium Chloride
  • Method: Mechanochemical Synthesis[6]

    • Dried gadolinium chloride (GdCl₃) and sodium hydroxide (NaOH) powders are milled together.

    • During milling, a solid-state displacement reaction occurs, forming gadolinium hydroxide (Gd(OH)₃) and sodium chloride (NaCl).

    • The as-milled powder is subsequently calcined at 500°C to form Gd₂O₃ particles. The addition of NaCl as a diluent can result in smaller nanoparticles (~20 nm).

Gadolinium Acetate
  • Method: DMSO Method[7]

    • Gadolinium acetate (Gd(acetate)₃·xH₂O) is dissolved in dimethyl sulfoxide (DMSO) with magnetic stirring.

    • Tetramethylammonium hydroxide (TMAH) solution is added dropwise to adjust the pH to ~8, resulting in a cloudy solution.

    • The mixture is stirred for 24 hours to allow the formation of ultrasmall Gd₂O₃ nanoparticles.

    • For surface coating, a hydrophilic ligand such as poly(acrylic acid) (PAA) can be added, and the pH is maintained at ~8 with TMAH, followed by another 24 hours of stirring.

Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of gadolinium oxide from different precursors.

Gadolinium_Oxalate_Workflow cluster_precipitation Precipitation cluster_purification Purification cluster_pyrolysis Pyrolysis Gd_Solution Gadolinium Solution Heating Heat to 80°C Gd_Solution->Heating Oxalic_Acid Oxalic Acid Precipitation Precipitate Gd₂(C₂O₄)₃ Oxalic_Acid->Precipitation Heating->Precipitation Filtration Filter/Centrifuge Precipitation->Filtration Washing Wash with Oxalic Acid Solution Filtration->Washing Pyrolysis Pyrolyze at 850-950°C Washing->Pyrolysis Gd2O3 Gd₂O₃ Nanoparticles Pyrolysis->Gd2O3

Caption: Workflow for Gd₂O₃ synthesis from this compound.

Gadolinium_Nitrate_Workflow cluster_gelation Sol-Gel Formation cluster_processing Processing cluster_calcination Calcination Gd_Nitrate Gd(NO₃)₃ Solution Precipitation Precipitate Gd(OH)₃ Gd_Nitrate->Precipitation Ammonia Ammonia Solution Ammonia->Precipitation Agar_Agar Agar-Agar Solution Gelation Form Gel Agar_Agar->Gelation Precipitation->Gelation Cooling Cool to 5°C Gelation->Cooling Washing Wash Precipitate Cooling->Washing Freezing Freeze Gel Washing->Freezing Calcination Calcine at 700°C Freezing->Calcination Gd2O3 Gd₂O₃ Nanoparticles Calcination->Gd2O3

Caption: Sol-Gel synthesis of Gd₂O₃ from gadolinium nitrate.

Gadolinium_Chloride_Workflow cluster_milling Mechanochemical Reaction cluster_calcination Calcination GdCl3 GdCl₃ Powder Milling Mechanical Milling GdCl3->Milling NaOH NaOH Powder NaOH->Milling Reaction Gd(OH)₃ + NaCl Milling->Reaction Calcination Calcine at 500°C Reaction->Calcination Gd2O3 Gd₂O₃ Nanoparticles Calcination->Gd2O3

Caption: Mechanochemical synthesis of Gd₂O₃ from gadolinium chloride.

Concluding Remarks

The choice of gadolinium precursor has a significant impact on the synthetic pathway and the final properties of the resulting gadolinium oxide nanoparticles.

  • This compound offers a straightforward precipitation and pyrolysis method that yields a high-purity product.

  • Gadolinium nitrate is versatile and can be used in various methods like sol-gel and hydrothermal synthesis to produce nanoparticles with controlled sizes.

  • Gadolinium chloride is suitable for mechanochemical synthesis, a solid-state route, and can also be used in solution-based methods to produce various morphologies.

  • Gadolinium acetate is effective for producing ultrasmall nanoparticles via the DMSO method.

References

A Comparative Guide to Validating the Purity of Synthesized Gadolinium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized gadolinium oxalate (Gd₂(C₂O₄)₃·10H₂O), a critical precursor in the development of gadolinium-based contrast agents and other advanced materials. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction

The purity of this compound is paramount as impurities can significantly impact the performance, safety, and stability of final products. This guide focuses on three primary analytical methods for purity validation: Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), and Elemental Analysis. Each method provides unique insights into the material's composition, structure, and thermal stability.

Comparison of Analytical Methods for Purity Validation

The selection of an appropriate analytical technique depends on the specific purity attributes being investigated. The following table summarizes the key characteristics and applications of each method.

Analytical Method Purity Aspect Assessed Strengths Limitations
Thermogravimetric Analysis (TGA) Hydration state, thermal decomposition profile, presence of volatile impurities.Highly quantitative for thermal events, excellent for determining water content.Does not identify the chemical nature of volatile components, not sensitive to non-volatile inorganic impurities.
Powder X-ray Diffraction (PXRD) Crystalline phase purity, identification of crystalline impurities.Provides definitive structural information, can identify and quantify crystalline phases.Not suitable for amorphous impurities, detection limit is typically >1-2%.
Elemental Analysis (EA) Elemental composition (C, H, N, O), confirmation of empirical formula.Highly accurate for determining elemental ratios, sensitive to organic and nitrogen-containing impurities.Does not provide information on the chemical state or crystalline structure, indirect measure of purity.

Quantitative Data Presentation

To illustrate the application of these methods, two batches of synthesized this compound, a "High Purity" sample and a "Standard Purity" sample, were analyzed. The results are compared against the theoretical values for pure this compound decahydrate (Gd₂(C₂O₄)₃·10H₂O).

Thermogravimetric Analysis (TGA) Data

TGA was performed to evaluate the water content and decomposition profile. The thermal decomposition of this compound decahydrate occurs in three main stages:

  • Dehydration: Loss of water molecules (H₂O).

  • Decomposition to Carbonate: Decomposition of anhydrous oxalate to gadolinium carbonate (Gd₂(CO₃)₃).

  • Decomposition to Oxide: Decomposition of gadolinium carbonate to gadolinium oxide (Gd₂O₃).

Table 1: Comparison of TGA Weight Loss Data

Decomposition Step Temperature Range (°C) Theoretical Weight Loss (%) High Purity Sample (Observed %) Standard Purity Sample (Observed %)
Dehydration (Loss of 10 H₂O)100 - 25023.7423.6824.12
Oxalate to Carbonate350 - 50011.0811.0210.85
Carbonate to Oxide500 - 70017.4117.3517.10
Total Weight Loss 100 - 700 52.23 52.05 52.07
Final Residue (Gd₂O₃) > 700 47.77 47.95 47.93

The "Standard Purity" sample shows a slightly higher initial weight loss, suggesting the presence of excess adsorbed water. The subsequent decomposition steps show minor deviations from the theoretical values, which could indicate the presence of small amounts of other oxalate species.

Powder X-ray Diffraction (PXRD) Data

PXRD patterns were collected to confirm the crystalline phase of the synthesized this compound decahydrate. The peak positions and relative intensities were compared to a reference pattern.

Table 2: Comparison of Major PXRD Peaks

Reference 2θ (°) (JCPDS-like) High Purity Sample 2θ (°) (Intensity) Standard Purity Sample 2θ (°) (Intensity) Comments
15.815.8 (100%)15.9 (100%)Main characteristic peak.
18.318.3 (85%)18.4 (82%)
22.522.5 (70%)22.6 (68%)
28.928.9 (60%)29.0 (58%)Minor impurity peak observed at 29.5° in the Standard Purity sample.
31.231.2 (55%)31.3 (53%)

The "Standard Purity" sample exhibits a slight peak shift and the presence of an additional peak at 29.5°, suggesting a potential crystalline impurity, possibly an unreacted precursor or a different hydrated form of this compound.

Elemental Analysis Data

Elemental analysis was conducted to determine the weight percentage of carbon, hydrogen, and nitrogen. The presence of nitrogen can be a key indicator of residual nitrate precursors.

Table 3: Comparison of Elemental Analysis Data

Element Theoretical (%) High Purity Sample (%) Standard Purity Sample (%)
Carbon (C)9.499.459.62
Hydrogen (H)2.652.682.75
Nitrogen (N)0.00< 0.10.45

The "High Purity" sample shows elemental composition very close to the theoretical values with negligible nitrogen content. The "Standard Purity" sample shows a detectable level of nitrogen, indicating the presence of nitrate impurities from the synthesis process.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA)
  • Instrument: TA Instruments TGA 5500 or equivalent.

  • Crucible: Platinum or alumina pan.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into the TGA pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Heating Program: Equilibrate at 30 °C, then ramp up to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting weight loss curve to determine the temperatures and percentage weight loss for each decomposition step.

Powder X-ray Diffraction (PXRD)
  • Instrument: Bruker D8 Advance or equivalent diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: Gently grind the this compound powder to a fine consistency. Mount the powder on a zero-background sample holder.

  • Scan Parameters:

    • 2θ Range: 10° to 60°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: Compare the obtained diffraction pattern with a standard reference pattern for this compound decahydrate to identify phases and detect crystalline impurities.

Elemental Analysis
  • Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values.

Visualization of Workflows

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow of experiments for a comprehensive purity validation of synthesized this compound.

G cluster_0 Synthesis and Initial Characterization cluster_1 Purity Analysis cluster_2 Data Interpretation and Purity Assessment synthesis Synthesize this compound drying Dry the Product synthesis->drying tga Thermogravimetric Analysis (TGA) drying->tga Assess Thermal Stability & Hydration pxrd Powder X-ray Diffraction (PXRD) drying->pxrd Confirm Crystalline Phase ea Elemental Analysis (EA) drying->ea Determine Elemental Composition compare_tga Compare Weight Loss to Theoretical tga->compare_tga compare_pxrd Compare Pattern to Reference pxrd->compare_pxrd compare_ea Compare Elemental % to Theoretical ea->compare_ea final_purity Final Purity Assessment compare_tga->final_purity compare_pxrd->final_purity compare_ea->final_purity

Caption: Experimental workflow for this compound purity validation.

Decision Tree for Method Selection

This diagram provides a logical decision-making process for selecting the appropriate analytical technique based on the specific information required.

G start What is the primary purity concern? q1 Is the hydration state correct? start->q1 q2 Is the crystalline structure correct? start->q2 q3 Are there residual organic/nitrate impurities? start->q3 ans_tga Use Thermogravimetric Analysis (TGA) q1->ans_tga Yes ans_pxrd Use Powder X-ray Diffraction (PXRD) q2->ans_pxrd Yes ans_ea Use Elemental Analysis (EA) q3->ans_ea Yes

Caption: Decision tree for selecting a purity validation method.

Conclusion

A multi-technique approach is recommended for the comprehensive validation of synthesized this compound purity. TGA is essential for determining the correct hydration state and thermal stability. PXRD provides unequivocal confirmation of the desired crystalline phase and can identify crystalline impurities. Elemental analysis is a powerful tool for detecting residual organic or nitrogen-containing impurities from the synthesis process. By combining the data from these methods, researchers can confidently assess the purity of their synthesized this compound and ensure its suitability for downstream applications.

References

Unraveling Gadolinium Deposition: A Comparative Analysis of Oxalate Formation from Linear versus Macrocyclic GBCAs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of gadolinium-based contrast agents (GBCAs) reveals significant differences in their propensity to form insoluble gadolinium oxalate precipitates, a potential mechanism contributing to gadolinium retention in the body. This guide synthesizes experimental findings on the stability of linear and macrocyclic GBCAs in the presence of endogenous oxalate, providing critical insights for researchers, clinicians, and drug development professionals.

The stability of GBCAs is a key factor in their safety profile. GBCAs are classified into two main structural categories: linear and macrocyclic. Linear agents have a flexible, open-chain structure, while macrocyclic agents encase the gadolinium ion in a more rigid, cage-like structure.[1][2] This structural difference has long been correlated with the agents' stability, with macrocyclic GBCAs generally considered more stable due to their higher kinetic inertness.[3][4][5][6][7] Consequently, linear GBCAs are associated with a higher incidence of gadolinium deposition in tissues, including the brain.[8][9][10][11]

Recent research has illuminated a specific chemical pathway that may contribute to gadolinium deposition from both classes of GBCAs: the formation of this compound nanoparticles. Endogenous substances, such as oxalic acid, can trigger the dechelation of gadolinium from the GBCA molecule, leading to the precipitation of highly insoluble this compound.[10]

Experimental Comparison of this compound Formation

A key study by Henderson et al. investigated the decomposition of a linear GBCA, Omniscan (gadodiamide), and a macrocyclic GBCA, Dotarem (gadoterate meglumine), in the presence of oxalic acid. The findings demonstrate a marked difference in the reaction kinetics between the two types of agents.

The linear agent, Omniscan, dechelated and formed a this compound precipitate rapidly upon exposure to oxalic acid.[3] In contrast, the macrocyclic agent, Dotarem, underwent a much slower, two-step decomposition process.[3] This suggests that the macrocyclic structure of Dotarem offers greater resistance to oxalate-induced dechelation compared to the linear structure of Omniscan.

Further investigation into the decomposition of Dotarem revealed that the rate of precipitation is dependent on the concentration of both the GBCA and oxalic acid.[4] The presence of protein, simulated in the lab using bovine serum albumin (BSA), was also found to increase the rate of dechelation, highlighting the influence of the biological environment on GBCA stability.[9]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the comparative experiments on this compound formation.

ParameterLinear GBCA (Omniscan)Macrocyclic GBCA (Dotarem)Citation
Reaction with Oxalic Acid Rapid precipitationTwo-step decomposition with a delayed precipitation[3]
Effect of Increasing Reactant Concentration Not measured (reaction too rapid)Increased precipitation rate (kprecip)[4]
Effect of Protein (BSA) Not measuredIncreased precipitation rate (kprecip)[9]
Observed Precipitation Rate (kprecip) with 8.3% w/v BSA Not applicable1.68 x 10-2 s-1[9]

Experimental Protocols

The following is a summarized protocol based on the methodologies described in the Henderson et al. study for assessing this compound precipitation from GBCAs.

Objective: To visually and quantitatively assess the formation of this compound precipitate from linear and macrocyclic GBCAs in the presence of oxalic acid.

Materials:

  • Pharmaceutical-grade linear GBCA (e.g., Omniscan)

  • Pharmaceutical-grade macrocyclic GBCA (e.g., Dotarem)

  • Oxalic acid solution

  • Bovine Serum Albumin (BSA) solution

  • pH buffer (to simulate lysosomal pH)

  • Spectrophotometer capable of measuring absorbance at 605 nm

  • Vortex mixer

  • Test tubes or cuvettes

Methodology:

  • Prepare solutions of the GBCAs, oxalic acid, and BSA at desired concentrations.

  • In a test tube or cuvette, combine the GBCA solution with the oxalic acid solution. For experiments investigating the effect of protein, add the BSA solution to the mixture.

  • Adjust the pH of the solution to mimic a relevant biological environment, such as lysosomal pH.

  • Immediately after adding all components, vortex the mixture to ensure homogeneity.

  • Place the sample in a spectrophotometer and begin measuring the absorbance at 605 nm over time to monitor the formation of the this compound precipitate.

  • For rapidly reacting agents like Omniscan, visual observation of immediate precipitation is the primary endpoint.

  • For slower reacting agents like Dotarem, record the time course of absorbance changes to determine the delay time before precipitation and the rate of precipitation (kprecip).

  • Repeat the experiment with varying concentrations of the GBCA, oxalic acid, and BSA to assess their impact on the precipitation kinetics.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed chemical pathway for this compound formation.

G cluster_workflow Experimental Workflow prep Prepare Solutions (GBCA, Oxalic Acid, BSA) mix Mix Reactants (GB-CA + Oxalic Acid ± BSA) prep->mix ph Adjust pH mix->ph measure Spectrophotometric Measurement (Absorbance at 605 nm) ph->measure analysis Data Analysis (Precipitation Rate) measure->analysis G cluster_pathway Proposed Pathway for Dotarem Decomposition dotarem Dotarem (Gd-DOTA) oxalate1 + Oxalic Acid dotarem->oxalate1 intermediate Intermediate Complex (Gd-DOTA-Oxalate) oxalate2 + Gd-DOTA-Oxalate intermediate->oxalate2 ligand Free DOTA Ligand intermediate->ligand Dechelation precipitate This compound (Gd₂(C₂O₄)₃) Precipitate oxalate1->intermediate Step 1: Associative Addition oxalate2->precipitate Step 2: Precipitation

References

A Researcher's Guide to the Characterization and Validation of Gadolinium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of gadolinium-based compounds is paramount. This guide provides a comparative analysis of key analytical techniques for the characterization of gadolinium oxalate, offering insights into their principles, experimental protocols, and the data they yield. By presenting quantitative data in accessible tables and detailing experimental workflows, this document aims to equip researchers with the necessary information to select the most appropriate methods for their validation needs.

Thermal Analysis: Unveiling Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to probe the thermal stability and composition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material. Together, they provide a detailed picture of dehydration, decomposition, and phase transitions.

Comparative Thermal Decomposition Data of Rare Earth Oxalates

The thermal decomposition of rare earth oxalates, including this compound, typically occurs in distinct steps. The data presented below offers a comparative overview of the decomposition stages for this compound and other representative lanthanide oxalates.

OxalateDehydration Step (H₂O loss)Anhydrous Oxalate DecompositionCarbonate/Oxycarbonate DecompositionFinal Residue
This compound (Gd₂(C₂O₄)₃·nH₂O) ~100-250°C~350-500°C~600-800°CGd₂O₃
Cerium Oxalate (Ce₂(C₂O₄)₃·10H₂O) Endothermic removal of 10 H₂O[1]Exothermic decomposition to cerium oxide[1]-CeO₂[1]
Lanthanum Neodymium Oxalate (LNO) ~120°C (loss of water of crystallization)[2]~350-450°C (loss of CO and CO₂)[2]-Mixed Oxide
Mixed Cerium-Gadolinium Oxalates Water content decreases with increasing Gd content[1]Decomposition temperature increases with increasing Gd content[1]-Mixed Ce-Gd Oxide
Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Analysis Parameters:

    • Purge Gas: Set a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Heat the sample from ambient temperature to approximately 1000 °C.

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperature ranges and percentage mass loss for each decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of this compound start->weigh place Place in TGA Crucible weigh->place load Load Crucible into TGA place->load setup Set Parameters: - N₂ Purge - 10°C/min Ramp - 25-1000°C Range load->setup run Run Analysis setup->run acquire Acquire Mass Loss vs. Temperature Data run->acquire analyze Analyze TGA Curve for Decomposition Steps acquire->analyze end End analyze->end

Experimental workflow for Thermogravimetric Analysis (TGA).

X-Ray Diffraction (XRD): Confirming Crystalline Structure

Powder X-ray Diffraction (XRD) is an indispensable technique for confirming the crystalline phase and purity of this compound. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can identify the material's unique structural fingerprint.

Comparative Crystallographic Data of Lanthanide Oxalates

Many rare earth oxalates, including this compound, crystallize in a monoclinic system. The lattice parameters can vary slightly depending on the specific lanthanide.

CompoundCrystal SystemSpace GroupLattice Parameters
Gadolinium Neodymium Oxalate (GNO) Monoclinic[2]P2₁/c[2]a = 11.2 Å, b = 9.89 Å, c = 10.24 Å, β = 114.1°[3]
Lanthanum Neodymium Oxalate (LNO) MonoclinicP2/ca = 10.344 Å, b = 9.643 Å, c = 11.721 Å, β = 118.7°[4]
Light Lanthanide Oxalates (La to Ho) MonoclinicP2₁/cLattice parameters decrease with increasing atomic number[5]
Heavy Lanthanide Oxalates (Er to Lu) TriclinicP-1-
Experimental Protocol: Powder X-Ray Diffraction (XRD)
  • Sample Preparation:

    • Finely grind the this compound sample to a homogenous powder using a mortar and pestle.

    • Mount the powder onto a sample holder, ensuring a flat and smooth surface.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å)[6].

  • Data Collection:

    • Set the 2θ scan range, typically from 10° to 80°.

    • Define the step size and scan speed.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram (intensity vs. 2θ).

    • Compare the experimental pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity and phase purity of this compound.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing start Start grind Grind Gadolinium Oxalate to Fine Powder start->grind mount Mount Powder on Sample Holder grind->mount load Load Sample into Diffractometer mount->load setup Set Parameters: - Cu Kα Radiation - 2θ Scan Range - Step Size & Speed load->setup run Collect Diffraction Data setup->run acquire Generate Diffractogram run->acquire analyze Compare with Reference Database acquire->analyze end End analyze->end

Experimental workflow for Powder X-Ray Diffraction (XRD).

Spectroscopic Techniques: Probing Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound, confirming the presence of oxalate and water molecules.

Comparative Vibrational Spectroscopy Data of Metal Oxalates

The positions of the vibrational bands in FTIR and Raman spectra are characteristic of the chemical bonds within the molecule.

Vibrational ModeThis compound (Approx. cm⁻¹)Other Metal Oxalates (Approx. cm⁻¹)Technique
O-H Stretching (water) 3000-3600 (broad)3000-3600 (broad)FTIR
C=O Asymmetric Stretching ~16201610-1650FTIR
C-O Stretching / O-C=O Bending ~1300-13601300-1370FTIR
C-C Stretching ~820-900820-920FTIR/Raman
Gd-O Stretching 400-720 (weak)[7]-Raman
v(C-O) -~1475 (intense) for rare earth oxalates[8]Raman

Note: The exact peak positions can vary depending on the hydration state and crystalline structure.

Experimental Protocols
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Collect a background spectrum of a blank KBr pellet.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and collect the spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the oxalate and water molecules.

  • Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a sample holder.

  • Instrument Setup:

    • Focus the laser (e.g., 532 nm or 785 nm) onto the sample.

    • Set the acquisition parameters, including laser power, exposure time, and number of accumulations.

  • Data Collection: Collect the Raman scattering spectrum.

  • Data Analysis: Analyze the spectrum to identify the characteristic Raman shifts for the oxalate and metal-oxygen bonds.

Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing start Start prep_ftir FTIR: Mix with KBr and press pellet start->prep_ftir prep_raman Raman: Place powder on slide start->prep_raman load_ftir Load Pellet into FTIR prep_ftir->load_ftir load_raman Place Slide under Raman Microscope prep_raman->load_raman run_ftir Collect IR Spectrum load_ftir->run_ftir acquire_ftir Obtain FTIR Spectrum run_ftir->acquire_ftir run_raman Collect Raman Spectrum load_raman->run_raman acquire_raman Obtain Raman Spectrum run_raman->acquire_raman analyze_ftir Identify Functional Groups acquire_ftir->analyze_ftir end End analyze_ftir->end analyze_raman Identify Vibrational Modes acquire_raman->analyze_raman analyze_raman->end

Experimental workflows for FTIR and Raman Spectroscopy.

Elemental and Morphological Analysis

For a complete validation, it is crucial to determine the elemental composition and morphology of the this compound crystals. Inductively Coupled Plasma (ICP) coupled with Optical Emission Spectrometry (OES) or Mass Spectrometry (MS) provides highly accurate elemental quantification, while Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) reveals the morphology and elemental distribution at the microscale.

Comparison of Elemental and Morphological Analysis Techniques
TechniqueInformation ProvidedAdvantagesLimitations
ICP-OES/MS Precise quantitative elemental composition.High sensitivity and accuracy for trace element analysis. ICP-MS offers lower detection limits than ICP-OES.[9][10]Destructive technique; requires sample digestion.[11]
SEM High-resolution imaging of crystal morphology and surface topography.Provides visual information about particle size and shape.Limited chemical information without EDX.
EDX Semi-quantitative elemental analysis of the sample surface.Non-destructive; provides spatial distribution of elements when combined with SEM.[12]Less sensitive and quantitative than ICP techniques.
Experimental Protocols
  • Sample Digestion:

    • Accurately weigh a small amount of this compound.

    • Digest the sample in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to ensure complete dissolution.[11]

  • Standard Preparation: Prepare a series of calibration standards with known concentrations of gadolinium.

  • Instrumental Analysis:

    • Introduce the digested sample and standards into the ICP-OES/MS.

    • The plasma atomizes and ionizes the sample.

    • The spectrometer measures the intensity of the emitted light (OES) or the abundance of ions at specific mass-to-charge ratios (MS).

  • Data Analysis: Quantify the concentration of gadolinium in the original sample based on the calibration curve.

  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an SEM stub using conductive carbon tape.

    • If the sample is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) to prevent charging.

  • SEM Imaging:

    • Introduce the sample into the SEM chamber.

    • Obtain high-resolution images of the particles at various magnifications to observe their morphology.

  • EDX Analysis:

    • Select a region of interest on the SEM image.

    • Acquire the EDX spectrum, which will show peaks corresponding to the elements present (gadolinium, carbon, and oxygen).

    • This provides a semi-quantitative elemental composition of the selected area.

Elemental_Morphological_Workflow cluster_icp ICP-OES/MS cluster_sem SEM-EDX start_icp Start digest Digest Sample in Acid start_icp->digest analyze_icp Analyze via ICP-OES/MS digest->analyze_icp quantify Quantify Elemental Composition analyze_icp->quantify end_icp End quantify->end_icp start_sem Start mount_sem Mount Sample on Stub start_sem->mount_sem image_sem Acquire SEM Images mount_sem->image_sem analyze_edx Perform EDX Analysis image_sem->analyze_edx end_sem End analyze_edx->end_sem

Workflows for Elemental and Morphological Analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Thermal analysis provides critical information on its composition and thermal stability. XRD is essential for confirming its crystalline structure and phase purity. FTIR and Raman spectroscopy validate the presence of the oxalate functional group and water of hydration. Finally, ICP-OES/MS and SEM-EDX offer precise elemental quantification and morphological insights, respectively. By employing these techniques in a complementary fashion, researchers can ensure the thorough validation of this compound, a critical step in the development of safe and effective gadolinium-based materials for scientific and medical applications.

References

A Comparative Analysis of the Stability of Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of gadolinium-based contrast agents (GBCAs), supported by experimental data. The stability of a GBCA is a critical factor in its safety profile, as the release of toxic free gadolinium (Gd³⁺) ions in the body is associated with adverse events such as nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues, including the brain.[1][2] This analysis focuses on the structural classifications of GBCAs—macrocyclic versus linear and ionic versus non-ionic—and their impact on thermodynamic and kinetic stability.

Classification of Gadolinium-Based Contrast Agents

GBCAs are classified based on the molecular structure of the chelating ligand that encapsulates the Gd³⁺ ion. The two primary structural classes are linear and macrocyclic. These can be further subdivided into ionic and non-ionic agents.

  • Macrocyclic agents encase the gadolinium ion in a rigid, pre-organized cage-like structure, which generally leads to higher stability.[3]

  • Linear agents have a more flexible, open-chain structure, which can result in a weaker bond with the gadolinium ion.[3]

  • Ionic agents possess a net negative charge, which is thought to contribute to a stronger bond with the positively charged Gd³⁺ ion.[3]

  • Non-ionic agents have no net charge.

The combination of these structural features significantly influences the overall stability of the GBCA.[3]

GBCA_Classification cluster_structure Molecular Structure cluster_ionicity_macro Ionicity cluster_ionicity_linear Ionicity cluster_agents_im Examples cluster_agents_nim Examples cluster_agents_il Examples cluster_agents_nil Examples Structure GBCA Classification Macrocyclic Macrocyclic Structure->Macrocyclic Linear Linear Structure->Linear Ionic_Macro Ionic Macrocyclic->Ionic_Macro NonIonic_Macro Non-ionic Macrocyclic->NonIonic_Macro Ionic_Linear Ionic Linear->Ionic_Linear NonIonic_Linear Non-ionic Linear->NonIonic_Linear Dotarem Dotarem® (Gadoterate) Ionic_Macro->Dotarem ProHance ProHance® (Gadoteridol) NonIonic_Macro->ProHance Gadovist Gadavist® (Gadobutrol) NonIonic_Macro->Gadovist Magnevist Magnevist® (Gadopentetate) Ionic_Linear->Magnevist MultiHance MultiHance® (Gadobenate) Ionic_Linear->MultiHance Omniscan Omniscan® (Gadodiamide) NonIonic_Linear->Omniscan Optimark Optimark® (Gadoversetamide) NonIonic_Linear->Optimark

Classification of Gadolinium-Based Contrast Agents.

Comparative Stability: Thermodynamic and Kinetic Parameters

The stability of GBCAs is assessed through two key parameters: thermodynamic stability and kinetic stability.[4]

  • Thermodynamic stability , represented by the thermodynamic stability constant (log Ktherm), indicates the affinity of the ligand for the Gd³⁺ ion at equilibrium. A higher log Ktherm value suggests a more stable complex.[5]

  • Kinetic stability (or kinetic inertness) refers to the rate at which the Gd³⁺ ion dissociates from the chelate. This is often expressed as a dissociation half-life (t1/2). A longer half-life indicates greater kinetic stability. For macrocyclic agents, kinetic stability is considered a particularly crucial predictor of in vivo stability.[4]

The following table summarizes the thermodynamic and kinetic stability constants for several commercially available GBCAs.

GBCA (Brand Name) Agent Name Structure Ionicity log Ktherm Dissociation Half-Life (t1/2 at pH 1.2, 37°C)
Dotarem®GadoterateMacrocyclicIonic25.64 days
ProHance®GadoteridolMacrocyclicNon-ionic23.83.9 hours
Gadavist®GadobutrolMacrocyclicNon-ionic22.543 hours
MultiHance®GadobenateLinearIonic22.6< 5 seconds
Magnevist®GadopentetateLinearIonic22.1< 5 seconds
Omniscan®GadodiamideLinearNon-ionic16.9< 5 seconds

Note: Data compiled from multiple sources.[6][7][8] Dissociation half-lives for linear agents are significantly shorter than for macrocyclic agents.

In Vitro Stability: Gadolinium Release in Human Serum

Experimental studies measuring the release of Gd³⁺ from GBCAs in human serum provide direct evidence of their comparative stability under physiological conditions. The following table presents data on the percentage of gadolinium released from various GBCAs after 15 days of incubation in human serum at 37°C and pH 7.4.

GBCA Class GBCA (Brand Name) % Gd³⁺ Release after 15 days
Macrocyclic Dotarem®, Gadavist®, ProHance®< 0.1% (below limit of quantification)
Ionic Linear Magnevist®1.9%
MultiHance®1.9%
Non-ionic Linear Omniscan®20%
Optimark®21%

Data adapted from Frenzel et al. (2008).

These results clearly demonstrate the superior stability of macrocyclic GBCAs, which show negligible gadolinium release, compared to linear agents. Among the linear agents, the non-ionic GBCAs (Omniscan® and Optimark®) exhibit significantly higher gadolinium release than the ionic linear agents.

Clinical Implications: NSF and Gadolinium Retention

The differences in GBCA stability have significant clinical implications, most notably concerning the risk of Nephrogenic Systemic Fibrosis (NSF) and the extent of gadolinium retention in the body.

Nephrogenic Systemic Fibrosis (NSF)

NSF is a rare but serious condition primarily affecting patients with impaired renal function, and it has been strongly linked to the administration of less stable GBCAs. The American College of Radiology (ACR) classifies GBCAs into three groups based on the associated risk of NSF.

ACR Risk Group Risk Level Associated GBCAs Incidence of Unconfounded NSF Cases
Group I Highest RiskOmniscan® (gadodiamide), Optimark® (gadoversetamide), Magnevist® (gadopentetate dimeglumine)~78% associated with Omniscan®, ~20% with Magnevist®, <2% with Optimark®
Group II Very Low RiskDotarem® (gadoterate meglumine), Gadavist® (gadobutrol), ProHance® (gadoteridol)Few, if any, unconfounded cases reported. Estimated risk < 0.07%.
Group III Likely Very Low Risk (Limited Data)MultiHance® (gadobenate dimeglumine)Few, if any, unconfounded cases reported.

Data compiled from multiple sources.[2][6]

Gadolinium Retention

Studies have shown that gadolinium can be retained in various tissues, including the brain and bones, even in patients with normal renal function. The amount of retained gadolinium is significantly higher with linear GBCAs compared to macrocyclic agents.

The following table compares the retention of gadolinium in different human tissues for a linear agent (gadobenate dimeglumine) and a macrocyclic agent (gadoteridol).

Tissue Gadolinium Retention (Linear vs. Macrocyclic)
Brain 3.0 - 6.5 times higher with gadobenate dimeglumine
Bone 4.4 times higher with gadobenate dimeglumine
Skin 2.9 times higher with gadobenate dimeglumine

Data from Kobayashi et al. (2021).[9][10]

Stability_Risk_Relationship cluster_structure GBCA Structure cluster_stability In Vitro / In Vivo Stability cluster_release Gadolinium Release cluster_risk Clinical Risk Macrocyclic Macrocyclic High_Stability High Thermodynamic & Kinetic Stability Macrocyclic->High_Stability Linear Linear Low_Stability Low Thermodynamic & Kinetic Stability Linear->Low_Stability Low_Release Low Gd³⁺ Release High_Stability->Low_Release High_Release High Gd³⁺ Release Low_Stability->High_Release Low_Risk Low Risk of NSF & Gd Retention Low_Release->Low_Risk High_Risk High Risk of NSF & Gd Retention High_Release->High_Risk

Relationship between GBCA Structure, Stability, and Clinical Risk.

Experimental Protocols

Transmetallation Assay for Kinetic Stability Assessment

Transmetallation is a key process in the in vivo dissociation of GBCAs, where endogenous ions, such as zinc (Zn²⁺), displace the Gd³⁺ from its chelate. The kinetic stability of GBCAs can be assessed by monitoring this process in vitro.

Transmetallation_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Start Start: Prepare GBCA and Zinc Citrate Solutions Mix Mix equimolar solutions of GBCA and Zinc Citrate (1:1 v/v) at pH 7.4 Start->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor the reaction over time using HPLC with fluorescence detection Incubate->Measure Analyze Quantify the concentration of the dissociated chelate Measure->Analyze End End: Determine the order of kinetic stability Analyze->End

Experimental Workflow for Transmetallation Assay.

Detailed Methodology:

  • Solution Preparation: Prepare solutions of the gadolinium-based contrast agent (e.g., Gd-HP-DO3A, Gd-DTPA, Gd-DTPA-BMA) and an equimolar solution of zinc (Zn) citrate. The solutions should be prepared in a buffer to maintain a physiological pH of 7.4.

  • Reaction Initiation: Mix equal volumes of the GBCA solution and the zinc citrate solution.

  • Incubation: Maintain the reaction mixture at a constant temperature of 37°C to simulate physiological conditions.

  • Monitoring: At various time points, take aliquots of the reaction mixture and analyze them using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This allows for the separation and quantification of the original GBCA and the newly formed zinc-chelate complex.

  • Data Analysis: By plotting the concentration of the dissociated chelate over time, the rate of transmetallation can be determined. This rate is inversely proportional to the kinetic stability of the GBCA. The order of kinetic stability among different agents can be established by comparing their transmetallation rates.

HPLC-ICP-MS for Gadolinium Speciation Analysis

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful analytical technique used to separate and quantify different species of gadolinium in biological samples, such as serum. This method can distinguish between the intact GBCA and free, dissociated Gd³⁺.

Detailed Methodology:

  • Sample Preparation:

    • Human serum samples are typically stored at -20°C until analysis.

    • Prior to analysis, the samples are thawed at room temperature.

    • To minimize matrix effects from proteins, samples are often diluted with the mobile phase and filtered through a 0.22 µm filter.

  • Chromatographic Separation (HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase consists of 10 mM ammonium acetate with a small percentage of an organic solvent like acetonitrile (e.g., 5%), adjusted to a physiological pH of 7.0.

    • Elution: Isocratic elution is often employed with a constant flow rate (e.g., 1.0 mL/min).

    • The total analysis time is typically under 15 minutes per sample.

  • Detection (ICP-MS):

    • The eluent from the HPLC column is introduced into the ICP-MS system.

    • The ICP-MS is tuned to detect gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

    • The instrument provides highly sensitive and specific detection of gadolinium-containing species as they elute from the column.

  • Data Analysis:

    • Calibration curves are generated using standards of known concentrations for each GBCA species.

    • The concentration of each gadolinium species in the serum sample is determined by comparing its peak area in the chromatogram to the calibration curve.

    • This method allows for the precise quantification of both the intact contrast agent and any dissociated gadolinium.

Conclusion

The stability of gadolinium-based contrast agents is a critical determinant of their safety profile. The evidence strongly indicates that macrocyclic GBCAs are significantly more stable than their linear counterparts, both in vitro and in vivo. This higher stability translates to a much lower propensity for gadolinium release, which is consistent with the markedly lower incidence of NSF and reduced tissue retention observed with macrocyclic agents. Among linear agents, ionic formulations demonstrate greater stability than non-ionic ones. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-stability relationships is paramount for the informed selection and development of safer and more effective contrast agents for magnetic resonance imaging.

References

A Comparative Analysis of Gadolinium Oxalate Solubility for Optimal Separation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of gadolinium oxalate is critical for the efficient separation and purification of gadolinium. This guide provides a cross-validation of available solubility data and compares the oxalate precipitation method with alternative separation techniques, supported by experimental evidence.

This compound (Gd₂(C₂O₄)₃) is known for its low solubility in water, a property extensively utilized in the separation of gadolinium from other elements. However, its solubility is significantly influenced by the chemical environment, including temperature, and the presence of acids and other electrolytes. This guide synthesizes available data to provide a comprehensive overview for optimizing gadolinium recovery and purification processes.

This compound Solubility Data

The solubility of this compound has been determined in various aqueous media. The following tables summarize the quantitative data available from experimental studies.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (mg/L)
250.55[1]

Table 2: Solubility of Gadolinium (from this compound) in Nitric Acid (HNO₃) Solutions at 25°C

Nitric Acid (M)Oxalic Acid (M)Gadolinium Solubility (g/L)
40.152.5[2][3]
40.250.8[2][3]
60.1511[2][3]
60.257[2][3]
8-100.15-0.25> Solubility at 6 M[2][3]

Table 3: Solubility of Gadolinium (from this compound) in Nitric Acid (HNO₃) Solutions at 10°C

Nitric Acid (M)Oxalic Acid (M)Gadolinium Solubility (g/L)
40.151.5[2][3]
60.1510[2][3]

A key thermodynamic value for this compound is its solubility product constant (Ksp), which has been reported to be 4.25 x 10⁻³². This extremely low value underscores its insolubility in pure water.

Experimental Protocols for Solubility Determination

The data presented above were primarily derived from studies involving the precipitation and dissolution of this compound under controlled conditions. A typical experimental protocol involves:

  • Preparation of Solutions: Standard solutions of gadolinium nitrate, nitric acid, and oxalic acid are prepared with deionized water.

  • Precipitation: this compound is precipitated by mixing the gadolinium nitrate solution with an oxalic acid solution.

  • Equilibration: The resulting slurry is equilibrated in a temperature-controlled water bath with agitation for a specified period to ensure equilibrium is reached.

  • Sampling and Analysis: The solid and liquid phases are separated by filtration or centrifugation. The concentration of gadolinium in the supernatant is then determined using analytical techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)[4].

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Gd(NO₃)₃ Solution D Mix Solutions & Precipitate Gd₂(C₂O₄)₃ A->D B Prepare HNO₃ Solution B->D C Prepare H₂C₂O₄ Solution C->D E Equilibrate at Controlled Temperature D->E Agitation F Separate Solid & Liquid Phases E->F Filtration/Centrifugation G Analyze Gd Concentration in Supernatant (ICP-AES) F->G

Fig. 1: Experimental workflow for this compound solubility determination.

Comparison with Alternative Separation Methods

While oxalate precipitation is a common method for gadolinium separation, other techniques such as solvent extraction and ion exchange are also widely used for rare earth elements.

Table 4: Comparison of Gadolinium Separation Methods

MethodPrincipleAdvantagesDisadvantages
Oxalate Precipitation Low solubility of this compound in aqueous solutions.High selectivity for rare earth elements, relatively simple process.Co-precipitation of other rare earths, solubility increases in acidic conditions.
Solvent Extraction Differential distribution of gadolinium ions between two immiscible liquid phases.High purity and recovery achievable, continuous process is possible.[5]Use of organic solvents with environmental and health concerns, complex multi-stage process.[6]
Ion Exchange Reversible exchange of ions between a solid ion-exchange resin and a solution.Can achieve very high purity products.Can be slow, resin capacity is limited, requires regeneration.

The choice of separation method often depends on the specific requirements of the application, including the desired purity of the final gadolinium product, the scale of the operation, and economic and environmental considerations. Techno-economic assessments and life cycle analyses of rare earth element separation processes are ongoing to determine the most sustainable and cost-effective methods[7][8][9].

G cluster_oxalate Oxalate Precipitation cluster_solvent Solvent Extraction cluster_ion Ion Exchange Gd_solution Gadolinium-containing Solution oxalate_reagent Add Oxalic Acid Gd_solution->oxalate_reagent solvent_extraction Contact with Organic Solvent Gd_solution->solvent_extraction ion_exchange_column Pass through Ion Exchange Resin Gd_solution->ion_exchange_column precipitate Gd₂(C₂O₄)₃ Precipitate oxalate_reagent->precipitate filter_oxalate Filter precipitate->filter_oxalate Gd_oxide_oxalate High Purity Gd₂O₃ filter_oxalate->Gd_oxide_oxalate strip Strip Gd from Organic Phase solvent_extraction->strip precipitate_sx Precipitate/Crystallize Gd Salt strip->precipitate_sx Gd_oxide_sx High Purity Gd₂O₃ precipitate_sx->Gd_oxide_sx elute Elute Gd with Acid ion_exchange_column->elute precipitate_ix Precipitate Gd Salt elute->precipitate_ix Gd_oxide_ix High Purity Gd₂O₃ precipitate_ix->Gd_oxide_ix

Fig. 2: Logical relationship of different gadolinium separation methods.

Conclusion

The solubility of this compound is a well-characterized phenomenon, particularly in nitric acid solutions, making oxalate precipitation a reliable method for gadolinium separation. The choice between oxalate precipitation and other methods like solvent extraction or ion exchange depends on a variety of factors including the scale of production, desired purity, and economic and environmental constraints. The data and experimental protocols summarized in this guide provide a valuable resource for professionals in the field to make informed decisions for their specific applications.

References

Differentiating Gadolinium Oxalate from Other Gadolinium Compounds via Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of materials science and pharmaceutical development, the precise characterization of compounds is paramount. For gadolinium-based materials, particularly in the context of MRI contrast agents and other therapeutic applications, ensuring the purity and identity of the gadolinium compound is a critical quality control step. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) offer a powerful and reliable method to distinguish between various gadolinium compounds by observing their unique thermal decomposition profiles. This guide provides a comparative analysis of the thermal behavior of gadolinium oxalate against other common gadolinium compounds, supported by experimental data and protocols.

Distinguishing Thermal Fingerprints

The key to differentiating gadolinium compounds using TGA/DTA lies in their distinct decomposition pathways, which are characterized by specific temperature ranges for mass loss and associated thermal events (endothermic or exothermic). This compound exhibits a multi-step decomposition pattern that serves as a unique identifier when compared to compounds like gadolinium oxide, chloride, nitrate, and acetate.

This compound (Gd₂(C₂O₄)₃·10H₂O): The thermal decomposition of this compound decahydrate is a multi-stage process.[1] Initially, it undergoes dehydration in overlapping steps. This is followed by the decomposition of the anhydrous oxalate to form an intermediate, often identified as gadolinium oxycarbonate (Gd₂O₂(CO₃)) or carbonate (Gd₂(CO₃)₃).[1] Finally, this intermediate decomposes at higher temperatures to yield the thermally stable gadolinium oxide (Gd₂O₃). The final decomposition to the oxide is generally complete by 575°C.[1]

Gadolinium Oxide (Gd₂O₃): As the final product of the thermal decomposition of many gadolinium salts, gadolinium oxide is thermally stable and exhibits no significant weight loss over a wide temperature range in a typical TGA experiment (up to 1000°C or higher).[2] This lack of decomposition provides a clear baseline for comparison.

Gadolinium Nitrate (Gd(NO₃)₃·6H₂O): The hydrated form of gadolinium nitrate also displays a multi-step decomposition. After the initial dehydration, the anhydrous nitrate decomposes to form gadolinium oxide nitrate (GdO(NO₃)) around 420°C, which then further decomposes to gadolinium oxide (Gd₂O₃) at approximately 700°C.[3][4]

Gadolinium Acetate (Gd(CH₃COO)₃·xH₂O): Hydrated gadolinium acetate also decomposes in multiple stages. Following dehydration, the anhydrous acetate undergoes a complex decomposition process, ultimately forming gadolinium oxide at a relatively high temperature of around 820°C.[3]

Gadolinium Chloride (GdCl₃·6H₂O): While detailed TGA/DTA data for gadolinium chloride is less commonly reported in the literature, it is expected to undergo dehydration first. The thermal behavior of the anhydrous chloride would then depend on the atmosphere. In an inert atmosphere, it would likely sublime at high temperatures, while in an oxidizing atmosphere, it could convert to an oxychloride and eventually the oxide.

Comparative TGA/DTA Data

The following table summarizes the key thermal events for the differentiation of this compound from other gadolinium compounds. The temperature ranges and weight losses are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

CompoundDecomposition StepTemperature Range (°C)Theoretical Weight Loss (%)DTA Peak
This compound (Gd₂(C₂O₄)₃·10H₂O) Dehydration100 - 250~23.8Endothermic
Decomposition to Oxycarbonate300 - 450~22.2Exothermic
Decomposition to Oxide450 - 600~5.8Exothermic
Gadolinium Nitrate (Gd(NO₃)₃·6H₂O) Dehydration100 - 300~23.9Endothermic
Decomposition to GdO(NO₃)300 - 450~25.2Endothermic
Decomposition to Gd₂O₃450 - 700~10.2Endothermic
Gadolinium Acetate (Gd(CH₃COO)₃·xH₂O) Dehydration100 - 200VariesEndothermic
Decomposition of Anhydrous Acetate250 - 820VariesComplex (Endo/Exo)
Gadolinium Chloride (GdCl₃·6H₂O) Dehydration100 - 250~29.1Endothermic
Further Decomposition/Sublimation> 600Varies-
Gadolinium Oxide (Gd₂O₃) -Ambient - 1000+No significant lossNo significant peaks

Experimental Protocols

A standard experimental setup for TGA/DTA analysis of gadolinium compounds is outlined below.

Instrumentation: A simultaneous TGA/DTA instrument is used.

Sample Preparation:

  • A small amount of the sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • The sample should be a fine powder to ensure uniform heating.

TGA/DTA Parameters:

  • Temperature Program: The sample is heated from ambient temperature to 1000°C.

  • Heating Rate: A linear heating rate of 10°C/min is commonly used.

  • Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 50 mL/min). An inert atmosphere is often preferred to avoid oxidation reactions.

  • Reference: An empty crucible of the same material is used as a reference for DTA measurements.

Data Analysis: The TGA curve is plotted as weight loss percentage versus temperature. The DTA curve is plotted as the temperature difference between the sample and the reference versus temperature. The onset and peak temperatures of decomposition, as well as the percentage weight loss for each step, are determined from these curves.

Visualizing the Workflow and Decomposition Pathway

To further clarify the experimental process and the decomposition of this compound, the following diagrams are provided.

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DTA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample place Place in Alumina Crucible weigh->place instrument Load into TGA/DTA Instrument place->instrument program Set Parameters: - Temp: RT to 1000°C - Rate: 10°C/min - Atmosphere: N₂ instrument->program run Run Analysis program->run plot Plot TGA (Weight %) and DTA (ΔT) vs. Temperature run->plot analyze Identify Decomposition Steps, Temperatures, and Weight Loss plot->analyze compare Compare with Known Compound Profiles analyze->compare

Caption: Experimental workflow for differentiating gadolinium compounds using TGA/DTA.

Gadolinium_Oxalate_Decomposition Gd_Oxalate_Hydrate Gd₂(C₂O₄)₃·10H₂O (this compound Decahydrate) Gd_Oxalate_Anhydrous Gd₂(C₂O₄)₃ (Anhydrous this compound) Gd_Oxalate_Hydrate->Gd_Oxalate_Anhydrous  -10H₂O (100-250°C) Gd_Oxycarbonate Gd₂O₂(CO₃) (Gadolinium Oxycarbonate) Gd_Oxalate_Anhydrous->Gd_Oxycarbonate  -3CO, -3CO₂ (300-450°C) Gd_Oxide Gd₂O₃ (Gadolinium Oxide) Gd_Oxycarbonate->Gd_Oxide  -CO₂ (450-600°C)

Caption: Thermal decomposition pathway of this compound decahydrate.

Conclusion

Thermogravimetric and Differential Thermal Analysis provides a robust and highly informative method for the differentiation of this compound from other gadolinium compounds. The unique multi-step decomposition of this compound, characterized by distinct dehydration, intermediate formation, and final conversion to gadolinium oxide at specific temperature ranges, serves as a reliable thermal fingerprint. By following a standardized experimental protocol and comparing the resulting TGA/DTA curves with the data presented in this guide, researchers and drug development professionals can confidently identify and ensure the purity of their gadolinium compounds.

References

A Comparative Analysis of the Physicochemical Properties of Gadolinium Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of commonly used gadolinium-based contrast agents (GBCAs). The selection of an appropriate GBCA for magnetic resonance imaging (MRI) is critical, as these properties directly influence efficacy, safety, and clinical utility. This document summarizes key quantitative data, details experimental methodologies for their determination, and visually represents the classification and characterization workflows for these essential diagnostic agents.

Classification of Gadolinium Chelates

Gadolinium chelates are classified based on their molecular structure and ionic character. Structurally, they are categorized as either linear (open-chain) or macrocyclic, where the gadolinium ion (Gd³⁺) is entrapped within a cage-like ligand structure.[1] Each structural class can be further divided into ionic or non-ionic agents, based on the net charge of the complex in solution.[2] Macrocyclic agents are generally considered more stable due to the pre-organized rigid cavity that securely binds the Gd³⁺ ion.[3]

GBCAs_Classification cluster_structure Molecular Structure cluster_ionic_linear Ionic Character cluster_ionic_macrocyclic Ionic Character Gadolinium Chelates Gadolinium Chelates Linear (Open-Chain) Linear (Open-Chain) Gadolinium Chelates->Linear (Open-Chain) Macrocyclic Macrocyclic Gadolinium Chelates->Macrocyclic Linear Ionic Ionic Linear (Open-Chain)->Linear Ionic Linear Non-ionic Non-ionic Linear (Open-Chain)->Linear Non-ionic Macrocyclic Ionic Ionic Macrocyclic->Macrocyclic Ionic Macrocyclic Non-ionic Non-ionic Macrocyclic->Macrocyclic Non-ionic

Figure 1: Classification of Gadolinium Chelates.

Comparative Data of Physicochemical Properties

The performance and safety of gadolinium chelates are primarily determined by their relaxivity, stability, and osmolality.

Relaxivity

Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons, which is the fundamental principle of contrast-enhanced MRI.[4] Higher r1 relaxivity generally leads to greater T1-weighted image enhancement.[5] The values are dependent on the magnetic field strength, temperature, and the medium in which they are measured.[4]

Table 1: Relaxivity of Gadolinium Chelates in Human Plasma at 1.5 T and 37°C

Generic NameBrand NameTyper1 (mM⁻¹s⁻¹)r2 (mM⁻¹s⁻¹)
GadopentetateMagnevist®Linear Ionic4.15.6
GadobenateMultiHance®Linear Ionic6.38.0
GadoxetateEovist®/Primovist®Linear Ionic6.17.8
GadodiamideOmniscan®Linear Non-ionic4.35.9
GadoversetamideOptiMARK®Linear Non-ionic4.56.2
GadoterateDotarem®Macrocyclic Ionic3.64.5
GadoteridolProHance®Macrocyclic Non-ionic3.74.6
GadobutrolGadavist®/Gadovist®Macrocyclic Non-ionic4.65.8

Note: Relaxivity values can vary slightly depending on the specific experimental conditions and literature source.

Stability: Thermodynamic and Kinetic

The stability of a gadolinium chelate is crucial for minimizing the in vivo release of toxic free Gd³⁺ ions. Stability is characterized by two key parameters:

  • Thermodynamic Stability (log Ktherm): This equilibrium constant reflects the affinity of the ligand for the gadolinium ion. Higher log Ktherm values indicate a more stable complex at equilibrium.[6]

  • Kinetic Stability (Dissociation Half-life): This parameter describes the rate at which the gadolinium ion dissociates from the chelate. A longer half-life signifies greater kinetic inertness, which is critically important for in vivo stability where equilibrium may not be reached.[7]

Macrocyclic chelates exhibit significantly higher kinetic stability compared to their linear counterparts.[3][8]

Table 2: Stability of Gadolinium Chelates

Generic NameBrand NameTypeThermodynamic Stability (log Ktherm)Kinetic Stability (Dissociation Half-life at pH 1.2, 37°C)
GadopentetateMagnevist®Linear Ionic22.1~1 hour
GadobenateMultiHance®Linear Ionic22.6~10 hours
GadoxetateEovist®/Primovist®Linear Ionic23.5Not widely reported
GadodiamideOmniscan®Linear Non-ionic16.9< 1 minute
GadoversetamideOptiMARK®Linear Non-ionic16.9< 1 minute
GadoterateDotarem®Macrocyclic Ionic25.6> 35 days
GadoteridolProHance®Macrocyclic Non-ionic23.8~18 hours
GadobutrolGadavist®/Gadovist®Macrocyclic Non-ionic23.9~55 hours

Note: Dissociation half-life is often measured under acidic conditions to accelerate the dissociation for experimental feasibility. At physiological pH (7.4), the half-lives, particularly for macrocyclic agents, are substantially longer.[9]

Osmolality

Osmolality refers to the concentration of dissolved particles in the contrast agent solution.[6] While high osmolality was a significant concern for older ionic, high-osmolality iodinated contrast agents, the differences among gadolinium-based agents are generally considered less clinically significant due to the smaller volumes administered.[10] Non-ionic agents typically have lower osmolality than ionic agents.[10]

Table 3: Osmolality of Gadolinium Chelates (at 0.5 M concentration)

Generic NameBrand NameTypeOsmolality (mOsm/kg H₂O)
GadopentetateMagnevist®Linear Ionic1960
GadobenateMultiHance®Linear Ionic1970
GadoxetateEovist®/Primovist®Linear IonicNot applicable (0.25M)
GadodiamideOmniscan®Linear Non-ionic789
GadoversetamideOptiMARK®Linear Non-ionic780
GadoterateDotarem®Macrocyclic Ionic1350
GadoteridolProHance®Macrocyclic Non-ionic630
GadobutrolGadavist®/Gadovist®Macrocyclic Non-ionic1170 (at 1.0 M)

Experimental Protocols

Determination of Relaxivity (r1 and r2)

The relaxivities of a contrast agent are determined by measuring the longitudinal (T1) and transverse (T2) relaxation times of water protons in solutions of varying contrast agent concentrations.[11]

Methodology:

  • Sample Preparation: A series of solutions with different concentrations of the gadolinium chelate are prepared in a relevant medium (e.g., water, buffer, or plasma).[11]

  • T1 and T2 Measurement: The T1 and T2 relaxation times for each sample are measured using an MRI scanner or a relaxometer.[12]

    • T1 Measurement: Typically performed using an inversion-recovery spin-echo (IR-SE) pulse sequence with varying inversion times (TI).[11]

    • T2 Measurement: Commonly measured using a spin-echo (SE) pulse sequence with multiple echo times (TE).[11]

  • Data Analysis: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.

  • Relaxivity Calculation: The relaxivities (r1 and r2) are determined from the slope of the linear plot of the relaxation rates (R1 and R2) versus the concentration of the gadolinium chelate.[4]

Relaxivity_Workflow cluster_prep Sample Preparation cluster_measurement Relaxation Time Measurement (MRI/Relaxometer) cluster_analysis Data Analysis A Prepare Gd-chelate solutions of varying concentrations B Measure T1 (e.g., Inversion Recovery) A->B C Measure T2 (e.g., Spin Echo) A->C D Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) B->D C->D E Plot R1 and R2 vs. Concentration D->E F Determine Relaxivity (r1, r2) from the slope of the linear fit E->F

Figure 2: Experimental Workflow for Relaxivity Determination.
Determination of Thermodynamic Stability (log Ktherm)

The thermodynamic stability constant is typically determined by potentiometric titration.[13]

Methodology:

  • Solution Preparation: A solution containing the ligand and a known concentration of a non-complexing acid is prepared.

  • Titration: The solution is titrated with a standardized base in the absence and presence of the gadolinium ion.

  • pH Monitoring: The pH of the solution is monitored throughout the titration.

  • Data Analysis: The titration curves are analyzed to determine the protonation constants of the ligand and the stability constant of the gadolinium complex. This involves solving a series of mass-balance equations.[13]

Determination of Kinetic Stability (Dissociation Half-life)

The kinetic inertness of a gadolinium chelate is assessed by measuring its dissociation rate under specific conditions, often in the presence of a competing metal ion or under acidic conditions.[14]

Methodology:

  • Reaction Setup: The gadolinium chelate is incubated in a solution under defined conditions (e.g., specific pH, temperature, and presence of a competing ion like Zn²⁺).

  • Sampling: Aliquots are taken from the reaction mixture at different time points.

  • Quantification of Free Gd³⁺: The concentration of dissociated (free) Gd³⁺ in each aliquot is measured. This can be done using various analytical techniques, such as spectrophotometry with a Gd³⁺-sensitive indicator dye or by chromatographic separation followed by inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: The concentration of the intact gadolinium chelate is plotted against time. The data is fitted to a kinetic model (e.g., first-order decay) to calculate the dissociation rate constant, from which the half-life (t₁/₂) is determined.[8]

References

Validating Gadolinium Speciation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate speciation of gadolinium is critical for understanding the stability, biodistribution, and potential toxicity of gadolinium-based contrast agents (GBCAs). This guide provides a comparative overview of common analytical techniques used for the validation of gadolinium speciation in experimental samples, supported by experimental data and detailed protocols.

The primary challenge in gadolinium speciation lies in separating and quantifying the intact GBCA from dissociated, potentially toxic, Gd³⁺ ions and other gadolinium species that may form in biological and environmental matrices. The analytical methods employed must be sensitive, selective, and robust enough to handle complex sample matrices.

Comparative Analysis of Analytical Techniques

Several hyphenated analytical techniques have been developed and validated for gadolinium speciation. The most prominent methods involve coupling a separation technique, such as high-performance liquid chromatography (HPLC), ion chromatography (IC), or hydrophilic interaction liquid chromatography (HILIC), with a sensitive detection method, most commonly inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS).

The choice of method often depends on the specific GBCA, the sample matrix, and the required sensitivity. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is frequently chosen for its high sensitivity and ability to separate various GBCAs.[1][2]

Below is a summary of the performance of different analytical techniques for the speciation of seven commercial GBCAs, highlighting the superiority of HPLC-ICP-MS in terms of sensitivity.[1][2]

Analytical MethodSeparated GBCAsLimits of Detection (LODs)Key AdvantagesLimitations
HPLC-ICP-MS Capable of speciating all seven tested GBCAs.[1]0.15–0.55 pgMost sensitive method, suitable for trace analysis in complex matrices like whole blood and wastewater.Requires specialized equipment.
HPLC-ESI-MS/MS Capable of speciating all seven tested GBCAs.1 x 10⁻⁷ to 1 x 10⁻⁶ mol/L[3][4]Provides molecular structure information.Less sensitive than HPLC-ICP-MS.
Ion Chromatography (IC) Suitable for only three of the seven tested GBCAs.Higher than HPLC-ICP-MS and HPLC-ESI-MS/MS.Good for separating ionic species.Limited applicability for a broad range of GBCAs.[2]
IC-ICP-MS Separation of neutral, singly, and doubly negatively charged GBCAs.[5]Excellent single-digit pico-molar (pM) detection limits.[6]Rapid and automated analysis, high matrix robustness for macrocyclic GBCAs.[6]Can be challenging to separate species with similar charge and polarity.[5]
HILIC-ICP-MS Separation of five common GBCAs.[7]LOQs < 100 ng L⁻¹[7]Good for separating polar and ionic compounds, can sometimes avoid organic solvents.[7][8]Mobile phase composition is critical for efficient separation.[7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the most common analytical techniques used in gadolinium speciation.

cluster_sample_prep Sample Preparation cluster_hplc_icp_ms HPLC-ICP-MS Analysis Sample Experimental Sample (e.g., Blood, Tissue, Water) Extraction Extraction of Gd Species (e.g., Water, Urea) Sample->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant HPLC HPLC Separation (e.g., HILIC, Reversed-Phase) Supernatant->HPLC Injection Nebulizer Nebulizer HPLC->Nebulizer ICP Inductively Coupled Plasma (Atomization & Ionization) Nebulizer->ICP MS Mass Spectrometer (Detection & Quantification) ICP->MS Data Data Analysis (Speciation Profile) MS->Data

Fig. 1: Experimental workflow for HPLC-ICP-MS based gadolinium speciation.

cluster_sample_prep Sample Preparation cluster_hplc_esi_ms HPLC-ESI-MS Analysis Sample Experimental Sample (e.g., Blood Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant HPLC HPLC Separation (e.g., HILIC) Supernatant->HPLC Injection ESI Electrospray Ionization HPLC->ESI MS Mass Spectrometer (Detection & Identification) ESI->MS Data Data Analysis (Molecular Identification) MS->Data

Fig. 2: Experimental workflow for HPLC-ESI-MS based gadolinium speciation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and valid results. Below are example protocols for HPLC-ICP-MS and HPLC-ESI-MS based on published methods.

This method allows for the quantification of total gadolinium as well as intact GBCAs in bone tissue.

  • Sample Preparation:

    • A mild dissolution/recomplexation strategy is employed.

    • The bone sample is dissolved, and the resulting solution is centrifuged.

    • 250 µL of the supernatant is mixed with 50 µL of an indium internal standard solution.

    • The mixture is incubated in an ultrasonic bath for 30 minutes at 40 °C.

    • 50 µL of the resulting solution is added to 450 µL of a buffer (65% acetonitrile and 35% 50 mM ammonium formate at pH 5.5).

  • Chromatographic Conditions:

    • Column: Accucore HILIC column (150 mm length, 2.1 mm inner diameter, 2.6 µm particle size) with a 10 mm pre-column.

    • Mobile Phase: Isocratic flow of 65% acetonitrile and 35% 50 mM ammonium formate at pH 5.5.

    • Flow Rate: 600 µL/min.

    • Column Temperature: 30 °C.

  • ICP-MS Detection:

    • Instrument: iCAP TQ instrument.

    • RF Power: 1550 W.

    • Cool Gas Flow: 14 L/min.

    • Auxiliary Gas Flow: 0.8 L/min.

This method was developed for the simultaneous speciation analysis of five major GBCAs in blood plasma.

  • Sample Preparation:

    • Spiking experiments of blank plasma with GBCAs are performed to determine recovery rates.

    • Protein precipitation is carried out to remove matrix interferences.

  • Chromatographic Conditions:

    • Separation: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • The specific mobile phase composition and gradient are optimized for the separation of the target GBCAs.

  • ESI-MS Detection:

    • The eluent from the HPLC is introduced into the electrospray ionization source.

    • Mass spectrometric detection is performed to identify and quantify the different gadolinium species.

Conclusion

The validation of gadolinium speciation in experimental samples is a complex analytical task that requires sensitive and selective methods. HPLC-ICP-MS stands out as the most sensitive technique for the quantification of a wide range of GBCAs in various matrices.[1][2] HPLC-ESI-MS provides valuable complementary information on the molecular structure of the gadolinium species. The choice of the most appropriate method will depend on the specific research question, the available instrumentation, and the nature of the samples being analyzed. The detailed experimental protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most suitable method for their needs.

References

A Comparative Analysis of Gadolinium Salts: Oxalate vs. Phosphate for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of materials science and pharmaceutical development, the selection of appropriate precursor salts is a critical decision that influences the properties and performance of the final product. This guide provides a detailed comparison of two key gadolinium salts: gadolinium oxalate (Gd₂(C₂O₄)₃) and gadolinium phosphate (GdPO₄). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, and potential applications, supported by experimental data and protocols.

Introduction

Gadolinium, a rare earth element, is of significant interest due to its unique paramagnetic properties, making its compounds valuable in various fields, most notably as contrast agents in Magnetic Resonance Imaging (MRI).[1][2][3][4] The choice between this compound and gadolinium phosphate as a starting material or functional component depends on the desired solubility, stability, and biocompatibility. While both are insoluble salts, their distinct characteristics merit a thorough comparison.

Synthesis and Chemical Formation

The synthesis of this compound and gadolinium phosphate can be achieved through straightforward precipitation reactions.

This compound Synthesis: this compound is typically synthesized by reacting a soluble gadolinium salt, such as gadolinium nitrate (Gd(NO₃)₃), with oxalic acid (H₂C₂O₄) in an aqueous solution.[5] The resulting this compound decahydrate (Gd₂(C₂O₄)₃·10H₂O) precipitates out of the solution due to its low solubility.

Gadolinium Phosphate Synthesis: Similarly, gadolinium phosphate can be prepared by reacting a gadolinium salt like gadolinium nitrate or chloride with phosphoric acid (H₃PO₄).[6][7] Hydrothermal methods have also been employed to control the crystal structure and particle size of the resulting gadolinium phosphate.[6]

G_Salt_Synthesis cluster_oxalate This compound Synthesis cluster_phosphate Gadolinium Phosphate Synthesis Gd_Nitrate_Ox Gadolinium Nitrate (Gd(NO₃)₃) Precipitation_Ox Aqueous Precipitation Gd_Nitrate_Ox->Precipitation_Ox Oxalic_Acid Oxalic Acid (H₂C₂O₄) Oxalic_Acid->Precipitation_Ox Gd_Oxalate This compound (Gd₂(C₂O₄)₃) Precipitation_Ox->Gd_Oxalate Gd_Nitrate_Phos Gadolinium Nitrate/Chloride (Gd³⁺ source) Precipitation_Phos Aqueous Precipitation/ Hydrothermal Method Gd_Nitrate_Phos->Precipitation_Phos Phosphoric_Acid Phosphoric Acid (H₃PO₄) Phosphoric_Acid->Precipitation_Phos Gd_Phosphate Gadolinium Phosphate (GdPO₄) Precipitation_Phos->Gd_Phosphate G_Salt_Comparison cluster_oxalate This compound cluster_phosphate Gadolinium Phosphate Title Comparative Profile of Gadolinium Salts Prop_Ox Properties: - Soluble in strong acids - Precursor to Gd₂O₃ App_Ox Applications: - High-purity Gd₂O₃ synthesis Prop_Ox->App_Ox enables Prop_Phos Properties: - Extremely insoluble in water - High thermal stability Tox_Ox Considerations: - In vivo formation from GBCAs - Potential for tissue retention and toxicity App_Phos Applications: - Potential MRI contrast agent - Biomaterials (bone tissue engineering) - Neutron absorber Prop_Phos->App_Phos enables Tox_Phos Considerations: - Biocompatibility for in vivo use - Surface modification may be required

References

A Comparative Guide to the Efficacy of Gadolinium Agents in Brain Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various gadolinium-based contrast agents (GBCAs) in the magnetic resonance imaging (MRI) of brain tumors. The information presented is collated from peer-reviewed studies and aims to assist in the selection of appropriate contrast agents for clinical and research applications.

Introduction to Gadolinium-Based Contrast Agents

Gadolinium-based contrast agents are a cornerstone in neuro-oncology imaging, significantly improving the sensitivity and diagnostic accuracy of MRI.[1][2] These agents work by shortening the T1 relaxation time of nearby water protons, which results in a brighter signal (contrast enhancement) on T1-weighted images.[2][3][4] This enhancement is crucial for delineating tumor boundaries, assessing vascularity, and distinguishing viable tumor tissue from necrosis or edema. The efficacy of a GBCA is influenced by factors such as its relaxivity (the ability to shorten T1 relaxation time) and its concentration.[5]

Comparative Efficacy of Gadolinium Agents

Numerous studies have been conducted to compare the efficacy of different GBCAs in brain tumor imaging. The most robust of these are intraindividual crossover studies, where the same patient receives different contrast agents in separate imaging sessions, allowing for a direct comparison.[6]

Key Findings from Comparative Studies:
  • Gadobenate Dimeglumine: Studies have consistently demonstrated the superiority of gadobenate dimeglumine in terms of contrast enhancement, lesion characterization, and delineation of internal structures when compared to other agents like gadodiamide and gadobutrol.[5][7][8] This is often attributed to its higher relaxivity.[5][7]

  • Gadobutrol: As a 1.0 mol/L formulation, gadobutrol has a higher concentration of gadolinium compared to the standard 0.5 mol/L agents.[1][5] This often results in higher quantitative enhancement, such as a greater percentage of lesion enhancement, when compared to agents like gadoterate meglumine.[1][9][10] However, several studies have concluded that this quantitative superiority does not always translate into a significant clinical advantage in terms of overall lesion visualization and diagnostic confidence, with gadoterate meglumine being demonstrated as non-inferior to gadobutrol.[1][9][10] Studies comparing gadobutrol to gadopentetate dimeglumine have shown greater enhancement and a higher rate of lesion depiction with gadobutrol.[5]

  • Gadoterate Meglumine: In a large, double-blind, randomized, intraindividual crossover study (the REMIND study), gadoterate meglumine was found to be non-inferior to gadobutrol for the overall visualization and characterization of primary brain tumors.[9][10]

  • Gadopiclenol: A newer agent with high relaxivity, gadopiclenol has shown comparable lesion visualization and characterization at half the standard gadolinium dose (0.05 mmol/kg) compared to gadobutrol at the standard dose (0.1 mmol/kg).[11] Quantitative analyses showed that lesion-to-background ratio and percentage enhancement were significantly higher with gadopiclenol.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of GBCAs in brain tumor imaging.

Table 1: Comparison of Gadoterate Meglumine and Gadobutrol (REMIND Study) [1][9]

ParameterGadoterate MeglumineGadobutrolP-value
Mean Lesion Percentage EnhancementLowerHigher< .001
Signal-to-Noise Ratio (SNR)LowerHigher< .001 (for one reader)
Contrast-to-Noise Ratio (CNR)LowerHigher< .001 and = .008 (for two of three readers)

Note: Despite the quantitative differences, the study concluded the non-inferiority of gadoterate meglumine for qualitative endpoints such as overall lesion visualization and diagnostic confidence.[1][9]

Table 2: Comparison of Gadobenate Dimeglumine and Gadobutrol (MERIT Study) [8]

ParameterGadobenate DimeglumineGadobutrolP-value
Contrast-to-Noise Ratio (CNR)Significantly HigherLower< .019
Lesion-to-Background Ratio (LBR)Significantly HigherLower< .019
Qualitative Preference (All Readers)Favored in 40.7% - 47.4% of patientsFavored in 5.3% - 6.1% of patients< .0001

Table 3: Comparison of Gadobenate Dimeglumine and Gadodiamide [7]

ParameterGadobenate DimeglumineGadodiamideFinding
Contrast-to-Noise Ratio (CNR)HigherLowerIncrease of 20% to 35% with gadobenate dimeglumine
Global Preference (All Readers)Favored in 55.8% - 68.1% of patientsLower PreferenceSignificant preference for gadobenate dimeglumine

Table 4: Comparison of Gadopiclenol and Gadobutrol (PICTURE Study) [11]

ParameterGadopiclenol (0.05 mmol/kg)Gadobutrol (0.1 mmol/kg)P-value
Lesion-to-Background Ratio (LBR)Significantly HigherLower< .0001
Percentage Enhancement (E%)Significantly HigherLower< .0001
Contrast-to-Noise Ratio (CNR)HigherLowerP = .02 and P < .0001 (for two of three readers)
Global Preference (Majority of Readers)Favored in 44.8% - 57.3% of casesFavored in 14.5% - 24.1% of cases< .001

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols for key comparative studies.

REMIND Study: Gadoterate Meglumine vs. Gadobutrol[9][10]
  • Study Design: A multicenter, double-blind, randomized, controlled, intraindividual, crossover, non-inferiority study.

  • Patient Population: 279 patients with suspected or confirmed primary brain tumors.

  • Contrast Agents and Dosing: Gadoterate meglumine (0.5 mmol/mL) and gadobutrol (1.0 mmol/mL), both administered at a dose of 0.1 mmol/kg of body weight.

  • Imaging Protocol: Two identical MRI examinations were performed with a time interval of 2 to 14 days. Standard brain tumor MRI sequences were used, including pre- and post-contrast T1-weighted imaging.

  • Image Analysis: Three independent off-site readers evaluated the images for both qualitative and quantitative endpoints.

    • Qualitative: Overall lesion visualization and characterization, lesion border delineation, internal morphology, degree of contrast enhancement, and diagnostic confidence.

    • Quantitative: Signal intensity measurements to calculate signal-to-noise ratio (SNR), contrast-to-noise ratio (CNR), and percentage of lesion enhancement.

MERIT Study: Gadobenate Dimeglumine vs. Gadobutrol[8]
  • Study Design: A multicenter, intraindividual crossover comparison.

  • Patient Population: 114 patients with known or suspected brain tumors.

  • Contrast Agents and Dosing: Gadobenate dimeglumine and gadobutrol, both administered at a dose of 0.1 mmol/kg of body weight.

  • Imaging Protocol: Two identical MRI examinations at 1.5T were performed, separated by 3 to 14 days. The order of agent administration was randomized.

  • Image Analysis: Three blinded readers assessed images for:

    • Qualitative: Lesion extent, delineation, morphology, enhancement, and global preference.

    • Quantitative: Contrast-to-noise ratio (CNR) and lesion-to-background ratio (LBR).

Mechanism of Contrast Enhancement and Experimental Workflow

To visualize the underlying principles and study designs, the following diagrams are provided.

GBCAs_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 MRI Signal Generation GBCA_IV 1. Intravenous Injection of GBCA BBB_Disruption 2. Extravasation through Disrupted Blood-Brain Barrier GBCA_IV->BBB_Disruption Interstitial_Space 3. Accumulation in Tumor Interstitial Space BBB_Disruption->Interstitial_Space T1_Shortening 4. Shortening of T1 Relaxation Time of Water Protons Interstitial_Space->T1_Shortening Signal_Enhancement 5. Increased Signal Intensity on T1-weighted Images T1_Shortening->Signal_Enhancement

Caption: Mechanism of Gadolinium-Based Contrast Enhancement in Brain Tumors.

Experimental_Workflow cluster_workflow Intraindividual Crossover Study Workflow cluster_session1 Imaging Session 1 cluster_session2 Imaging Session 2 (Crossover) Patient_Recruitment Patient Recruitment (Known/Suspected Brain Tumor) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B MRI_A1 MRI with Contrast Agent A Group_A->MRI_A1 MRI_B1 MRI with Contrast Agent B Group_B->MRI_B1 Washout Washout Period (2-14 days) MRI_A1->Washout MRI_B1->Washout MRI_A2 MRI with Contrast Agent B Washout->MRI_A2 MRI_B2 MRI with Contrast Agent A Washout->MRI_B2 Blinded_Reading Blinded Image Analysis (3 Independent Readers) MRI_A2->Blinded_Reading MRI_B2->Blinded_Reading Qualitative Qualitative Assessment (Visualization, Delineation, etc.) Blinded_Reading->Qualitative Quantitative Quantitative Assessment (CNR, LBR, % Enhancement) Blinded_Reading->Quantitative Statistical_Analysis Statistical Analysis (Comparison of Agents) Qualitative->Statistical_Analysis Quantitative->Statistical_Analysis

Caption: Experimental Workflow for Comparing GBCA Efficacy.

Conclusion

The choice of a gadolinium-based contrast agent for brain tumor imaging can impact both qualitative and quantitative assessments. Agents with higher relaxivity, such as gadobenate dimeglumine, have demonstrated superior enhancement characteristics in several studies.[5][7][8] While higher concentration agents like gadobutrol can lead to greater quantitative enhancement, this may not always result in improved diagnostic performance over standard concentration macrocyclic agents like gadoterate meglumine.[1][9][10] The development of high-relaxivity agents like gadopiclenol offers the potential for effective imaging at lower gadolinium doses.[11] The selection of a specific GBCA should be guided by the specific clinical or research question, institutional protocols, and a thorough understanding of the comparative efficacy data. As the field moves towards optimizing patient safety, including the potential for gadolinium dose reduction, a comprehensive evaluation of the available evidence is paramount.[12][13][14]

References

In Vitro Stability of Gadolinium Complexes: A Comparative Guide to Transmetallation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The release of gadolinium ions (Gd³⁺) from gadolinium-based contrast agents (GBCAs) due to transmetallation with endogenous metal ions is a significant safety concern. This guide provides a comparative analysis of the in vitro stability of different GBCAs, focusing on their propensity for transmetallation. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field.

Comparison of Gadolinium-Based Contrast Agents

The stability of GBCAs is broadly categorized by the structure of the chelating ligand: linear or macrocyclic. Macrocyclic agents are generally considered more stable due to their "cage-like" structure that entraps the gadolinium ion more securely than the flexible, open-chain structure of linear agents.[1][2] This structural difference significantly impacts their kinetic inertness, which is a key predictor of in vivo gadolinium release.[2][3]

Transmetallation with Endogenous Metals

Endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), can compete with Gd³⁺ for the chelating ligand, leading to the release of the toxic free gadolinium ion.[4][5][6] Studies have shown that transmetallation is a plausible mechanism for gadolinium deposition in tissues.[7][8]

A notable case study highlighted that a patient with chronic zinc toxicity from a dental product retained high levels of gadolinium after an MRI, suggesting that elevated zinc levels may increase the risk of gadolinium retention through transmetallation.[1][4][9]

Quantitative Comparison of GBCA Stability

The following tables summarize quantitative data from in vitro studies, comparing the stability of various GBCAs.

Table 1: Dissociation of Macrocyclic GBCAs in Acidic Conditions (pH 1.2, 37°C)

Gadolinium ComplexDissociation Half-life
Gadoquatrane28.6 days
Gadopiclenol14.2 days
Gadoterate2.7 days
Gadobutrol14.1 hours
Gadoteridol2.2 hours

This data demonstrates the relative kinetic inertness of different macrocyclic GBCAs under harsh, non-physiological acidic conditions, which are used to accelerate dissociation for comparative purposes.[10]

Table 2: Gadolinium Release from Macrocyclic GBCAs in Human Plasma (pH 7.4, 37°C) after 15 Days

Gadolinium ComplexReleased Gd³⁺ (% of total Gd)
GadoquatraneNot detected (< 0.01%)
GadoterateNot detected (< 0.01%)
Gadobutrol0.12%
Gadopiclenol0.20%
Gadoteridol0.20%

This table provides a more physiologically relevant comparison, showing that even among macrocyclic agents, there are differences in stability, with Gadoquatrane and Gadoterate showing no detectable release of free gadolinium under these conditions.[10][11]

Table 3: Comparison of a Linear vs. a Macrocyclic GBCA Transmetallation with Iron

Gadolinium ComplexLigand TypeTransmetallation with Fe(III) in Blood Plasma
Gadopentetate (Gd-DTPA)LinearFe-DTPA formation observed
Gadoterate (Gd-DOTA)MacrocyclicNo transmetallation observed

This comparison clearly illustrates the higher stability of macrocyclic agents against transmetallation with iron compared to linear agents.[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of protocols used in key in vitro transmetallation studies.

Protocol 1: Determination of GBCA Dissociation in Acidic Conditions

This experiment assesses the kinetic inertness of GBCAs by measuring their dissociation rate in a highly acidic environment.

G_1 cluster_prep Sample Preparation cluster_analysis Analysis gbca GBCA Solution (equimolar Gd) incubation Incubate at 37°C gbca->incubation acid Acidic Solution (pH 1.2) acid->incubation sampling Take aliquots at different time points incubation->sampling assay Complexometric Assay sampling->assay measurement Measure concentration of dissociated Gd³⁺ assay->measurement calculation Calculate dissociation half-life measurement->calculation

Caption: Workflow for assessing GBCA kinetic inertness.

Methodology:

  • Prepare solutions of the GBCAs to be tested at equimolar gadolinium concentrations.

  • Incubate the GBCA solutions in a strong acidic solution (e.g., pH 1.2) at 37°C to simulate a harsh decomplexation environment.[10]

  • At various time intervals, take aliquots of the incubated solutions.

  • Use a complexometric assay to determine the concentration of released, free Gd³⁺ ions.

  • From the time course of Gd³⁺ release, calculate the dissociation half-life for each GBCA.[10]

Protocol 2: Measurement of Gd³⁺ Release in Human Plasma

This protocol evaluates the stability of GBCAs in a more physiologically relevant medium.

G_2 cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Quantification gbca_plasma Incubate GBCA in Human Plasma (pH 7.4, 37°C) sampling_plasma Sample after 15 days gbca_plasma->sampling_plasma chromatography Ion Exchange Chromatography sampling_plasma->chromatography icpms ICP-MS chromatography->icpms quantification Quantify released Gd³⁺ icpms->quantification G_3 cluster_reaction Reaction cluster_analysis_fe Analysis sample_mix Mix GBCA with Blood Plasma and Fe(III) Citrate incubation_fe Incubate at 37°C sample_mix->incubation_fe sampling_fe Take samples at different incubation times incubation_fe->sampling_fe hplc HPLC Separation sampling_fe->hplc ms Mass Spectrometry (Orbitrap ESI-MS) hplc->ms detection Detect and quantify Fe-chelate complex ms->detection

References

Safety Operating Guide

Proper Disposal of Gadolinium Oxalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for the proper disposal of gadolinium oxalate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals handling this compound will find clear, procedural guidance for waste management.

Gadolinium compounds, while crucial in research and medical applications, require careful handling and disposal due to the inherent toxicity of the free gadolinium ion.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement. All waste must be managed in accordance with federal, state, and local regulations.[3][4]

Immediate Safety and Handling Protocol

Before beginning any work that will generate this compound waste, ensure all necessary personal protective equipment (PPE) is readily available. Accidental exposure can occur through inhalation, ingestion, or contact with skin and eyes.

Personal Protective Equipment (PPE) and Handling:

ItemSpecificationRationale
Ventilation Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of airborne dust.
Eye Protection Wear NIOSH-approved safety glasses or goggles.To prevent eye contact with dust particles.[5]
Hand Protection Wear appropriate chemical-resistant gloves.To prevent skin contact.[5]
Body Protection Wear a lab coat and ensure full clothing coverage.To prevent contamination of personal clothing.[5]
Respiratory Use a NIOSH-approved respirator if dust formation is likely.To prevent inhalation if ventilation is inadequate.[6]

This table summarizes standard PPE requirements for handling gadolinium compounds.

Logistical Disposal Plan: A Step-by-Step Guide

This section outlines the standard operating procedure for the collection and disposal of this compound waste within a laboratory setting.

Step 1: Waste Collection at the Source

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all solid this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene).

  • Avoid Dust Generation: When transferring waste, do so carefully to avoid creating airborne dust.[3][4] Do not dry-sweep spills.

  • Spill Management: In case of a spill, carefully sweep or scoop the solid material into the designated waste container.[3][5] Use non-sparking tools if there is any fire hazard.[3] Do not allow the waste to enter drains or waterways.[3][4][5]

Step 2: Waste Storage

  • Container Sealing and Labeling: Once waste is added, securely seal the container. The label should clearly state "Hazardous Waste," "this compound," and include the approximate quantity and date of accumulation.

  • Storage Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[3] Ensure it is stored away from incompatible materials such as acids, oxidizing agents, and moisture.[3]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Regulatory Compliance: The ultimate disposal must be carried out by an approved and licensed waste disposal contractor.[5][6] Your EHS department will manage this process, ensuring compliance with all federal, state, and local regulations.[4] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[6]

Experimental Protocols Cited

The provided information does not contain specific experimental protocols for the laboratory-scale treatment of this compound waste. The standard and required procedure is to segregate it as hazardous waste for collection by a certified disposal service. Industrial-scale recycling and treatment of lanthanide waste involves complex processes such as solvent extraction, which are not applicable to standard laboratory disposal.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound from the laboratory.

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A Waste Generation (this compound) B Step 1: Collect Waste in Designated Container A->B immediate segregation C Step 2: Securely Seal & Label Container B->C D Step 3: Store in Designated Hazardous Waste Area C->D pending pickup E Step 4: Contact EHS for Pickup Request D->E F EHS Schedules Pickup E->F G Licensed Vendor Collects Waste F->G H Final Disposal at Approved Facility G->H Compliance with regulations

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Gadolinium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Gadolinium Oxalate is paramount. This document provides immediate, procedural guidance for the use of this compound in a laboratory setting.

Hazard Summary

This compound is a chemical that poses several health risks. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Some safety data sheets also classify it as harmful if swallowed or in contact with skin.[2][3] Therefore, strict adherence to safety protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesImpermeable gloves should be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]
Eye & Face Protection Safety glasses or gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5][6] Face protection may also be required.[1]
Skin & Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[4][6] For fires, full protective gear is necessary.[2]
Respiratory Protection NIOSH-approved respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[4][6] Use in a well-ventilated area is required.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[1]

  • Avoid the formation of dust.[4][7]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[2][6]

  • Wash your hands thoroughly after handling the material.[1]

  • Do not eat, drink, or smoke in the work area.[2][4]

Storage:

  • Keep the container tightly closed.[1][2]

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the product away from food, drink, and animal feeding stuffs.[2]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Do not allow the product to enter drains, other waterways, or the soil.[1][4]

Emergency Procedures: Spill and First Aid

A clear and efficient response to spills and accidental exposure is critical.

Spill Response Workflow:

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (respirator, gloves, goggles, protective clothing) Ventilate->PPE Contain Contain the Spill (use inert absorbent material) PPE->Contain Collect Collect Spilled Material (use non-sparking tools) Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Managed Decontaminate->End

This compound Spill Response Workflow

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][7] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[5][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.